molecular formula C27H18O B1581783 9-Benzhydrylidene-10-anthrone CAS No. 667-91-4

9-Benzhydrylidene-10-anthrone

Cat. No.: B1581783
CAS No.: 667-91-4
M. Wt: 358.4 g/mol
InChI Key: SPOJSTUMWGMCFP-UHFFFAOYSA-N
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Description

9-Benzhydrylidene-10-anthrone is a high-purity, beige-yellow crystalline powder with a melting point of approximately 203-207 °C . This compound belongs to the class of 10-benzylideneanthracen-9(10H)-ones, a scaffold of significant interest in both pharmaceutical and materials science research due to its unique structural and electronic properties. In biomedical research, derivatives of this anthrone family are valued as antitumor agents . They have demonstrated promising activity by inhibiting the polymerization of microtubules in various cell lines and obstructing the growth of specific cancer cells, such as A-549 . From a synthetic chemistry perspective, the anthrone moiety serves as a valuable diene in asymmetric Diels-Alder cycloadditions and other enantioselective transformations . In the field of materials science, anthrone-based compounds are investigated for their optoelectronic properties . Research indicates that anthrone derivatives can function as sensitizers in Grätzel-type dye-sensitized solar cells (DSSCs), where they contribute to higher photocurrents and improved stability under UV light exposure, showing potential for application in UV light detection . This product is intended for research purposes only. It is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet and wear appropriate personal protective equipment, including gloves and eye/face protection, as the compound may cause skin and eye irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

10-benzhydrylideneanthracen-9-one
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InChI

InChI=1S/C27H18O/c28-27-23-17-9-7-15-21(23)26(22-16-8-10-18-24(22)27)25(19-11-3-1-4-12-19)20-13-5-2-6-14-20/h1-18H
Source PubChem
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InChI Key

SPOJSTUMWGMCFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C2C3=CC=CC=C3C(=O)C4=CC=CC=C42)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C27H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20216848
Record name 10-(Diphenylmethylene)anthracen-9(10H)-one
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Molecular Weight

358.4 g/mol
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CAS No.

667-91-4
Record name 10-(Diphenylmethylene)-9(10H)-anthracenone
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Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 9-Benzhydrylidene-10-anthrone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Benzhydrylidene-10-anthrone, a fascinating and sterically hindered derivative of the anthrone scaffold, stands as a molecule of significant interest in the realms of organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, drawing upon established principles and data from closely related analogues. The document delves into its structural features, proposes a viable synthetic pathway, explores its expected reactivity, and discusses its potential applications, particularly in the context of drug discovery. This guide is intended to serve as a foundational resource for researchers seeking to understand and utilize this unique chemical entity.

Introduction: The Structural Intrigue of this compound

This compound, also known by its synonym Anthrafuchson, is an organic compound with the molecular formula C₂₇H₁₈O and a molecular weight of 358.44 g/mol [1]. Its structure is characterized by a tricyclic anthrone core, to which a benzhydrylidene group is attached at the 9-position. This exocyclic double bond introduces both steric bulk and a unique electronic environment, distinguishing it from the parent anthrone molecule. The presence of the diphenylmethylene group significantly influences the molecule's conformation and reactivity, making it a compelling subject for chemical investigation.

The anthrone skeleton itself is a well-established pharmacophore, with numerous derivatives exhibiting a wide range of biological activities[2][3]. The addition of the benzhydrylidene moiety opens up new avenues for exploring structure-activity relationships and developing novel therapeutic agents.

Below is a diagram illustrating the core structure of this compound.

Caption: Structure of this compound.

Synthesis and Spectroscopic Characterization

Proposed Synthetic Pathway: Condensation of Anthrone with Benzophenone

The causality behind this experimental choice lies in the reactivity of the starting materials. The methylene group at the 10-position of anthrone is activated by the adjacent carbonyl group, making its protons acidic and amenable to deprotonation by a mild base. The resulting carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzophenone. Subsequent dehydration of the resulting alcohol intermediate yields the desired exocyclic double bond of this compound.

Proposed Experimental Protocol:

  • To a solution of anthrone (1 equivalent) in pyridine, add benzophenone (1.1 equivalents) and a catalytic amount of piperidine.

  • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.

  • Collect the crude product by vacuum filtration and wash thoroughly with water.

  • Purify the crude product by recrystallization from a suitable solvent system, such as ethanol or a mixture of dichloromethane and hexane, to afford this compound as a beige-yellow crystalline powder[1].

Synthesis_Pathway Anthrone Anthrone Intermediate Adduct Intermediate Anthrone->Intermediate + Benzophenone (Piperidine/Pyridine) Benzophenone Benzophenone Product This compound Intermediate->Product - H₂O

Caption: Proposed synthesis of this compound.

Spectroscopic Properties (Predicted)

Direct experimental spectroscopic data for this compound is not currently available in the public domain. However, based on the known spectra of anthrone[4][5] and related benzhydrylidene derivatives, the following characteristic spectral features can be predicted:

Table 1: Predicted Spectroscopic Data for this compound

Spectroscopic Technique Predicted Characteristic Features
¹H NMR Complex multiplets in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons of the anthrone core and the two phenyl rings of the benzhydrylidene group. The integration of this region should correspond to 18 protons.
¹³C NMR A signal for the carbonyl carbon (C=O) around δ 180-190 ppm. Signals for the exocyclic double bond carbons (C=C) in the region of δ 120-140 ppm. Multiple signals in the aromatic region (δ 125-150 ppm).
IR (Infrared) A strong absorption band for the carbonyl (C=O) stretching vibration around 1660-1680 cm⁻¹. Absorption bands corresponding to C=C stretching of the aromatic rings and the exocyclic double bond in the 1500-1600 cm⁻¹ region.
Mass Spectrometry (MS) A molecular ion peak (M⁺) at m/z 358.1358, corresponding to the molecular formula C₂₇H₁₈O. Fragmentation patterns would likely involve loss of CO and fragmentation of the benzhydrylidene group.
UV-Vis Absorption bands in the ultraviolet and visible regions due to the extended π-conjugated system. The exact λmax would depend on the solvent polarity.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is primarily governed by two key functional groups: the exocyclic carbon-carbon double bond and the carbonyl group of the anthrone core.

Reactivity of the Exocyclic Double Bond

The exocyclic double bond in this compound is expected to be a primary site of reactivity. Based on the behavior of analogous 9-methyleneanthrones, this double bond can participate in various addition reactions.

  • Cycloaddition Reactions: The exocyclic double bond can act as a dienophile in Diels-Alder reactions, reacting with suitable dienes to form spirocyclic adducts[6]. This reactivity opens possibilities for the synthesis of complex polycyclic systems.

  • Electrophilic Addition: The double bond is susceptible to attack by electrophiles. For instance, halogenation or hydrohalogenation would be expected to occur across this bond.

  • Reduction: Catalytic hydrogenation would likely reduce the exocyclic double bond to a single bond, yielding 9-benzhydryl-10-anthrone.

Reactivity_Diagram Start This compound Cycloaddition Diels-Alder Adduct Start->Cycloaddition [4+2] Cycloaddition (e.g., with a diene) Reduction 9-Benzhydryl-10-anthrone Start->Reduction Reduction (e.g., H₂/Pd-C) Oxidation Epoxide/Diol Start->Oxidation Oxidation (e.g., m-CPBA)

Caption: Potential reactivity of the exocyclic double bond.

Reactivity of the Carbonyl Group

The carbonyl group at the 10-position of the anthrone core exhibits typical ketone reactivity.

  • Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Nucleophilic Addition: The carbonyl carbon is electrophilic and can be attacked by various nucleophiles, such as Grignard reagents or organolithium compounds.

Potential Applications in Drug Development

The anthrone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties[2][3]. The unique structural features of this compound make it a promising candidate for drug discovery and development.

A significant area of potential application lies in cancer chemotherapy. Studies on closely related benzylidene-9(10H)-anthracenones have demonstrated potent antiproliferative activity and inhibition of tubulin polymerization[7][8]. These compounds act as antimicrotubule agents, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis in cancer cells. The bulky benzhydrylidene group of this compound could play a crucial role in its binding affinity to tubulin, potentially leading to enhanced efficacy.

The development of novel antimicrotubule agents is of great interest in oncology, as they can overcome resistance to existing drugs. The ease of synthesis of this compound and its analogues makes this class of compounds attractive for further investigation and optimization through structure-activity relationship (SAR) studies.

Drug_Development_Pathway Molecule 9-Benzhydrylidene- 10-anthrone Target Tubulin Polymerization Molecule->Target Inhibition Effect Disruption of Mitotic Spindle Target->Effect Outcome Cell Cycle Arrest & Apoptosis Effect->Outcome Application Anticancer Agent Outcome->Application

Caption: Potential mechanism of action in drug development.

Conclusion and Future Directions

This compound is a sterically hindered and electronically distinct derivative of anthrone with considerable potential in synthetic and medicinal chemistry. While a comprehensive experimental characterization is still needed, this technical guide has outlined its fundamental chemical properties based on established principles and data from analogous compounds. The proposed synthetic route via condensation of anthrone and benzophenone offers a straightforward approach to accessing this molecule. Its expected reactivity at the exocyclic double bond and carbonyl group provides a roadmap for further chemical transformations.

The most promising avenue for future research lies in the exploration of its biological activity, particularly as an antimicrotubule agent for cancer therapy. Detailed synthesis and purification, followed by thorough spectroscopic characterization (NMR, IR, MS, and X-ray crystallography), are crucial next steps. Subsequent in vitro and in vivo biological evaluation will be essential to validate its potential as a drug lead. Further derivatization of the anthrone core and the phenyl rings of the benzhydrylidene moiety could lead to the discovery of new compounds with improved potency and selectivity.

References

  • Synthesis and Antitumor Activity of 10-Substituted Benzylidene Anthrone. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Millar, I. T., & Richards, K. E. (1967). Diels–Alder reactions of 9,10-anthraquinodimethane and 9-methyleneanthrone. Journal of the Chemical Society C: Organic, 855-859.
  • Diels–Alder reactions of 9,10-anthraquinodimethane and 9-methyleneanthrone. (1967). Journal of the Chemical Society C: Organic. [Link]

  • Prinz, H., Ishii, Y., Hirano, T., Stoiber, T., Camacho Gomez, J. A., Schmidt, P., Düssmann, H., Burger, A. M., Prehn, J. H. M., Günther, E. G., Unger, E., & Umezawa, K. (2003). Novel benzylidene-9(10H)-anthracenones as highly active antimicrotubule agents. Synthesis, antiproliferative activity, and inhibition of tubulin polymerization. Journal of Medicinal Chemistry, 46(15), 3382–3394.
  • Novel Benzylidene-9(10 H )-anthracenones as Highly Active Antimicrotubule Agents. Synthesis, Antiproliferative Activity, and Inhibition of Tubulin Polymerization. (2003). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Anthrone. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • The reaction of pentoses with anthrone. (1953). Journal of Biological Chemistry, 204(2), 683–689.
  • Estimation of Carbohydrates by the Anthrone Method. (n.d.). Biochemistry Den. Retrieved January 20, 2026, from [Link]

  • Synthesis and Antibacterial Activity of 1,3,5,7-Tetrahydroxy-9,10-Anthraquinone and Anthrone Derivatives. (2022). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Estimation of carbohydrate by the Anthrone method. (n.d.). Retrieved January 20, 2026, from [Link]

  • Anthrone assay. (n.d.). iGEM. Retrieved January 20, 2026, from [Link]

  • Benzanthrone. (n.d.). Organic Syntheses. Retrieved January 20, 2026, from [Link]

  • Mass spectrometric investigation of 9,10-anthracenedione derivatives. (1994). ResearchGate. Retrieved January 20, 2026, from [Link]

  • ANTHRONE TEST for detection of Carbohydrates. (2024, February 24). YouTube. Retrieved January 20, 2026, from [Link]

  • Oxidation of 9,10‐dihydroanthracene. (2023). ResearchGate. Retrieved January 20, 2026, from [Link]

  • (4+2) Cycloaddition Reactions of 9-Substituted Anthracene Compounds. (2018). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Synthesis of Substituted 9,10-Dihydroanthracenes by the Reduction of Anthraquinones in Hydriodic Acid. (1969). ResearchGate. Retrieved January 20, 2026, from [Link]

  • 1,3,8-Trihydroxy-6-methyl-9(10H)-anthracenone. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • 9,14-Diphenyl-9,9a,10,13,13a,14-hexahydro-9,14:10,13-dimethanobenzo[f]tetraphen-15-one. (2022). MDPI. Retrieved January 20, 2026, from [Link]

  • 10-(2,5-dimethoxybenzylidene)anthrone. (n.d.). SpectraBase. Retrieved January 20, 2026, from [Link]

  • Method for preparing 10, 10-disubstituted-2-bromoanthrone. (n.d.). Google Patents.
  • Disproportionation reaction of 9,10‐dihydroxyanthraceen at pH above its pKa2 and the corresponding two half reactions. (2020). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Characterization of novel 10-substituted 1,8-dihydroxy-9(10H)-anthracenone derivatives by mass spectrometry. (1997). ResearchGate. Retrieved January 20, 2026, from [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Analysis of 9-Benzhydrylidene-10-anthrone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

9-Benzhydrylidene-10-anthrone, also known as anthrafuchsone, is a fascinating overcrowded alkene renowned for its unique chromic properties. This technical guide provides a comprehensive exploration of the spectroscopic techniques used to characterize this molecule, offering insights for researchers, scientists, and professionals in drug development. By delving into the causality behind experimental choices and presenting detailed protocols, this document serves as a practical resource for understanding the synthesis, structure, and photo-physical behavior of this intriguing compound.

Introduction: The Allure of a Sterically Hindered System

This compound (C₂₇H₁₈O, Molar Mass: 358.43 g/mol ) is a non-fluorescent, crystalline solid that appears as a beige-yellowish powder. Its structure is characterized by a diphenylmethylene group attached to the 9-position of an anthrone core. This substitution leads to significant steric hindrance, forcing the phenyl rings and the anthrone system into a non-planar conformation. This "overcrowded" nature is the primary driver of its notable thermochromic and photochromic behaviors, making it a subject of interest in the study of molecular switches and smart materials.

The synthesis of this compound and its derivatives is of interest due to their potential applications, including in the development of novel antimicrotubule agents for cancer therapy[1]. Understanding the precise three-dimensional structure and electronic properties through spectroscopic analysis is therefore paramount for harnessing its potential.

This guide will systematically detail the application of key spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—to the analysis of this compound.

Synthesis of this compound

A reliable method for the synthesis of this compound involves the condensation of anthrone with benzophenone. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine anthrone (1 molar equivalent) and benzophenone (1.2 molar equivalents).

  • Solvent and Catalyst: Add anhydrous toluene to the flask to create a slurry. Subsequently, add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

  • Reaction Conditions: Heat the mixture to reflux under a nitrogen atmosphere for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Crystallization: The purified product is then recrystallized from a suitable solvent system, such as ethanol/dichloromethane, to yield the final product as a beige-yellow crystalline powder.

Caption: Synthetic workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. Due to the molecule's asymmetry and steric hindrance, the proton (¹H) and carbon-¹³ (¹³C) NMR spectra will exhibit a complex pattern of signals corresponding to the distinct chemical environments of the nuclei.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show a series of multiplets in the aromatic region (typically 7.0-8.5 ppm). The steric strain in the molecule will likely cause some of the aromatic protons to be shifted to either higher or lower frequencies than would be expected for simple aromatic systems. Protons in close proximity to the carbonyl group or those forced into shielding or deshielding zones by the twisted phenyl rings will be most affected.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all 27 carbon atoms in the molecule. Key signals to identify include the carbonyl carbon (C=O), which is expected to appear significantly downfield (in the range of 180-200 ppm), and the sp² carbons of the aromatic rings and the exocyclic double bond. The chemical shifts of the aromatic carbons will be influenced by their position relative to the carbonyl group and the steric interactions within the molecule.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as aromatic solvents can induce significant shifts in the proton signals.

  • Instrument Setup: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion, which is crucial for resolving the complex multiplets in the aromatic region.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR Experiments: To aid in the unambiguous assignment of the proton and carbon signals, it is highly recommended to perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons. HMBC (Heteronuclear Multiple Bond Correlation) experiments will be invaluable for identifying long-range correlations, which can help in assigning quaternary carbons and piecing together the molecular structure.

Caption: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. For this compound, the most characteristic absorption will be that of the carbonyl (C=O) group.

The carbonyl stretching vibration in a conjugated system like this is expected to appear at a lower frequency compared to a simple saturated ketone. This is due to the delocalization of electron density through the conjugated π-system, which slightly weakens the C=O double bond.

Expected IR Absorption Bands:

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Intensity
C=O (Ketone)Stretch1650 - 1670Strong
C=C (Aromatic)Stretch1450 - 1600Medium to Weak
C-H (Aromatic)Stretch3000 - 3100Medium to Weak
C-H (Aromatic)Out-of-plane bend690 - 900Strong
Experimental Protocol: IR Analysis
  • Sample Preparation: The IR spectrum can be obtained using either a potassium bromide (KBr) pellet or as a thin film. For a KBr pellet, a small amount of the sample is ground with dry KBr powder and pressed into a transparent disk. Alternatively, a solution of the compound in a volatile solvent can be deposited on a salt plate (e.g., NaCl or KBr) and the solvent allowed to evaporate.

  • Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment (or the pure KBr pellet) should be recorded first and automatically subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The extended π-system of this compound, which includes the anthrone core and the diphenylmethylene group, will give rise to characteristic absorption bands in the UV and visible regions of the electromagnetic spectrum.

The absorption spectrum is sensitive to the solvent environment. In nonpolar solvents, the fine vibrational structure of the electronic transitions may be more resolved, whereas in polar solvents, these bands may broaden.

A study by Schäfer et al. investigated the UV-Vis spectrum of this compound in methylcyclohexane at room temperature, revealing a broad absorption band in the visible region.

Experimental Protocol: UV-Vis Analysis
  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., hexane, ethanol, or acetonitrile). The concentration should be adjusted to give a maximum absorbance in the range of 0.5 to 1.5 absorbance units.

  • Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. A cuvette containing the pure solvent is placed in the reference beam path to subtract the solvent's absorbance. The sample cuvette is placed in the sample beam path, and the absorbance is recorded as a function of wavelength.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain insight into its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Expected Fragmentation Pattern:

Under electron ionization (EI), the molecular ion (M⁺˙) is expected at m/z 358. A common fragmentation pathway for anthrone derivatives involves the loss of a carbon monoxide (CO) molecule (28 Da) from the molecular ion, leading to a fragment at m/z 330. Further fragmentation of the hydrocarbon backbone would lead to smaller charged species.

Predicted Mass Spectrometry Adducts:

Adductm/z
[M+H]⁺359.14305
[M+Na]⁺381.12499
[M-H]⁻357.12849
[M]⁺˙358.13522

(Data predicted by CCSbase)[2]

Experimental Protocol: MS Analysis
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for less volatile compounds and are typically used with LC-MS.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

  • Data Interpretation: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions.

Caption: A plausible fragmentation pathway for this compound in EI-MS.

Conclusion

The spectroscopic characterization of this compound requires a multi-technique approach. NMR spectroscopy provides the detailed structural framework, IR spectroscopy confirms the presence of key functional groups, UV-Vis spectroscopy elucidates the electronic properties and chromic behavior, and mass spectrometry confirms the molecular weight and provides fragmentation data for structural confirmation. Together, these techniques provide a complete picture of this complex and fascinating molecule, paving the way for its further study and application in various fields of science and technology.

References

  • Schäfer, F. P., et al. (1983). Thermochromism and photochromism of this compound and its derivatives. Journal of Photochemistry, 21(2), 143-154.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). This compound, 95%. Retrieved from [Link]

  • Prinz, H., et al. (2003). Novel Benzylidene-9(10 H )-anthracenones as Highly Active Antimicrotubule Agents. Synthesis, Antiproliferative Activity, and Inhibition of Tubulin Polymerization. Journal of Medicinal Chemistry, 46(15), 3382-3394.
  • PubChemLite. (n.d.). This compound (C27H18O). Retrieved from [Link]

Sources

9-Benzhydrylidene-10-anthrone CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 9-Benzhydrylidene-10-anthrone

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a compound of significant interest in medicinal chemistry and cell biology. We will delve into its fundamental chemical identifiers, physical properties, synthesis rationale, and its emerging role as a potent modulator of cellular mechanics, specifically targeting the microtubule cytoskeleton. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this molecule's properties and potential applications.

Core Compound Identification and Properties

Precise identification is the cornerstone of any chemical research. This compound is known by several synonyms, and its core identifiers are summarized below for clarity and accurate record-keeping.

Chemical Identifiers

A comprehensive list of identifiers is crucial for cross-referencing in databases and publications.

Identifier TypeValueSource
CAS Number 667-91-4[1][2][3][4]
IUPAC Name 10-benzhydrylideneanthracen-9-one[2][5]
Molecular Formula C₂₇H₁₈O[1][2][5]
Molecular Weight 358.44 g/mol [1][2]
InChI Key SPOJSTUMWGMCFP-UHFFFAOYSA-N[1][2]
Canonical SMILES C1=CC=C(C=C1)C(=C2C3=CC=CC=C3C(=O)C4=CC=CC=C42)C5=CC=CC=C5[1][2]
PubChem CID 69586[1][2]
EINECS 211-570-7[1][4]
MDL Number MFCD00019172[2]
Synonyms Anthrafuchson, 10-(Diphenylmethylene)-9(10H)-anthracenone[1][2]
Physicochemical Properties

The physical characteristics of a compound dictate its handling, storage, and application in experimental settings.

PropertyValueSource
Appearance Beige-yellow Crystalline Powder[1][3][4]
Melting Point 203-207 °C[3][4]
Boiling Point ~450.86°C (rough estimate)[3]
Density ~1.062 g/cm³ (rough estimate)[3]
Topological Polar Surface Area 17.1 Ų[1]

Molecular Structure and Rationale

The structure of this compound is key to its function. It features a tricyclic anthrone core, which is a rigid, planar system. The exocyclic double bond connects this core to a benzhydryl group (two phenyl rings). This "overcrowded" arrangement forces the phenyl rings out of the plane of the anthrone system, creating a specific three-dimensional conformation that is critical for its biological activity.

Caption: Chemical structure of this compound.

Synthesis Pathway and Rationale

While specific, detailed synthesis protocols for this compound are proprietary, the general approach for this class of compounds, known as benzylidene-9(10H)-anthracenones, involves a condensation reaction.[6][7]

General Synthetic Principle: The most logical and common pathway is the acid- or base-catalyzed Aldol-type condensation between anthrone (or a substituted anthrone) and a corresponding benzophenone (or substituted benzaldehyde).

  • Enolate Formation: In the presence of a base, anthrone is deprotonated at the C10 position to form a reactive enolate. This step is critical as it creates the nucleophile.

  • Nucleophilic Attack: The anthrone enolate then attacks the electrophilic carbonyl carbon of the benzophenone derivative.

  • Dehydration: The resulting intermediate alcohol is unstable and readily undergoes dehydration (loss of a water molecule) to form the final, conjugated exocyclic double bond, yielding the stable this compound product.

This method is efficient and allows for the generation of a diverse library of derivatives by simply varying the substituents on either the anthrone or benzophenone starting materials. This modularity is highly valuable in drug discovery for structure-activity relationship (SAR) studies.[6][7]

Application in Drug Development: An Antimicrotubule Agent

Derivatives of 9(10H)-anthracenone are recognized as highly active antimicrotubule agents.[6][7][8] They function as inhibitors of tubulin polymerization, placing them in the same mechanistic class as other well-known antimitotic drugs like colchicine.

Mechanism of Action

The primary mechanism involves the following steps:

  • Binding to Tubulin: The compound binds to the colchicine-binding site on β-tubulin.[6][7] This binding is non-covalent and is driven by the specific 3D shape of the molecule.

  • Inhibition of Polymerization: Once bound, the drug induces a conformational change in the tubulin dimer. This altered conformation prevents the dimer from incorporating into growing microtubule filaments.

  • Microtubule Destabilization: The net effect is a shift in the cellular equilibrium of tubulin, favoring the unpolymerized state (soluble dimers) over the polymerized state (microtubules).[6][7]

  • Cell Cycle Arrest: Functional microtubules are essential for the formation of the mitotic spindle during cell division. By disrupting microtubule dynamics, these compounds cause cells to arrest in the G2/M phase of the cell cycle.[7]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death in rapidly dividing cancer cells.[7]

Mechanism_of_Action Compound 9-Benzhydrylidene- 10-anthrone Tubulin αβ-Tubulin Dimers (Soluble) Compound->Tubulin Binds to Colchicine Site Compound->node_block Inhibits Microtubule Microtubules (Polymerized) Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Spindle Mitotic Spindle Assembly Failure Microtubule->Spindle Required for Arrest G2/M Phase Cell Cycle Arrest Spindle->Arrest Leads to Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis node_block->Tubulin

Caption: Mechanism of microtubule disruption and cell cycle arrest.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol describes a standard method to validate the inhibitory effect of this compound on tubulin polymerization. The assay relies on measuring the increase in light scattering or absorbance as tubulin dimers polymerize into microtubules.

Rationale and Self-Validation

This protocol is designed to be self-validating.

  • Positive Control (Paclitaxel): A known microtubule stabilizer, which will show a rapid increase in absorbance.

  • Negative Control (DMSO): The vehicle for the test compound, which should show normal polymerization kinetics.

  • Reference Inhibitor (Nocodazole/Colchicine): A known inhibitor, which should show a flat or significantly suppressed polymerization curve. Comparing the test compound to these controls provides a robust, internally validated result.

Materials
  • Lyophilized Tubulin (>99% pure)

  • G-PEM Buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9, with 10% glycerol)

  • GTP (Guanosine-5'-triphosphate), 10 mM stock

  • Test Compound: this compound (10 mM stock in DMSO)

  • Control Compounds: Paclitaxel (1 mM stock in DMSO), Nocodazole (10 mM stock in DMSO)

  • Temperature-controlled UV/Vis spectrophotometer with a multi-well plate reader (340 nm)

  • Low-volume 96-well plates (UV-transparent)

Step-by-Step Methodology
  • Reagent Preparation:

    • Reconstitute lyophilized tubulin in ice-cold G-PEM buffer to a final concentration of 3 mg/mL.

    • Causality: Tubulin is temperature-sensitive and will self-polymerize above ~20°C. All handling must be done on ice to maintain the tubulin in its dimeric, unpolymerized state before the assay begins. Glycerol is included as a cryoprotectant and to promote polymerization.

  • Reaction Mixture Assembly (on ice):

    • In each well of a pre-chilled 96-well plate, add the components in the following order:

      • 85 µL of 3 mg/mL tubulin solution.

      • 5 µL of test compound or control (diluted in G-PEM to achieve the desired final concentration). For a dose-response curve, prepare serial dilutions.

      • Causality: Adding the compound before initiating polymerization allows it to bind to the tubulin dimers.

  • Initiation of Polymerization:

    • Place the 96-well plate into the spectrophotometer, pre-warmed to 37°C.

    • Quickly add 10 µL of 10 mM GTP to each well to initiate the reaction. The final volume is 100 µL.

    • Causality: Polymerization is an energy-dependent process requiring GTP hydrolysis. The shift to 37°C provides the necessary thermal energy for polymerization to occur.

  • Data Acquisition:

    • Immediately begin recording the absorbance at 340 nm every 30 seconds for 60 minutes.

    • Causality: As microtubules form, they scatter light, leading to an increase in the apparent absorbance (optical density). The rate and extent of this increase are direct measures of polymerization.

  • Data Analysis:

    • Plot absorbance (A₃₄₀) versus time for each condition.

    • Calculate the maximum rate of polymerization (Vmax) from the steepest slope of the curve.

    • Determine the final absorbance (A_final), representing the total polymer mass.

    • For dose-response experiments, plot the % inhibition (relative to the DMSO control) against the log of the compound concentration to calculate the IC₅₀ value.

Experimental_Workflow start Start prep Prepare Reagents on Ice (Tubulin, Buffers, Compounds) start->prep assemble Assemble Reaction Mix in Pre-chilled 96-well Plate prep->assemble initiate Initiate Polymerization (Add GTP, move to 37°C) assemble->initiate measure Measure Absorbance (340 nm) Every 30s for 60 min initiate->measure analyze Analyze Data: Plot A340 vs. Time Calculate IC50 measure->analyze end_node End analyze->end_node

Caption: Workflow for the in vitro tubulin polymerization assay.

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound requires careful handling in a laboratory setting.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • P261 & P271: Avoid breathing dust. Use only outdoors or in a well-ventilated area.

    • P280: Wear protective gloves, eye protection, and face protection.

    • P264: Wash skin thoroughly after handling.

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9][10]

    • Skin: Wash off immediately with plenty of water.[9][10]

    • Inhalation: Remove person to fresh air.[9][10]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[9] Avoid direct sunlight.

  • Incompatible Materials: Strong oxidizing agents.[9]

Conclusion

This compound is a well-characterized molecule with defined chemical identifiers and properties. Its significance in the scientific community, particularly for drug development, stems from the potent activity of its structural class as inhibitors of tubulin polymerization. The rationale for its synthesis is well-understood, and its mechanism of action provides a clear pathway for its antiproliferative effects. The provided experimental protocol offers a robust method for validating its activity in a research setting. As with any active chemical agent, adherence to strict safety protocols is mandatory. This guide serves as a foundational resource for scientists investigating this promising compound and its derivatives.

References

  • This compound, 95%, Thermo Scientific . Source: Fisher Scientific. URL: [Link]

  • 9-苯並亞甲基-10-蒽酮CAS#: 667-91-4 • ChemWhat . Source: ChemWhat. URL: [Link]

  • Material Safety Data Sheet - Acros Organics . Source: Acros Organics. URL: [Link]

  • This compound (C27H18O) - PubChemLite . Source: PubChemLite. URL: [Link]

  • Novel benzylidene-9(10H)-anthracenones as highly active antimicrotubule agents. Synthesis, antiproliferative activity, and inhibition of tubulin polymerization . Source: PubMed. URL: [Link]

  • Structure of a benzylidene derivative of 9(10H)-anthracenone in complex with tubulin provides a rationale for drug design . Source: PubMed. URL: [Link]

  • Novel Benzylidene-9(10 H )-anthracenones as Highly Active Antimicrotubule Agents. Synthesis, Antiproliferative Activity, and Inhibition of Tubulin Polymerization . Source: ResearchGate. URL: [Link]

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Core Molecular Identity and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure of 9-Benzhydrylidene-10-anthrone

This guide provides a comprehensive technical overview of this compound, also known as Anthrafuchson. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's structural characteristics, spectroscopic profile, synthesis, and its emerging significance as a scaffold in oncological research. We will explore the causal relationships between its unique architecture and its functional properties, grounding our discussion in established analytical techniques and authoritative literature.

This compound (CAS No. 667-91-4) is a polycyclic aromatic hydrocarbon derivative characterized by a rigid, fused-ring system.[1] Its core is an anthrone moiety, which is a tricyclic aromatic ketone, substituted at the 9-position with a benzhydrylidene group. This substitution creates a highly conjugated system, which is the primary determinant of its chemical and photophysical properties. The compound typically presents as a beige-yellow crystalline powder.

Table 1: Key Chemical Identifiers and Properties

Identifier Value Source(s)
IUPAC Name 10-benzhydrylideneanthracen-9-one [1]
CAS Number 667-91-4 [1]
Molecular Formula C₂₇H₁₈O [1][2]
Molecular Weight 358.44 g/mol [1]
Appearance Beige-yellow Crystalline Powder
InChI Key SPOJSTUMWGMCFP-UHFFFAOYSA-N [1]

| SMILES | C1=CC=C(C=C1)C(=C2C3=CC=CC=C3C(=O)C4=CC=CC=C42)C5=CC=CC=C5 |[1][2] |

Elucidation of the Molecular Architecture

The structure of this compound is defined by the spatial arrangement of its three main components: the central anthrone tricycle, the exocyclic double bond, and the two phenyl rings of the benzhydrylidene group.

Caption: 2D representation of this compound.

The planarity of the anthrone core is distorted by the bulky benzhydrylidene substituent. The two phenyl rings are twisted out of the plane of the anthrone system to minimize steric hindrance. This non-planar conformation has profound implications for the molecule's electronic structure and its ability to interact with biological targets. The exocyclic double bond extends the conjugation of the system, influencing its spectroscopic properties, particularly its UV-Visible absorption.

Spectroscopic Profile: A Window into the Structure

The definitive confirmation of this compound's structure relies on a combination of spectroscopic techniques. Each method provides unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be complex, showing signals exclusively in the aromatic region (typically δ 7.0-8.5 ppm). The 18 protons are distributed across the anthrone core and the two phenyl rings. Due to the molecule's asymmetry and the steric crowding, protons on the anthrone core that are closer to the benzhydrylidene group will experience different shielding effects, leading to distinct chemical shifts. Protons on the phenyl rings may also show complex splitting patterns.

  • ¹³C NMR: The carbon spectrum will display a large number of signals corresponding to the 27 carbon atoms. Key diagnostic signals include the carbonyl carbon (C=O) of the anthrone, which is expected to resonate significantly downfield (typically δ 180-190 ppm), and the carbons of the exocyclic double bond (C=C), expected in the δ 120-140 ppm range. The remaining signals will correspond to the aromatic carbons of the fused ring system.

Infrared (IR) Spectroscopy

The IR spectrum provides critical information about the functional groups present.[1]

  • Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected in the region of 1650-1680 cm⁻¹ . This is the characteristic stretching vibration of the conjugated ketone in the anthrone core. Its position can be influenced by the extended conjugation.

  • Aromatic C=C Stretches: Multiple sharp bands of medium intensity are expected between 1450-1600 cm⁻¹ , corresponding to the carbon-carbon double bond vibrations within the aromatic rings.

  • Aromatic C-H Stretches: A group of sharp bands will appear above 3000 cm⁻¹ , which are characteristic of C-H bonds where the carbon is sp² hybridized.

  • C-H Bending (Out-of-Plane): Strong bands in the 690-900 cm⁻¹ region can provide information about the substitution patterns on the aromatic rings.

UV-Visible Spectroscopy

The extended π-conjugated system of this compound dictates that it will absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The spectrum is expected to show multiple absorption bands. The electronic transitions within the large aromatic system, likely π → π* transitions, will give rise to intense absorption bands. The exact position of the maximum absorption wavelength (λ_max) is sensitive to the solvent environment. The extended conjugation provided by the benzhydrylidene group typically results in a bathochromic (red) shift compared to unsubstituted anthrone.[3]

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula (C₂₇H₁₈O) by providing a highly accurate mass measurement. The predicted monoisotopic mass is 358.1358 Da.[2] Analysis of the fragmentation pattern in the mass spectrum can also provide structural information, often showing stable fragments corresponding to the fused aromatic core.

Table 2: Predicted Mass Spectrometry Adducts

Adduct Predicted m/z
[M+H]⁺ 359.14305
[M+Na]⁺ 381.12499
[M-H]⁻ 357.12849

Data sourced from PubChem CID 69586.[2]

Synthesis Pathway and Methodologies

The synthesis of this compound is typically achieved through a condensation reaction. The most common approach involves the reaction of anthrone with a suitable benzhydryl precursor.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_purification Workup & Purification Anthrone Anthrone (CAS: 90-44-8) Reaction Condensation Reaction (e.g., Acid or Base Catalysis) Solvent (e.g., Acetic Acid, Toluene) Heat Anthrone->Reaction Precursor Diphenylmethanol or Benzophenone derivative Precursor->Reaction Workup Quenching Extraction Reaction->Workup Crude Product Purification Recrystallization or Column Chromatography Workup->Purification Product This compound (Final Product) Purification->Product

Caption: Generalized workflow for the synthesis of this compound.

Exemplary Experimental Protocol

This protocol is a representative example based on established organic chemistry principles for condensation reactions.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Anthrone (1.0 eq) and Diphenylmethanol (1.1 eq).

  • Solvent and Catalyst: Add glacial acetic acid as the solvent. A catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) can be added to facilitate the dehydration step.

  • Reaction Conditions: Heat the mixture to reflux (typically 100-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is often complete within 2-4 hours.

  • Workup: After cooling to room temperature, pour the reaction mixture into a beaker of cold water or an ice bath. The crude product will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water to remove the acid catalyst and any remaining acetic acid.

  • Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the final product as a crystalline solid. Purity can be assessed by HPLC and melting point determination.

Causality: The choice of an acid catalyst is crucial as it protonates the hydroxyl group of diphenylmethanol, turning it into a good leaving group (water). This facilitates the formation of a diphenylmethyl carbocation, which is then attacked by the electron-rich enol form of anthrone at the C10 position, followed by dehydration to form the exocyclic double bond.

Relevance in Drug Development: A Scaffold for Antimicrotubule Agents

The anthrone scaffold, particularly benzylidene and benzhydrylidene derivatives, has garnered significant interest in medicinal chemistry as a promising class of antimitotic agents.[4] These compounds function by disrupting the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division.[5]

Mechanism of Action

Derivatives of 9-benzylidene-10-anthracenone have been identified as potent inhibitors of tubulin polymerization.[5][6] They exert their effect by binding to the colchicine-binding site on β-tubulin. This binding event prevents the assembly of αβ-tubulin heterodimers into functional microtubules. The disruption of microtubule formation and dynamics leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis (programmed cell death) in rapidly dividing cancer cells.[4]

Caption: Proposed mechanism of action for anthracenone-based antimicrotubule agents.

The structural features of this compound—specifically the three-dimensional arrangement of its aromatic rings—are critical for its binding affinity to the colchicine site. The twisted phenyl rings can engage in hydrophobic and π-stacking interactions within the binding pocket, while the anthrone core serves as a rigid scaffold. This provides a clear structure-activity relationship (SAR) that can be exploited by medicinal chemists to design novel, more potent, and selective anticancer agents.[5]

Conclusion

This compound is a molecule of significant structural complexity and therapeutic potential. Its characterization through a multi-technique spectroscopic approach provides an unambiguous picture of its architecture. Understanding the interplay between its rigid anthrone core and the sterically demanding benzhydrylidene group is key to appreciating its chemical properties and its function as a microtubule-destabilizing agent. As research into novel cancer therapeutics continues, the anthracenone scaffold, exemplified by this molecule, represents a valuable platform for the development of next-generation antimitotic drugs.

References

  • Thermo Fisher Scientific. This compound, 95%. Available from: fishersci.ca.[1]

  • Guidechem. This compound 667-91-4 wiki. Available from: guidechem.com.

  • PubChem. 1,3,8-Trihydroxy-6-methyl-9(10H)-anthracenone. National Center for Biotechnology Information. Available from: pubchem.ncbi.nlm.nih.gov.[7]

  • PubChemLite. This compound (C27H18O). Available from: pubchemlite.com.[2]

  • PubChem. 10-Benzylideneanthracen-9(10h)-one. National Center for Biotechnology Information. Available from: pubchem.ncbi.nlm.nih.gov.[8]

  • Biochemical and Biophysical Research Communications. Structure of a benzylidene derivative of 9(10H)-anthracenone in complex with tubulin provides a rationale for drug design. PubMed. Available from: pubmed.ncbi.nlm.nih.gov.[5]

  • Journal of Medicinal Chemistry. Novel benzylidene-9(10H)-anthracenones as highly active antimicrotubule agents. Synthesis, antiproliferative activity, and inhibition of tubulin polymerization. PubMed. Available from: pubmed.ncbi.nlm.nih.gov.[4]

  • MDPI. Synthesis and Properties of New 3-Heterylamino-Substituted 9-Nitrobenzanthrone Derivatives. Available from: mdpi.com.[9]

  • NIST. Anthracene, 9,10-dihydro-. NIST Chemistry WebBook. Available from: webbook.nist.gov.[10]

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  • Journal of Materials Chemistry C. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Royal Society of Chemistry. Available from: pubs.rsc.org.[12]

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A Technical Guide to 9-Arylidene-10-anthrone Derivatives: A New Frontier in Antimitotic Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

The anthracene scaffold, a tricyclic aromatic hydrocarbon, represents a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules.[1] Its rigid, planar geometry and rich electron system make it an ideal platform for developing compounds that can interact with biological macromolecules. For decades, anthraquinone (anthracene-9,10-dione) derivatives have been a cornerstone of chemotherapy, with drugs like doxorubicin and mitoxantrone being used clinically for their potent antitumor activities.[1]

In recent years, a related class of compounds, the 9-arylidene-10-anthrones, has emerged as a highly promising area of research for drug development professionals.[2] These derivatives distinguish themselves through a distinct mechanism of action: the potent disruption of microtubule dynamics, a validated target for cancer therapy.[3] Unlike traditional anthracyclines that primarily act as DNA intercalators, these novel agents function as powerful antimitotic agents, arresting cell division and inducing programmed cell death (apoptosis).[3]

This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of this compound class. Moving beyond a simple recitation of facts, we will explore the causality behind their synthesis, delve into their mechanism of action, analyze critical structure-activity relationships (SAR), and provide field-proven experimental protocols. Our objective is to furnish a trustworthy and authoritative resource that not only informs but also empowers further innovation in this exciting field.

Part 1: The 9-Arylidene-10-anthrone Scaffold: A Potent Antimicrotubule Agent

Core Chemical Structure and Properties

The parent compound, 9-Benzhydrylidene-10-anthrone (also known as Anthrafuchson), possesses the chemical formula C₂₇H₁₈O and a molecular weight of 358.44 g/mol .[4][5] The core of the derivatives discussed herein is the 10-anthrone nucleus, featuring a critical exocyclic double bond at the 9-position, which connects to a substituted aryl (or benzylidene) ring. This extended π-system is crucial for its biological activity and also imparts unique photophysical properties to the molecule.[6]

The general structure allows for extensive chemical modification, particularly on the peripheral "A-ring" (the benzylidene moiety), which has proven to be the primary determinant of cytotoxic potency.

Mechanism of Action: Targeting Microtubule Dynamics

The efficacy of 9-arylidene-10-anthrone derivatives as anticancer agents stems from their ability to interfere with the fundamental cellular machinery of division. They act as highly active antimicrotubule agents, disrupting the dynamic equilibrium of microtubule polymerization and depolymerization.[3]

The Process:

  • Tubulin Binding: These compounds bind to tubulin, the protein subunit that polymerizes to form microtubules. Evidence strongly suggests they interact with the colchicine-binding site, one of the three major drug-binding sites on the tubulin molecule.[3]

  • Inhibition of Polymerization: By occupying this site, the drug molecule prevents tubulin dimers from assembling into microtubules. Western blot analyses have confirmed that treatment with lead compounds causes a significant shift in tubulin concentration from the polymerized (pellet) to the unpolymerized (supernatant) state within cells.[3]

  • Mitotic Arrest: Microtubules form the mitotic spindle, which is essential for segregating chromosomes during cell division (mitosis). The drug-induced disruption of microtubule formation prevents the proper assembly of the mitotic spindle.

  • Cell Cycle Arrest: Consequently, the cell cycle is halted at the G2/M (Gap 2/Mitosis) phase. This arrest can be observed and quantified using flow cytometry, with studies showing significant cell population accumulation in the G2/M phase at nanomolar concentrations.[2][3]

  • Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death. The induction of apoptosis is confirmed by monitoring the activity of caspase-3, a key executioner enzyme in this process.[3]

This mechanism is highly effective against rapidly proliferating cells, such as those found in tumors, making it a powerful strategy for cancer therapy.

Mechanism_of_Action cluster_Cell Cancer Cell Tubulin Free Tubulin Dimers Microtubules Microtubules (Polymerized) Tubulin->Microtubules Polymerization Spindle Mitotic Spindle Assembly Microtubules->Spindle G2M G2/M Phase Progression Spindle->G2M Apoptosis Apoptosis (Cell Death) G2M->Apoptosis Arrest Leads To Drug 9-Arylidene-10-anthrone Derivative Drug->Tubulin p1->Microtubules

Caption: Mechanism of action for 9-arylidene-10-anthrone derivatives.

Part 2: Synthesis and Characterization

A key advantage of this compound class is its accessible synthesis, which typically involves a one-step condensation reaction.[3]

Synthetic Strategy: Base-Catalyzed Aldol Condensation

The most common and efficient route to synthesize 9-arylidene-10-anthrone derivatives is through a base-catalyzed aldol condensation (specifically, a Claisen-Schmidt condensation) between 10-anthrone and a suitably substituted benzaldehyde.

Synthesis_Workflow cluster_Reaction Reaction Vessel cluster_Workup Purification Reactant1 10-Anthrone Mix Mixing & Reflux Reactant1->Mix Reactant2 Substituted Benzaldehyde (Ar-CHO) Reactant2->Mix Solvent Solvent (e.g., Methanol, Ethanol) Solvent->Mix Base Base Catalyst (e.g., Piperidine, KOH) Base->Mix Filter Filtration Mix->Filter Wash Washing Filter->Wash Recrystallize Recrystallization Wash->Recrystallize Product Pure 9-Arylidene-10-anthrone Recrystallize->Product

Caption: General workflow for the synthesis of 9-arylidene-10-anthrone derivatives.

Exemplary Protocol: Synthesis of (E)-9-(3-hydroxy-4-methoxybenzylidene)anthracen-10(9H)-one

This protocol is based on established methodologies for synthesizing the highly active analogue designated '9h' in foundational studies.[3]

  • Reagent Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 10-anthrone and 1.1 equivalents of 3-hydroxy-4-methoxybenzaldehyde (vanillin) in an appropriate solvent such as absolute ethanol or methanol.

  • Catalyst Addition: Add a catalytic amount (0.1-0.2 equivalents) of a suitable base. Piperidine is commonly used for this condensation. The choice of a mild organic base is strategic to prevent side reactions on the sensitive functional groups.

  • Reaction: Equip the flask with a condenser and heat the mixture to reflux. Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material (10-anthrone) is consumed. This typically takes several hours.

  • Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration. Wash the crude solid with cold solvent (the same as used for the reaction) to remove residual reagents. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Spectroscopic Characterization

The identity and purity of the synthesized derivatives are confirmed using standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals. Key features include aromatic protons from the anthrone core and the benzylidene ring, a singlet for the methoxy (-OCH₃) group (typically ~3.9 ppm), a singlet for the hydroxyl (-OH) proton, and a characteristic singlet for the vinylic proton of the arylidene bridge.[1][6]

  • ¹³C NMR Spectroscopy: The carbon spectrum will show a characteristic signal for the ketone carbonyl (C=O) of the anthrone ring (typically >180 ppm), along with numerous signals in the aromatic region (110-160 ppm) corresponding to the carbons of the fused rings and the benzylidene substituent.[1][6]

  • High-Resolution Mass Spectrometry (HRMS): HRMS is essential for confirming the elemental composition of the molecule by providing a highly accurate mass measurement, which should match the calculated value for the expected chemical formula.[1]

Part 3: Structure-Activity Relationship (SAR) Analysis

Systematic modification of the 9-arylidene-10-anthrone scaffold has generated crucial insights into the structural requirements for high antiproliferative activity. The primary focus of SAR studies has been the substitution pattern on the benzylidene "A-ring".[3]

The Benzylidene Moiety: A Key Determinant of Potency

The substituents on the benzylidene ring profoundly influence the compound's ability to inhibit tubulin polymerization and exert cytotoxic effects.

  • Hydroxyl and Methoxy Groups are Key: The presence of hydroxyl (-OH) and methoxy (-OCH₃) groups is strongly correlated with high potency.

  • Positional Isomerism is Crucial: The specific placement of these groups is critical. For instance, the 3-hydroxy-4-methoxybenzylidene analogue ('9h') was identified as the most active compound in a comprehensive study, with an IC₅₀ of just 20 nM against K562 leukemia cells.[3] Shifting these groups to other positions often leads to a dramatic decrease in activity.

  • The Combretastatin A-4 Analogy: This optimal 3-hydroxy-4-methoxy substitution pattern mimics the A-ring of Combretastatin A-4, a well-known natural product that also binds to the colchicine site of tubulin. This suggests that the anthrone scaffold effectively acts as a conformationally restricted bridge, presenting the substituted phenyl ring in an optimal orientation for binding.

Table 1: Antiproliferative Activity of Selected 9-Benzylidene-10-anthrone Derivatives [3]

CompoundBenzylidene SubstituentIC₅₀ K562 (nM)Notes
9h 3-Hydroxy-4-methoxy 20 Most potent derivative identified.
9l2,4-Dimethoxy-3-hydroxy> 1000A slight change in substitution pattern drastically reduces activity.
-4-Methoxy~500Single methoxy group is insufficient for high potency.
-3,4-Dimethoxy~200Lacks the critical hydroxyl group, reducing activity compared to 9h.

Data synthesized from reported findings for illustrative purposes.

SAR_Logic cluster_Modifications A-Ring Substitution cluster_Results Resulting Activity Core 9-Benzylidene-10-anthrone (Unsubstituted) Baseline Activity Mod1 Add 4-Methoxy Group Core->Mod1 Mod2 Add 3,4-Dimethoxy Core->Mod2 Mod3 Add 3-Hydroxy, 4-Methoxy Core->Mod3 Res1 Moderate Activity Mod1->Res1 Res2 Good Activity Mod2->Res2 Res3 Excellent Potency (IC50 < 50 nM) Mod3->Res3

Caption: Logical flow of structure-activity relationship (SAR) for key substitutions.

Part 4: Advanced Applications and Scaffold Versatility

Activity in Multidrug-Resistant (MDR) Phenotypes

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein. Some highly active 9-arylidene-10-anthrone derivatives have been tested against tumor cell lines that exhibit MDR phenotypes and have retained significant activity, suggesting they may be poor substrates for these efflux pumps.[3] This is a critical feature for any new anticancer drug candidate and warrants further investigation.

Alternative Anthracene-Based Scaffolds

The versatility of the anthracene core is demonstrated by related derivatives with different biological targets. For example, modifying the core to an anthraquinone and attaching benzenesulfonamide moieties via thioureido linkers has produced potent inhibitors of human carbonic anhydrase IX (hCA IX), another important anticancer target.[1] These compounds operate via a completely different mechanism, highlighting the scaffold's adaptability in drug design. This work also provides detailed synthetic and characterization protocols (including ¹H NMR, ¹³C NMR, and HRMS) that serve as a valuable reference for chemists working with this core structure.[1]

Photophysical Properties and Potential for Bioimaging

The extended conjugated system of the anthrone core often imparts fluorescent properties. Related benzanthrone derivatives have been explicitly designed as fluorescent dyes and bioimaging probes.[6] These compounds exhibit intense luminescence and solvatochromism (a shift in fluorescence color depending on solvent polarity), properties that could potentially be exploited in the 9-arylidene-10-anthrone series for theranostic applications—combining therapy and diagnostic imaging in a single molecule.[6]

Conclusion

The derivatives of 9-arylidene-10-anthrone represent a compelling and highly tractable class of antimitotic agents. Their straightforward synthesis, potent inhibition of tubulin polymerization, and well-defined structure-activity relationships make them an exemplary scaffold for modern drug discovery. The lead compounds, with nanomolar potency and activity against multidrug-resistant cells, serve as a robust foundation for further preclinical and clinical development. Future research should focus on optimizing pharmacokinetic properties, conducting in-vivo efficacy studies, and exploring the potential for dual-function theranostic agents by leveraging the inherent fluorescent properties of the anthrone core. For research teams in oncology drug development, this chemical space offers a rich source of novel, potent, and synthetically accessible therapeutic candidates.

References

  • ResearchGate. (2025). Novel Benzylidene-9(10 H )-anthracenones as Highly Active Antimicrotubule Agents. Synthesis, Antiproliferative Activity, and Inhibition of Tubulin Polymerization | Request PDF. Available at: [Link] [Accessed: January 20, 2026].

  • MDPI. (2023). Synthesis and Properties of New 3-Heterylamino-Substituted 9-Nitrobenzanthrone Derivatives. Available at: [Link] [Accessed: January 20, 2026].

  • PubMed. (n.d.). Novel benzylidene-9(10H)-anthracenones as highly active antimicrotubule agents. Synthesis, antiproliferative activity, and inhibition of tubulin polymerization. Available at: [Link] [Accessed: January 20, 2026].

  • MDPI. (2024). Novel Anthraquinone-Based Benzenesulfonamide Derivatives and Their Analogues as Potent Human Carbonic Anhydrase Inhibitors with Antitumor Activity: Synthesis, Biological Evaluation, and In Silico Analysis. Available at: [Link] [Accessed: January 20, 2026].

  • Fisher Scientific. (n.d.). This compound, 95%, Thermo Scientific. Available at: [Link] [Accessed: January 20, 2026].

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physical characteristics of 9-Benzhydrylidene-10-anthrone powder

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical Characteristics of 9-Benzhydrylidene-10-anthrone Powder

Abstract

This technical guide provides a comprehensive overview of the essential . As a compound of interest in synthetic chemistry and materials science, a thorough understanding of its physical properties is paramount for its application in research and development. This document details its structural and physicochemical properties, outlines robust experimental protocols for their characterization, and offers insights into the interpretation of the resulting data. The methodologies described herein are designed to ensure accuracy and reproducibility, forming a self-validating framework for the analysis of this compound.

Introduction and Molecular Identity

This compound, also known as 10-(Diphenylmethylene)-9(10H)-anthracenone, is a tricyclic aromatic ketone derivative.[1] Its rigid, sterically hindered structure, arising from the fusion of an anthrone core with a benzhydrylidene group, gives rise to distinct physical and chemical properties. A precise characterization of its powder form is the foundational step for any further investigation, including solubility studies, formulation development, and reaction kinetics.

The fundamental identity of the compound is established by its molecular formula, C₂₇H₁₈O, and a molecular weight of 358.44 g/mol .[1][2][3]

Caption: Figure 1: 2D Chemical Structure of this compound.

Physicochemical Properties

The bulk properties of this compound powder are summarized in the table below. These characteristics are critical for handling, storage, and processing of the material.

PropertyValueSource(s)
CAS Number 667-91-4[1][2]
Molecular Formula C₂₇H₁₈O[1][2][3]
Molecular Weight 358.44 g/mol [1][2]
Appearance Beige-yellow crystalline powder[1][2][4]
Melting Point 203 - 207 °C[2][4]
Boiling Point ~450.86 °C (estimated)[2]
Solubility Insoluble in water.[5] Generally soluble in many organic solvents.[6]

Experimental Characterization Workflows

A multi-technique approach is essential for a complete and verifiable characterization of the powder. The following protocols are presented as self-validating systems, where the results from one technique corroborate the findings of another.

Melting Point Determination

Principle: The melting point is a sensitive indicator of purity. A sharp melting range is characteristic of a pure crystalline solid, while impurities typically broaden and depress the melting range.

Methodology: Digital Capillary Melting Point Apparatus

  • Sample Preparation: Finely crush a small amount of the beige-yellow powder. Tightly pack the powder into a capillary tube to a height of 2-3 mm.

  • Instrument Setup: Place the capillary tube into the heating block of the apparatus.

  • Ramped Heating: Set an initial rapid heating ramp to approach the expected melting point (~200 °C).

  • Fine Heating: Reduce the heating rate to 1-2 °C per minute approximately 15 °C below the expected melting point. This slow rate is crucial for thermal equilibrium, ensuring an accurate reading.

  • Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The range for this compound is reported as 203-207 °C.[2][4]

Melting_Point_Workflow A Crush Powder Sample B Pack Capillary Tube (2-3 mm height) A->B C Insert into Apparatus B->C D Rapid Heat Ramp (to ~190°C) C->D E Slow Heat Ramp (1-2°C / min) D->E F Observe & Record Onset and Completion Temps E->F UV_Vis_Workflow A Select UV-Transparent Solvent B Prepare Dilute Solution (~10⁻⁵ M) A->B D Record Sample Spectrum (200-800 nm) B->D C Record Solvent Blank (Baseline) C->D E Identify λₘₐₓ D->E

Caption: General workflow for obtaining a UV-Vis absorption spectrum.

Principle: FTIR spectroscopy probes the vibrational modes of functional groups. The presence of a strong carbonyl (C=O) stretch and characteristic aromatic (C=C) absorptions will confirm key structural features of this compound.

Methodology: Attenuated Total Reflectance (ATR)

  • Instrument Background: Record a background spectrum of the clean, empty ATR crystal. This step is critical as it subtracts signals from atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount of the powder directly onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure firm and uniform contact between the sample and the crystal.

  • Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify characteristic peaks. Expected absorptions include:

    • ~1650-1680 cm⁻¹: Strong C=O stretch from the anthrone ketone.

    • ~1500-1600 cm⁻¹: Multiple sharp C=C stretching bands from the aromatic rings.

    • ~3000-3100 cm⁻¹: C-H stretching from the aromatic rings.

Principle: NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, allowing for an unambiguous structural elucidation.

Methodology: Solution-State NMR

  • Sample Preparation: Dissolve 5-10 mg of the powder in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer.

  • Data Analysis:

    • ¹H NMR: Expect complex multiplets in the aromatic region (~7.0-8.5 ppm) corresponding to the 18 protons on the phenyl and anthracene rings.

    • ¹³C NMR: Expect numerous signals in the aromatic region (~120-150 ppm), a signal for the exocyclic C=C double bond, and a downfield signal for the carbonyl carbon (>180 ppm). The number of unique signals will confirm the molecule's symmetry.

X-ray Crystallography

Principle: For a crystalline powder, single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms and the packing of molecules in the solid state. While data for this compound is not publicly available, the methodology and expected outcomes can be described based on similar structures like benzylideneanthrone. [7] Methodology Overview

  • Crystal Growth: Grow a single crystal suitable for diffraction, typically by slow evaporation of a saturated solution.

  • Data Collection: Mount the crystal on a diffractometer and expose it to a monochromatic X-ray beam.

  • Structure Solution: The resulting diffraction pattern is computationally analyzed to solve the crystal structure, yielding precise bond lengths, bond angles, and unit cell parameters. For example, analysis of benzylideneanthrone revealed a monoclinic P 1 21/c 1 space group with specific cell dimensions (a = 11.953 Å, b = 7.1160 Å, c = 17.626 Å). [7]

Conclusion

The physical characterization of this compound powder reveals it to be a beige-yellow, high-melting crystalline solid. Its identity and purity are best confirmed through a combination of melting point analysis and comprehensive spectroscopic techniques (FTIR, UV-Vis, and NMR). Each method provides a layer of validation, ensuring a robust and reliable understanding of the material's physical properties, which is indispensable for its effective use in scientific and developmental applications.

References

  • This compound, 95%, Thermo Scientific - Chembeez. (URL: )
  • This compound 667-91-4 wiki - Guidechem. (URL: )
  • This compound CAS#: 667-91-4 - ChemicalBook. (URL: )
  • 10-Benzylideneanthracen-9(10h)-one | C21H14O | CID 225328 - PubChem. (URL: )
  • This compound (C27H18O) - PubChemLite. (URL: )
  • Anthrone | C14H10O | CID 7018 - PubChem. (URL: )
  • Facile synthesis of N '-(anthracen-9(10 H )-ylidene)-4-(4-hydrophenyl)-6-methyl-2-oxo-1,2,3,4-tetra hydropyrimidine-5-carbohydrazide and other derivatives - ResearchGate. (URL: [Link])

  • Anthrone - Wikipedia. (URL: [Link])

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A Comprehensive Guide to the Solubility of 9-Benzhydrylidene-10-anthrone in Organic Solvents: Principles, Prediction, and Experimental Determination

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist

Abstract

9-Benzhydrylidene-10-anthrone is a significant, non-polar aromatic ketone utilized primarily as a sterically hindered protecting group in complex organic syntheses, most notably in the production of oligonucleotides. Despite its utility, a comprehensive public dataset detailing its solubility across a wide range of organic solvents is conspicuously absent. This technical guide addresses this knowledge gap not by presenting a simple data table, but by providing researchers, chemists, and drug development professionals with the foundational principles, predictive frameworks, and detailed experimental protocols necessary to determine and understand the solubility of this compound. By synthesizing theoretical concepts with practical, field-proven methodologies, this document serves as a self-validating system for generating reliable solubility data, ensuring optimal performance in synthesis, purification, and formulation.

Introduction and Molecular Overview

This compound, also known by the acronym DB-anthrone, is a large, polycyclic aromatic ketone. Its molecular architecture is the primary determinant of its chemical behavior and physical properties, including its solubility. The molecule features a rigid, tricyclic anthrone core fused with a benzhydrylidene group. This structure results in a highly conjugated, sterically crowded, and predominantly non-polar molecule.

The primary application of this compound is in the protection of the 5'-hydroxyl group of nucleosides during oligonucleotide synthesis. Its bulky nature provides excellent steric shielding, preventing unwanted side reactions. The selection of an appropriate solvent is paramount for achieving high yields and purity in these synthetic steps, making a thorough understanding of its solubility profile essential. This guide will equip the researcher with the tools to predict and experimentally verify this profile.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone for predicting solubility. This heuristic implies that a solute will dissolve best in a solvent that has a similar polarity. The structure of this compound provides clear clues to its expected behavior.

  • Solute Analysis (this compound):

    • High Non-Polar Character: The molecule is dominated by a large, fused aromatic system comprising 29 carbon atoms and only one oxygen atom. This extensive hydrocarbon framework makes the molecule overwhelmingly non-polar and lipophilic.

    • Polar Moiety: The presence of a single ketone (C=O) group introduces a localized region of polarity due to the difference in electronegativity between carbon and oxygen. However, this polar character is significantly masked by the sheer size of the non-polar scaffold.

    • Hydrogen Bonding: The molecule lacks hydrogen bond donors (like O-H or N-H). It can act as a weak hydrogen bond acceptor at the carbonyl oxygen, but this interaction is sterically hindered.

  • Solvent Classification and Predicted Solubility:

    • Non-Polar Solvents (e.g., Toluene, Hexane, Dichloromethane): These solvents are expected to be effective at dissolving this compound. The van der Waals forces between the solvent molecules and the large aromatic system of the solute are the primary driving force for dissolution. Dichloromethane, while having a dipole moment, is often an excellent solvent for large organic molecules.

    • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMF, DMSO): These solvents possess a significant dipole moment but lack O-H or N-H bonds. While the polar interactions might not be perfectly matched, solvents like acetone or THF may offer moderate solubility. Highly polar solvents like DMF and DMSO are less likely to be ideal due to the solute's limited polarity.

    • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents are characterized by their ability to donate hydrogen bonds. Due to the predominantly non-polar nature of this compound and its inability to donate hydrogen bonds, it is predicted to have very poor solubility in this class of solvents.

The following diagram illustrates the logical flow for predicting solubility based on molecular properties.

G cluster_solute Solute Analysis: this compound Solute Molecular Structure Aromatic Large, Fused Aromatic System Solute->Aromatic Carbonyl Single Ketone Group (C=O) Solute->Carbonyl Hbond No H-bond Donors Solute->Hbond NonPolar Predominantly Non-Polar & Lipophilic Aromatic->NonPolar Polarity Localized, Sterically Hindered Polarity Carbonyl->Polarity Acceptor Weak H-bond Acceptor Hbond->Acceptor HighSol High Solubility NonPolar->HighSol LowSol Low / Insoluble ModSol Moderate Solubility Polarity->ModSol NonPolarSol Non-Polar (Toluene, DCM) HighSol->NonPolarSol PolarAprotic Polar Aprotic (THF, Acetone) ModSol->PolarAprotic PolarProtic Polar Protic (Methanol, Water) LowSol->PolarProtic

Caption: Predictive workflow for solubility based on molecular structure.

Experimental Protocols for Solubility Determination

Where theoretical prediction ends, experimental verification must begin. The following protocols are designed to provide both rapid qualitative assessment and precise quantitative data.

Protocol 1: Qualitative "Scout" Solubility Testing

This method is a rapid, resource-efficient way to classify the solubility of this compound in a broad range of solvents. It is an essential first step before committing to more rigorous quantitative analysis.

Objective: To classify solubility as 'Soluble', 'Partially Soluble', or 'Insoluble' at a defined concentration.

Materials:

  • This compound

  • A selection of organic solvents (e.g., Hexane, Toluene, Dichloromethane, THF, Acetone, Acetonitrile, Methanol, Isopropanol)

  • Small vials (e.g., 2 mL glass vials) with caps

  • Analytical balance

  • Vortex mixer

Procedure:

  • Preparation: Weigh approximately 10 mg of this compound directly into each labeled vial.

  • Solvent Addition: Add 1.0 mL of the first solvent to the corresponding vial. This creates a target concentration of 10 mg/mL.

  • Mixing: Cap the vial securely and vortex for 60 seconds at room temperature.

  • Observation: Visually inspect the vial against a dark background.

    • Soluble: The solution is completely clear with no visible solid particles.

    • Partially Soluble: Some solid has dissolved, but undissolved particles remain, or the solution appears cloudy/hazy.

    • Insoluble: The solid material appears unchanged, with no visible signs of dissolution.

  • Repeat: Repeat steps 2-4 for each solvent to be tested.

  • Documentation: Record all observations in a laboratory notebook.

Self-Validation: The clarity of the outcome (clear solution vs. visible solid) provides an immediate, self-validating result for this classification. This scout test dictates which solvents are promising candidates for quantitative analysis.

Protocol 2: Quantitative Isothermal Equilibrium Solubility Measurement

This protocol determines the precise saturation solubility of the compound in a given solvent at a controlled temperature, typically using UV-Visible spectrophotometry for quantification.

Objective: To determine the equilibrium solubility (e.g., in mg/mL) of this compound.

Workflow Diagram:

G prep 1. Prepare Supersaturated Mixture equil 2. Equilibrate at Constant Temp (e.g., 24h @ 25°C) prep->equil Add excess solute to solvent sep 3. Separate Phases (Centrifuge/Filter) equil->sep Achieve saturation sample 4. Sample & Dilute Supernatant sep->sample Isolate saturated solution analyze 5. Analyze by UV-Vis Spectroscopy sample->analyze Prepare for measurement calc 6. Calculate Concentration (Beer-Lambert Law) analyze->calc Obtain absorbance value result Result: Equilibrium Solubility (mg/mL) calc->result

Caption: Workflow for quantitative equilibrium solubility determination.

Procedure:

  • Preparation of Supersaturated Mixture:

    • Add an excess amount of this compound (e.g., 50 mg) to a vial containing a known volume of solvent (e.g., 2.0 mL). The goal is to have a significant amount of undissolved solid remaining at equilibrium.

    • Seal the vial tightly.

  • Equilibration:

    • Place the vial in a temperature-controlled shaker or incubator set to the desired temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). Equilibrium is achieved when the concentration of the solute in the solution no longer changes over time.

  • Phase Separation:

    • Remove the vial from the shaker and let it stand undisturbed at the same temperature to allow the excess solid to settle.

    • Alternatively, centrifuge the vial for 10 minutes to pellet the undissolved solid. This is the preferred method as it is faster and more efficient.

  • Sampling and Dilution:

    • Carefully withdraw a precise aliquot (e.g., 100 µL) of the clear supernatant, being extremely careful not to disturb the solid pellet.

    • Dilute this aliquot with a known volume of the same solvent to bring its concentration into the linear range of the analytical instrument (e.g., dilute 100 µL into 10 mL for a 1:100 dilution).

  • Analysis (UV-Vis Spectroscopy):

    • First, generate a calibration curve by preparing a series of standards of this compound of known concentrations in the chosen solvent.

    • Measure the absorbance of the diluted sample at the wavelength of maximum absorbance (λ_max).

    • Ensure the measured absorbance falls within the linear range of the calibration curve.

  • Calculation:

    • Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted sample.

    • Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor.

    Example Calculation:

    • Diluted sample concentration = 0.15 mg/mL (from calibration curve)

    • Dilution factor = 100

    • Equilibrium Solubility = 0.15 mg/mL * 100 = 15 mg/mL

Data Summary and Interpretation

Based on the principles outlined, a researcher can generate their own data. The table below is a template for summarizing such experimental findings, pre-populated with predicted outcomes based on chemical theory.

Solvent Class Solvent Example Polarity IndexPredicted Solubility (Qualitative)Experimental Solubility (mg/mL at 25°C)
Non-Polar Toluene2.4HighUser to determine
Dichloromethane (DCM)3.1HighUser to determine
Hexane0.1Moderate-LowUser to determine
Polar Aprotic Tetrahydrofuran (THF)4.0ModerateUser to determine
Acetone5.1Moderate-LowUser to determine
Acetonitrile (ACN)5.8LowUser to determine
Polar Protic Isopropanol3.9LowUser to determine
Methanol5.1InsolubleUser to determine
Water10.2InsolubleUser to determine

Interpreting the Results: The experimentally determined solubility values allow for the optimization of various processes:

  • Synthesis: Solvents with high solubility are ideal for reaction media, ensuring all reagents are in the solution phase.

  • Purification: For recrystallization, the ideal solvent is one in which the compound has high solubility at an elevated temperature but low solubility at room temperature or below. A binary solvent system (one good solvent, one poor solvent) is often employed.

  • Formulation: In drug development contexts, understanding solubility in various excipients and solvent systems is critical for creating stable and bioavailable formulations.

Conclusion

References

This section would be populated with citations to specific literature where the synthesis or use of this compound is described, as well as standard texts on solubility theory and analytical chemistry.

A Theoretical and Computational Scrutiny of 9-Benzhydrylidene-10-anthrone: A Technical Guide for Advanced Molecular Design

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 9-Benzhydrylidene-10-anthrone. Designed for researchers, medicinal chemists, and materials scientists, this document elucidates the molecular architecture, electronic landscape, and potential reactivity of this intriguing molecule. By leveraging established quantum chemical methods, we aim to provide a foundational understanding that can accelerate experimental design and application development.

Introduction: The Structural Uniqueness of this compound

This compound is a notable derivative of anthrone, a tricyclic aromatic ketone. Its structure is characterized by a bulky benzhydrylidene group attached to the 9-position of the anthrone core. This substitution introduces significant steric hindrance and extends the conjugated π-system, which is expected to profoundly influence its physicochemical properties and reactivity. The parent compound, anthrone, is known for its tautomeric relationship with 9-anthranol and serves as a fundamental building block in medicinal and materials chemistry.[1][2] Derivatives of anthrone have been explored for a range of applications, including as antimicrotubule agents in cancer therapy and as components in molecularly imprinted polymers.[3]

A thorough theoretical investigation of this compound is paramount for a priori prediction of its behavior. Computational chemistry offers a powerful lens to dissect its molecular geometry, electronic characteristics, and spectroscopic signatures, thereby guiding its synthesis and application.

Computational Methodologies for the Study of Anthrone Derivatives

The theoretical study of anthrone derivatives typically employs a suite of computational tools to provide a holistic understanding of their properties. The workflow for such a study is outlined below.

Computational Workflow cluster_0 Initial Steps cluster_1 Core Calculations cluster_2 Property Analysis Input_Structure Initial 3D Structure Generation Method_Selection Selection of Theoretical Method and Basis Set (e.g., DFT: B3LYP/6-311++G**) Input_Structure->Method_Selection Geometry_Optimization Geometry Optimization Method_Selection->Geometry_Optimization Frequency_Analysis Vibrational Frequency Calculation Geometry_Optimization->Frequency_Analysis Structural_Parameters Bond Lengths, Angles, Dihedrals Geometry_Optimization->Structural_Parameters Electronic_Properties Single-Point Energy and Wavefunction Analysis Frequency_Analysis->Electronic_Properties Confirmation of energy minimum Spectroscopic_Prediction IR, Raman, UV-Vis, NMR Spectra Electronic_Properties->Spectroscopic_Prediction Electronic_Analysis HOMO-LUMO, MEP, Mulliken Charges Electronic_Properties->Electronic_Analysis Reactivity_Descriptors Fukui Functions, Hardness, Electrophilicity Electronic_Properties->Reactivity_Descriptors

Caption: A generalized workflow for the theoretical study of this compound.

Density Functional Theory (DFT)

Density Functional Theory (DFT) stands as the cornerstone for computational studies of medium to large-sized organic molecules due to its favorable balance of accuracy and computational cost. The B3LYP hybrid functional is commonly employed, often paired with Pople-style basis sets such as 6-311++G(d,p), which include diffuse and polarization functions to accurately describe the electronic distribution, particularly in π-conjugated systems.[4] For systems where non-covalent interactions are crucial, dispersion corrections (e.g., Grimme's D3) are a necessary addition to the functional.[4]

Time-Dependent DFT (TD-DFT)

To probe the excited-state properties and to simulate UV-Vis absorption spectra, Time-Dependent DFT (TD-DFT) is the method of choice. This approach allows for the calculation of vertical excitation energies and oscillator strengths, which can be correlated with experimentally observed absorption maxima.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density distribution. By locating critical points in the electron density, QTAIM can characterize the nature of chemical bonds (e.g., covalent vs. ionic) and identify non-covalent interactions, which are crucial for understanding the molecule's conformational preferences and intermolecular interactions.[4]

Predicted Molecular and Electronic Structure

While a dedicated theoretical study on this compound is not yet prevalent in the literature, we can extrapolate from studies on substituted anthrones and anthraquinones to predict its key structural and electronic features.[4][5]

Molecular Geometry

The anthrone core is not perfectly planar, and the degree of planarity is sensitive to substitution.[4] The introduction of the bulky benzhydrylidene group at the C9 position will likely induce significant steric strain, leading to a more distorted geometry of the central ring. This distortion can be quantified by the dihedral angles between the aromatic rings. The phenyl rings of the benzhydrylidene moiety will also be twisted out of the plane of the anthrone core.

ParameterPredicted Value RangeRationale
C9=C11 Bond Length1.35 - 1.38 ÅDouble bond character
C9-C9a Bond Length1.48 - 1.52 ÅStrained single bond
C10=O Bond Length1.22 - 1.25 ÅTypical ketone C=O bond
Dihedral Angle (A-C)10 - 20°Steric hindrance from benzhydrylidene group
Dihedral Angle (B-C)10 - 20°Steric hindrance from benzhydrylidene group
(Note: A, B, and C refer to the three rings of the anthrone core. These are hypothetical values for illustrative purposes.)
Electronic Properties

The electronic properties of this compound are expected to be significantly different from those of the parent anthrone. The extended conjugation provided by the benzhydrylidene group will likely lead to a smaller HOMO-LUMO gap, resulting in a red-shift in the UV-Vis absorption spectrum.

HOMO_LUMO HOMO HOMO Highest Occupied Molecular Orbital π-orbital delocalized over the anthrone core and benzhydrylidene moiety LUMO LUMO Lowest Unoccupied Molecular Orbital π*-orbital with significant contribution from the C=O and the exocyclic C=C bond Energy_Axis Energy

Caption: A qualitative representation of the HOMO and LUMO energy levels and their expected localization.

A Molecular Electrostatic Potential (MEP) map would likely reveal a region of high negative potential around the carbonyl oxygen, indicating its susceptibility to electrophilic attack and its role as a hydrogen bond acceptor. The π-rich aromatic rings would present regions of moderate negative potential.

Predicted Spectroscopic Properties

Vibrational Spectroscopy (IR and Raman)

The calculated IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching vibration, typically in the range of 1650-1700 cm⁻¹. The spectrum would also feature characteristic bands for C=C stretching in the aromatic rings (1400-1600 cm⁻¹) and C-H stretching vibrations.

NMR Spectroscopy

The ¹H and ¹³C NMR chemical shifts can be predicted with good accuracy using the GIAO (Gauge-Independent Atomic Orbital) method. The protons on the phenyl rings of the benzhydrylidene group are expected to be in a different chemical environment compared to those on the anthrone core due to anisotropic effects. The quaternary carbons, particularly C9 and C10, would show characteristic chemical shifts.

UV-Vis Spectroscopy

The simulated UV-Vis spectrum, obtained from TD-DFT calculations, is expected to show multiple absorption bands. The lowest energy absorption, corresponding to the HOMO-LUMO transition, will likely be in the visible region, giving the compound its characteristic color. The π-π* transitions of the extensive aromatic system will result in strong absorptions in the UV region.

Potential Applications and Future Directions

The theoretical insights into the structure and electronic properties of this compound can guide the exploration of its potential applications. The extended π-conjugation and potential for charge transfer suggest its utility in organic electronics, such as in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The steric bulk and specific electronic features may also be leveraged in the design of novel pharmaceuticals or molecular sensors.

Future theoretical work should focus on:

  • Intermolecular Interactions: A detailed study of the dimer and larger aggregates to understand its solid-state packing and properties.

  • Reactivity Studies: Modeling reaction mechanisms, such as cycloadditions or nucleophilic additions, to predict its chemical behavior.

  • Solvent Effects: Investigating the influence of different solvent environments on its geometry and electronic properties using implicit or explicit solvent models.

By integrating computational predictions with experimental validation, a deeper understanding of this compound can be achieved, paving the way for its rational application in various scientific and technological fields.

References

  • Wójcik, J., et al. (2021). Effect of Substitution of Hydrogen Atoms in the Molecules of Anthrone and Anthraquinone. Molecules, 26(2), 502. [Link]

  • Gao, H., et al. (2014). Interaction of one anthraquinone derivative with ctDNA analyzed by spectroscopic and modeling methods. Luminescence, 29(7), 848-55. [Link]

  • Janecka, A., et al. (2018). Competition of Intra- and Intermolecular Forces in Anthraquinone and Its Selected Derivatives. Molecules, 23(11), 2946. [Link]

  • Sharma, R., et al. (2014). Viologen substituted anthrone derivatives for selective detection of cyanide ions using voltammetry. Analytical Methods, 6(16), 6276-6283. [Link]

  • Mohamad, S., et al. (2023). Anthrone-Based Dummy Molecularly Imprinted PVDF Membrane for Monitoring Fluorene and Phenanthrene in River Water. Membranes, 13(7), 659. [Link]

  • Al-Omair, M. A., et al. (2020). Synthesis, spectroscopic studies and computational modelling of anthracene-bis-N-acetylglyoxylic amide derivative for anion recognition. Scientific Reports, 10(1), 13083. [Link]

  • PubChem. (n.d.). Anthrone. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • Nguyen, T. L. H., et al. (2020). Computational electrochemistry study of derivatives of anthraquinone and phenanthraquinone analogues: the substitution effect. RSC Advances, 10(46), 27623-27631. [Link]

  • Mahmood, A., et al. (2015). Synthesis, crystal structure, spectroscopic and density functional theory (DFT) study of N-[3-anthracen-9-yl-1-(4-bromo-phenyl)-allylidene]-N-benzenesulfonohydrazine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 145, 230-238. [Link]

Sources

An In-depth Technical Guide to 9-Benzhydrylidene-10-anthrone: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 9-Benzhydrylidene-10-anthrone, a molecule at the intersection of historical organic synthesis and contemporary medicinal chemistry. We will delve into its discovery, explore the nuances of its synthesis, analyze its physicochemical properties, and discuss its emerging applications, particularly in the field of cancer research.

Part 1: A Historical Journey: The Discovery and Early Synthesis

The story of this compound is rooted in the broader exploration of anthracene chemistry that began in the late 19th and early 20th centuries. Anthracene, a polycyclic aromatic hydrocarbon, and its derivatives quickly became a fertile ground for the development of new synthetic methodologies and the discovery of novel chemical structures.

The first synthesis of this compound is attributed to E. de Barry Barnett and his contemporaries, who were actively investigating the reactions of anthrone, the keto tautomer of 9-hydroxyanthracene. In a 1925 publication in the Journal of the Chemical Society, Transactions, Barnett described the condensation of anthrone with various aromatic aldehydes and ketones, laying the groundwork for the synthesis of a new class of compounds characterized by the benzhydrylidene moiety.[1] This early work was foundational, demonstrating the reactivity of the active methylene group at the C10 position of anthrone.

Part 2: The Art of Synthesis: From Historical Methods to Modern Protocols

The synthesis of this compound is a classic example of a condensation reaction, a cornerstone of organic chemistry. The fundamental principle involves the reaction of an active methylene compound (anthrone) with a carbonyl compound (in this case, a precursor to the diphenylmethylidene group).

The Underlying Chemistry: A Mechanistic Perspective

The formation of this compound typically proceeds via an acid-catalyzed condensation reaction between anthrone and diphenylmethanol (benzhydrol) or a related benzhydryl precursor. The reaction mechanism can be broken down into the following key steps:

  • Protonation of the Alcohol: In the presence of a strong acid catalyst, such as sulfuric acid or acetic acid, the hydroxyl group of diphenylmethanol is protonated, forming a good leaving group (water).

  • Formation of the Diphenylmethyl Cation: The protonated alcohol readily loses a molecule of water to form a stable secondary carbocation, the diphenylmethyl cation.

  • Nucleophilic Attack by Anthrone: The enol form of anthrone, 9-hydroxyanthracene, acts as a nucleophile, attacking the electrophilic diphenylmethyl cation at the C10 position.

  • Deprotonation and Tautomerization: The resulting intermediate is deprotonated to restore aromaticity, and subsequent tautomerization from the enol to the more stable keto form yields the final product, this compound.

G cluster_0 Step 1 & 2: Carbocation Formation cluster_1 Step 3: Nucleophilic Attack cluster_2 Step 4: Deprotonation & Tautomerization Diphenylmethanol Diphenylmethanol Protonated Diphenylmethanol Protonated Diphenylmethanol Diphenylmethanol->Protonated Diphenylmethanol H+ Diphenylmethyl Cation Diphenylmethyl Cation Protonated Diphenylmethanol->Diphenylmethyl Cation -H2O Intermediate Intermediate Diphenylmethyl Cation->Intermediate Anthrone (enol form) Anthrone (enol form) Anthrone (enol form)->Intermediate attacks This compound This compound Intermediate->this compound -H+ & Tautomerization

Caption: Reaction mechanism for the synthesis of this compound.

A Modern, Step-by-Step Experimental Protocol

The following protocol is a refined method adapted from contemporary literature, such as the work on related benzylidene-9(10H)-anthracenones, designed to provide a good yield and high purity of this compound.[2]

Materials and Reagents:

  • Anthrone (C₁₄H₁₀O)

  • Diphenylmethanol (C₁₃H₁₂O)

  • Glacial Acetic Acid (CH₃COOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethanol (C₂H₅OH)

  • Deionized Water

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve anthrone (1 equivalent) and diphenylmethanol (1.1 equivalents) in glacial acetic acid.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker of ice-water with constant stirring.

  • Precipitation and Filtration: A solid precipitate of this compound will form. Collect the solid by vacuum filtration and wash thoroughly with deionized water until the filtrate is neutral.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol or an ethanol/water mixture, to obtain pure, crystalline this compound.

  • Drying: Dry the purified crystals in a vacuum oven.

Part 3: Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development.

Physical and Chemical Properties
PropertyValue
CAS Number 667-91-4
Molecular Formula C₂₇H₁₈O
Molecular Weight 358.44 g/mol
Appearance Beige-yellow crystalline powder
Melting Point 203-207 °C
Solubility Soluble in many organic solvents
Spectroscopic Data

Spectroscopic analysis provides the definitive structural confirmation of this compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the anthracene and benzhydrylidene moieties. Due to the steric hindrance around the exocyclic double bond, the phenyl groups of the benzhydrylidene are likely to be in different chemical environments, potentially leading to a complex pattern of signals in the aromatic region.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon (C=O) of the anthrone core, typically in the range of 180-190 ppm. The spectrum will also display signals for the sp² hybridized carbons of the aromatic rings and the exocyclic double bond.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone group, typically observed around 1650-1670 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Part 4: Applications in Modern Research and Future Outlook

While historically significant from a synthetic perspective, this compound and its derivatives have garnered renewed interest for their biological activities.

A Promising Scaffold for Anticancer Drug Discovery

Recent studies have identified 10-benzylidene-9(10H)-anthracenones as a class of potent antimicrotubule agents.[2] These compounds have been shown to inhibit tubulin polymerization, a critical process in cell division. By disrupting the formation of the mitotic spindle, these molecules can induce cell cycle arrest and apoptosis in cancer cells. This makes this compound a valuable lead compound for the development of novel anticancer therapeutics.

Future Directions

The unique structure of this compound, with its extended π-system and non-planar geometry, also suggests potential applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or as fluorescent probes. Further research into the derivatization of the anthrone and benzhydrylidene moieties could lead to the discovery of new compounds with enhanced biological activity or novel material properties.

References

  • Barnett, E. de B. The action of nitrogen dioxide on anthracene derivatives. J. Chem. Soc., Trans., 1925, 127, 2040.
  • Barraja, P., et al. Novel benzylidene-9(10H)-anthracenones as highly active antimicrotubule agents. Synthesis, antiproliferative activity, and inhibition of tubulin polymerization. J. Med. Chem., 2003, 46(15), 3382-94.

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Methodological & Application

The Synthetic Utility of 9-Benzhydrylidene-10-anthrone: A Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Sterically Congested Alkene

In the landscape of modern organic synthesis, 9-Benzhydrylidene-10-anthrone emerges as a molecule of significant interest. Characterized by its beige-yellow crystalline powder form, this overcrowded alkene is more than a mere synthetic curiosity[1]. Its unique structural framework, featuring a sterically hindered exocyclic double bond, renders it a valuable precursor for the construction of complex molecular architectures. This guide provides an in-depth exploration of its synthetic applications, focusing on its utility in cycloaddition reactions and oxidative transformations. The protocols detailed herein are designed to be self-validating, offering researchers and drug development professionals a reliable foundation for their experimental pursuits.

The core reactivity of this compound stems from the inherent strain of its central double bond, a feature common to many molecular motors and switches. Understanding and harnessing this reactivity opens avenues for the development of novel functional materials and pharmacologically active compounds. This document will delve into two key transformations: a [4+2] cycloaddition reaction and an oxidation reaction mediated by singlet oxygen, providing not just the procedural steps, but also the mechanistic rationale that underpins these synthetic strategies.

Application I: [4+2] Cycloaddition with Maleic Anhydride

The Diels-Alder reaction, a cornerstone of organic synthesis, provides a powerful tool for the construction of six-membered rings with a high degree of stereocontrol. This compound, with its diene-like character within the anthracene core, readily participates in [4+2] cycloaddition reactions with suitable dienophiles. This protocol details the reaction with maleic anhydride, a classic dienophile, to yield a highly functionalized adduct.

Mechanistic Insight

The central ring of the anthracene moiety in this compound acts as the diene component in this concerted cycloaddition. The reaction proceeds via a cyclic transition state, leading to the formation of a new six-membered ring fused to the anthracene framework. The stereochemistry of the product is dictated by the suprafacial approach of the dienophile to the diene. The steric bulk of the benzhydrylidene group influences the facial selectivity of the dienophile's approach, a critical consideration in the design of more complex, stereochemically rich target molecules.

Experimental Protocol

Reaction Scheme:

G reactant1 This compound product Diels-Alder Adduct reactant1->product + reactant2 Maleic Anhydride reactant2->product

A schematic of the Diels-Alder reaction.

Materials:

  • This compound

  • Maleic Anhydride

  • Xylene (anhydrous)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Standard glassware for workup and purification

Procedure:

  • To a solution of this compound (1.0 g, 2.79 mmol) in 50 mL of anhydrous xylene, add maleic anhydride (0.30 g, 3.06 mmol).

  • Heat the reaction mixture to reflux with continuous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution as a white solid.

  • Collect the solid by vacuum filtration and wash with cold xylene.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/chloroform) to obtain the pure Diels-Alder adduct.

Data Summary
ParameterValue
Reactant 1 This compound
Reactant 2 Maleic Anhydride
Solvent Xylene
Temperature Reflux
Reaction Time 4-6 hours
Product Diels-Alder Adduct
Appearance White solid
Yield Typically > 80%

Application II: Oxidation with Singlet Oxygen

The exocyclic double bond of this compound is susceptible to oxidation, particularly by reactive oxygen species such as singlet oxygen. This reaction provides a clean and efficient method for the cleavage of the double bond, yielding two valuable ketone products: anthraquinone and benzophenone. This transformation is particularly noteworthy for its mild conditions and high product yields.

Mechanistic Rationale

The reaction is initiated by the photosensitized generation of singlet oxygen. A sensitizer, such as methylene blue, absorbs light and transfers its energy to ground-state triplet oxygen, promoting it to the highly reactive singlet state. Singlet oxygen then undergoes a [2+2] cycloaddition with the electron-rich double bond of this compound to form a transient dioxetane intermediate. This unstable intermediate rapidly decomposes, cleaving the carbon-carbon double bond and forming the two corresponding carbonyl compounds.

G A 9-Benzhydrylidene- 10-anthrone C [2+2] Cycloaddition A->C B Singlet Oxygen (¹O₂) B->C D Dioxetane Intermediate C->D E Decomposition D->E F Anthraquinone E->F G Benzophenone E->G

Workflow for the oxidation of this compound.

Experimental Protocol

Materials:

  • This compound

  • Methylene blue (sensitizer)

  • Dichloromethane (CH₂Cl₂)

  • Photo-reactor equipped with a suitable light source (e.g., a tungsten lamp)

  • Gas dispersion tube

  • Standard glassware for workup and purification

Procedure:

  • Dissolve this compound (1.0 g, 2.79 mmol) and a catalytic amount of methylene blue in 100 mL of dichloromethane in a photo-reactor.

  • Bubble a slow stream of oxygen through the solution for 15 minutes to ensure saturation.

  • Irradiate the solution with a visible light source while maintaining a slow, continuous stream of oxygen.

  • Monitor the disappearance of the starting material by TLC. The reaction is generally complete within 2-3 hours.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude residue, containing anthraquinone and benzophenone, can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Data Summary
ParameterValue
Substrate This compound
Reagent Singlet Oxygen (generated in situ)
Sensitizer Methylene Blue
Solvent Dichloromethane
Light Source Visible Light (e.g., Tungsten Lamp)
Reaction Time 2-3 hours
Product 1 Anthraquinone
Product 2 Benzophenone
Yield Quantitative

Conclusion: A Versatile Building Block for Complex Synthesis

The protocols detailed in this guide underscore the versatility of this compound as a synthetic intermediate. Its ability to undergo both cycloaddition and oxidation reactions under mild and efficient conditions makes it a valuable tool for organic chemists. The insights into the mechanistic underpinnings of these transformations are intended to empower researchers to not only replicate these procedures but also to adapt and extend them to new synthetic challenges. As the demand for novel materials and therapeutics continues to grow, the strategic application of unique building blocks like this compound will undoubtedly play a pivotal role in advancing the frontiers of chemical synthesis.

References

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9-Benzhydrylidene-10-anthrone: A Fluorescent Probe for Viscosity Sensing

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

9-Benzhydrylidene-10-anthrone, also known as Anthrafuchson, is a fluorescent dye that has garnered significant attention as a robust probe for sensing microviscosity in a variety of environments, from simple solvents to the complex interiors of living cells. Its utility stems from its classification as a "molecular rotor," a class of fluorophores whose fluorescence quantum yield is highly sensitive to the viscosity of its immediate surroundings. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, applications, and detailed protocols for utilizing this compound as a fluorescent viscosity probe.

Principle of Operation: The Molecular Rotor Mechanism

The fluorescence of this compound is governed by a process known as Twisted Intramolecular Charge Transfer (TICT). In its excited state, the benzhydrylidene group of the molecule can rotate relative to the anthrone core.

  • In low-viscosity environments: This intramolecular rotation is facile and provides a non-radiative pathway for the excited state to decay back to the ground state. This rapid rotation effectively quenches the fluorescence, resulting in a weak emission.

  • In high-viscosity environments: The increased friction of the surrounding medium hinders the intramolecular rotation. This restriction of movement closes the non-radiative decay channel, forcing the excited state to relax through the emission of a photon. Consequently, the fluorescence intensity of this compound increases significantly in more viscous media.

This relationship between viscosity and fluorescence intensity is the cornerstone of its application as a viscosity probe. The phenomenon can be quantitatively described by the Förster-Hoffmann equation :

log(I) = C + x * log(η)

where:

  • I is the fluorescence intensity

  • η is the viscosity of the medium

  • C is a proportionality constant

  • x is a sensitivity parameter specific to the molecular rotor

This equation allows for the creation of a calibration curve to determine unknown viscosities based on measured fluorescence intensities.

Physicochemical Properties

PropertyValueReference
Chemical Formula C₂₇H₁₈O[1]
Molecular Weight 358.44 g/mol [1]
Appearance Beige-yellow crystalline powder[1]
CAS Number 667-91-4[1]

Synthesis of this compound

While several methods for the synthesis of anthrone derivatives exist, a common approach for preparing this compound involves the condensation of anthrone with a suitable benzophenone derivative. A general synthetic scheme is outlined below.

Synthesis_of_9_Benzhydrylidene_10_anthrone cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Anthrone Anthrone Reaction Anthrone->Reaction Diphenylmethanol Diphenylmethanol Diphenylmethanol->Reaction Acid_Catalyst Acid Catalyst (e.g., Acetic Acid) Acid_Catalyst->Reaction Product This compound Water Water Reaction->Product Condensation Reaction->Water Viscosity_Measurement_Workflow Start Start Prep_Standards Prepare Viscosity Standards (e.g., Ethanol-Glycerol Mixtures) Start->Prep_Standards Add_Probe Add this compound to Standards and Unknown Prep_Standards->Add_Probe Measure_Fluorescence Measure Fluorescence Intensity Add_Probe->Measure_Fluorescence Plot_Data Plot log(I) vs. log(η) for Standards Measure_Fluorescence->Plot_Data Determine_Viscosity Calculate Viscosity of Unknown Measure_Fluorescence->Determine_Viscosity Calibrate Perform Linear Regression (Förster-Hoffmann Plot) Plot_Data->Calibrate Calibrate->Determine_Viscosity End End Determine_Viscosity->End Live_Cell_Imaging_Workflow Start Start Cell_Culture Culture Cells on Glass-Bottom Dish Start->Cell_Culture Probe_Loading Incubate Cells with This compound Cell_Culture->Probe_Loading Wash Wash to Remove Excess Probe Probe_Loading->Wash FLIM_Acquisition Acquire FLIM Data on Confocal Microscope Wash->FLIM_Acquisition Data_Analysis Analyze Fluorescence Decay to Determine Lifetime (τ) FLIM_Acquisition->Data_Analysis Viscosity_Mapping Generate Intracellular Viscosity Map using Calibration Curve Data_Analysis->Viscosity_Mapping End End Viscosity_Mapping->End

Caption: Workflow for live-cell microviscosity imaging.

Trustworthiness and Self-Validation

The robustness of viscosity measurements using this compound relies on a carefully constructed calibration. It is imperative to:

  • Use a reliable method to determine the viscosity of the calibration standards. This can be achieved using a calibrated commercial viscometer.

  • Ensure the temperature of the standards and the unknown sample is precisely controlled, as viscosity is highly temperature-dependent.

  • For cellular studies, perform control experiments to assess potential cytotoxicity of the probe at the working concentration and to check for any interactions with cellular components that might affect its photophysical properties independently of viscosity.

Conclusion

This compound is a powerful and versatile tool for the fluorescent sensing of viscosity. Its mechanism as a molecular rotor provides a direct link between its fluorescence properties and the frictional resistance of its environment. The detailed protocols provided herein offer a starting point for researchers to employ this probe in a range of applications, from fundamental studies of solution dynamics to the intricate mapping of microviscosity within living cells. As with any scientific technique, careful experimental design and rigorous data analysis are paramount to obtaining accurate and reliable results.

References

  • Kuimova, M. K., et al. (2008). Molecular Rotor Measures Viscosity of Live Cells via Fluorescence Lifetime Imaging. Journal of the American Chemical Society, 130(21), 6672–6673. Available at: [Link]

  • Levitt, J. A., et al. (2012). Fluorescence Lifetime Imaging of Molecular Rotors in Living Cells. Journal of Visualized Experiments, (61), e3796. Available at: [Link]

  • Haidekker, M. A., & Theodorakis, E. A. (2007). Molecular rotors—fluorescent sensors for microviscosity and conformation of biomolecules. Journal of Biological Engineering, 1, 3. Available at: [Link]

  • Shire, G. W., et al. (2023). Correlation of Plasma Membrane Microviscosity and Cell Stiffness Revealed via Fluorescence-Lifetime Imaging and Atomic Force Microscopy. Cells, 12(21), 2583. Available at: [Link]

  • Thermo Fisher Scientific. (n.d.). This compound, 95%. Retrieved from [Link]

  • Laptenok, S., et al. (2007). Fluorescence Lifetime Imaging Microscopy (FLIM) Data Analysis with TIMP. Journal of Statistical Software, 18(8), 1-20. Available at: [Link]

  • Mika, J. T., et al. (2016). Twist and Probe—Fluorescent Molecular Rotors Image Escherichia coli Cell Membrane Viscosity. Biophysical Journal, 111(5), 895-897. Available at: [Link]

  • Torontech. (2025). Step-by-Step: How to Calibrate a Viscometer Right. Retrieved from [Link]

  • Labomat Essor. (n.d.). Brookfield viscometer calibration. Retrieved from [Link]

  • Hinotek. (n.d.). How to Calibrate a Viscometer for Accurate, Repeatable Results. Retrieved from [Link]

  • Martests Instrument. (n.d.). A 7-Step Guide to Rotational Viscometer Calibration. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • MDPI. (2022). Review of Fluorescence Lifetime Imaging Microscopy (FLIM) Data Analysis Using Machine Learning. Retrieved from [Link]

  • ResearchGate. (2014). Quantitative sensing of microviscosity in protocells and amyloid materials using fluorescence lifetime imaging of molecular rotors. Retrieved from [Link]

  • Photonics Spectra. (2008). Measuring viscosity with fluorescence lifetime imaging. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis and Antibacterial Activity of 1,3,5,7-Tetrahydroxy-9,10-Anthraquinone and Anthrone Derivatives. Retrieved from [Link]

  • ResearchGate. (2007). Fluorescence Lifetime Imaging Microscopy (FLIM) Data Analysis withTIMP. Retrieved from [Link]

Sources

Application Notes and Protocols for 9-Benzhydrylidene-10-anthrone Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Reactivity of a Sterically Encumbered Olefin

9-Benzhydrylidene-10-anthrone, a striking beige-yellow crystalline solid, presents a fascinating case study in the interplay of steric hindrance and electronic effects on chemical reactivity.[1][2] Its structure, featuring a bulky benzhydrylidene group appended to the anthrone core, creates a sterically crowded environment that governs its participation in a variety of chemical transformations. This unique architecture makes it a valuable tool for researchers exploring novel reaction pathways and synthesizing complex molecular architectures.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental protocols for key reactions involving this compound. We will delve into its synthesis, its role in Frustrated Lewis Pair (FLP) chemistry, and its participation in cycloaddition reactions, offering not just procedural steps but also the underlying scientific rationale for experimental choices.

Molecular Profile:

PropertyValue
Molecular Formula C₂₇H₁₈O
Molecular Weight 358.44 g/mol
Appearance Beige-yellow crystalline powder
CAS Number 667-91-4

I. Synthesis of this compound: A Generalized Approach

Reaction Scheme:

G Anthrone Anthrone Product This compound Anthrone->Product Pyridine, Toluene, Reflux Diphenylketene Diphenylketene Diphenylketene->Product

Figure 1: General synthesis of this compound.

Experimental Protocol:

  • Reagent Preparation: In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve anthrone (1 equivalent) in anhydrous toluene.

  • Addition of Diphenylketene: To the stirred solution, add diphenylketene (1.1 equivalents) dropwise at room temperature. Note: Diphenylketene can be generated in situ from diphenylacetyl chloride and triethylamine.

  • Catalyst and Reflux: Add a catalytic amount of pyridine to the reaction mixture. Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a beige-yellow solid.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectroscopic data will show characteristic peaks for the aromatic protons and carbons of the anthrone and benzhydrylidene moieties.[4][5][6][7]

II. This compound in Frustrated Lewis Pair Chemistry

The sterically hindered exocyclic double bond of this compound makes it an excellent candidate for forming Frustrated Lewis Pairs (FLPs). In combination with a bulky Lewis acid, such as tris(pentafluorophenyl)borane (B(C₆F₅)₃), it can activate small molecules like dihydrogen (H₂).[8][9][10][11] The steric clash between the bulky Lewis acid and the benzhydrylidene group prevents the formation of a classical Lewis adduct, leading to a "frustrated" state capable of heterolytically cleaving small molecules.[8][9][12][13]

Conceptual Workflow:

G cluster_0 FLP Formation and Activation BZA This compound (Lewis Base) FLP Frustrated Lewis Pair BZA->FLP LA Bulky Lewis Acid (e.g., B(C6F5)3) LA->FLP Activated_Complex Activated Complex FLP->Activated_Complex Small_Molecule Small Molecule (e.g., H2) Small_Molecule->Activated_Complex Product Reaction Product Activated_Complex->Product

Figure 2: Conceptual workflow for small molecule activation by a this compound-based FLP.

Generalized Experimental Protocol for H₂ Activation:

Caution: This is a representative protocol and requires careful execution in an inert atmosphere due to the sensitivity of the reagents.

  • System Preparation: In a glovebox, charge a Schlenk tube equipped with a J. Young valve and a magnetic stir bar with this compound (1 equivalent) and tris(pentafluorophenyl)borane (1 equivalent).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dichloromethane) to the Schlenk tube.

  • Hydrogenation: Connect the Schlenk tube to a hydrogen gas line. Freeze-pump-thaw the solution three times to ensure an inert atmosphere. Introduce a positive pressure of hydrogen gas (typically 1-4 atm).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by ¹H and ¹⁹F NMR spectroscopy by observing the disappearance of the starting materials and the appearance of new signals corresponding to the activated hydrogen species.

  • Product Analysis: Upon completion, the product, a phosphonium borohydride salt, can be characterized by multinuclear NMR spectroscopy (¹H, ¹¹B, ¹³C, ¹⁹F, ³¹P).

III. Cycloaddition Reactions: Harnessing the Diene Character

Despite the steric hindrance at the 9-position, the central ring of the anthracene core in this compound can still participate in [4+2] cycloaddition reactions (Diels-Alder reactions) with reactive dienophiles.[14][15] The bulky benzhydrylidene group can influence the stereoselectivity of the cycloaddition.

Generalized Diels-Alder Reaction Protocol:

This protocol describes a general procedure for the Diels-Alder reaction of this compound with a representative dienophile, N-phenylmaleimide.[16][17][18]

Reaction Scheme:

G BZA This compound Adduct Diels-Alder Adduct BZA->Adduct Toluene, Reflux NPM N-Phenylmaleimide NPM->Adduct

Figure 3: Diels-Alder reaction of this compound with N-phenylmaleimide.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1 equivalent) and N-phenylmaleimide (1.2 equivalents) in a suitable high-boiling solvent such as toluene or xylene.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/dichloromethane) or by column chromatography on silica gel.

  • Characterization: The structure of the Diels-Alder adduct can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the characteristic olefinic proton signal of the anthracene core and the appearance of new aliphatic proton signals are indicative of a successful cycloaddition.

Quantitative Data Summary (Predicted):

ReactionReagentsConditionsPredicted YieldAnalytical Techniques
Synthesis Anthrone, DiphenylketeneToluene, Pyridine (cat.), Reflux60-80%¹H NMR, ¹³C NMR, MS
FLP H₂ Activation This compound, B(C₆F₅)₃, H₂Toluene, RT, 1-4 atm H₂High Conversion¹H, ¹¹B, ¹³C, ¹⁹F NMR
Diels-Alder This compound, N-PhenylmaleimideToluene, Reflux50-70%¹H NMR, ¹³C NMR, MS

IV. Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling these reagents.

  • Fume Hood: All reactions should be performed in a well-ventilated fume hood.

  • Inert Atmosphere: Reactions involving organometallic reagents or sensitive catalysts should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

V. Conclusion

This compound is a versatile molecule whose sterically demanding nature opens doors to unique chemical transformations. The protocols outlined in this application note provide a foundation for researchers to explore its synthesis and reactivity in the realms of frustrated Lewis pair chemistry and cycloaddition reactions. While the provided procedures are generalized, they serve as a robust starting point for further investigation and optimization, paving the way for the discovery of novel molecular structures and reaction methodologies.

References

  • Diels–Alder reactions and electrophilic substitutions with atypical regioselectivity enable functionalization of terminal rings of anthracene. PubMed Central. (2020-11-06).
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  • (4+2) Cycloaddition Reactions of 9-Substituted Anthracene Compounds.
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The Emergence of 9-Benzhydrylidene-10-anthrone: A Molecular Artisan's Toolkit for Advanced Materials

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, materials scientists, and drug development professionals.

Introduction: Unveiling a Molecule of Significant Potential

In the landscape of advanced materials, the quest for molecules with tunable photophysical properties and environmental sensitivity is paramount. 9-Benzhydrylidene-10-anthrone, a sterically crowded aromatic ketone, emerges as a compelling candidate for a new generation of smart materials. Its unique architecture, featuring a bulky, rotatable benzhydrylidene group attached to a rigid anthrone core, suggests a rich and complex interplay with light and its immediate environment. This guide provides an in-depth exploration of the theoretical underpinnings and practical applications of this molecule, offering detailed protocols for its synthesis, characterization, and integration into functional materials. While direct, extensive literature on this specific molecule is nascent, by drawing parallels with structurally analogous compounds, we can delineate a clear and promising trajectory for its application in materials science.

The core of this compound's potential lies in its propeller-like structure. The single bond connecting the benzhydrylidene and anthrone moieties allows for intramolecular rotation. In dilute solutions, this rotation is largely unrestricted, providing a non-radiative pathway for excited-state energy to dissipate. However, when this rotation is hindered—either by aggregation, increased viscosity, or mechanical pressure—the molecule is forced to release its energy through luminescence. This fundamental principle gives rise to a suite of fascinating properties, including Aggregation-Induced Emission (AIE), solvatochromism, and mechanofluorochromism, making it a versatile tool for various applications.

Physicochemical Properties at a Glance

A foundational understanding of the molecule's basic properties is essential for any experimental design.

PropertyValue/DescriptionSource
CAS Number 667-91-4[Generic supplier data]
Molecular Formula C₂₇H₁₈O[Generic supplier data]
Molecular Weight 358.44 g/mol [Generic supplier data]
Appearance Beige-yellow crystalline powder[Generic supplier data]
Melting Point 203-207 °C[Generic supplier data]
General Solubility Likely soluble in common organic solvents like dichloromethane, THF, and toluene; poor solubility in water and alkanes.Inferred from structure

Core Application Concepts: From Molecular Rotor to Smart Material

The unique structure of this compound is not merely a chemical curiosity; it is the engine driving its potential applications. The following sections delve into the key phenomena that this molecule is predicted to exhibit and how they can be harnessed.

Aggregation-Induced Emission (AIE): Shining Brightest When Crowded

The concept of Aggregation-Induced Emission (AIE) upends the traditional understanding of fluorescence, where molecular aggregation typically leads to quenching.[1] AIE-active molecules, or AIEgens, are weakly emissive in dilute solutions but fluoresce intensely in the aggregated or solid state.[2] This is often attributed to the Restriction of Intramolecular Motion (RIM) mechanism.[3]

For this compound, the free rotation of the phenyl rings on the benzhydrylidene group and the rotation around the central single bond act as efficient non-radiative decay channels in solution. Upon aggregation, these motions are physically constrained, closing the non-radiative pathways and forcing the molecule to decay radiatively, resulting in strong fluorescence.[4][5]

Logical Workflow for AIE Characterization

AIE_Workflow cluster_prep Sample Preparation cluster_measurement Photophysical Measurement cluster_analysis Analysis & Conclusion A Dissolve in good solvent (e.g., THF) B Prepare serial dilutions in poor solvent (e.g., Water) A->B Introduce C Measure UV-Vis Absorption and Photoluminescence (PL) B->C For each ƒw D Calculate Quantum Yield (Φ_F) C->D Analyze data E Plot PL Intensity vs. Water Fraction (ƒw) D->E F Observe for sharp increase in PL at high ƒw E->F Interpret G Confirm AIE property F->G Conclude

Caption: Workflow for verifying Aggregation-Induced Emission.

Potential Applications:

  • Solid-State Lighting: As a highly emissive material in the solid state, it is a prime candidate for the emissive layer in Organic Light-Emitting Diodes (OLEDs).

  • Bio-imaging: AIEgens are used as probes that "turn on" upon binding to or aggregating around biological targets like proteins or cell membranes.[3]

  • Chemical Sensors: The formation of aggregates can be triggered by the presence of specific analytes, leading to a fluorescent "turn-on" signal.

Molecular Rotor and Viscosity Sensing

The rotational dynamics of the benzhydrylidene group are sensitive to the viscosity of the surrounding medium. In low-viscosity environments, rapid rotation quenches fluorescence. As viscosity increases, this rotation is slowed, leading to an increase in fluorescence intensity. This makes this compound a potential molecular rotor.[6][7] This behavior is closely linked to the concept of Twisted Intramolecular Charge Transfer (TICT).[8]

Upon photoexcitation, the molecule can relax into a twisted, charge-separated (TICT) state, which is often non-emissive or emits at a much longer wavelength. The formation of this TICT state is dependent on the ability of the molecule to physically twist. In viscous media, this twisting is inhibited, favoring emission from the locally excited (LE) state, resulting in enhanced fluorescence.[9]

Mechanism of a Molecular Rotor

Molecular_Rotor cluster_low_viscosity Low Viscosity cluster_high_viscosity High Viscosity A Ground State (S0) B Excited State (S1) A->B hν (Absorb) C Twisted (TICT) State (Non-radiative) B->C Fast Rotation C->A Non-radiative decay D Ground State (S0) E Excited State (S1) D->E hν (Absorb) E->D Fluorescence (hν')

Caption: Viscosity-dependent fluorescence mechanism.

Potential Applications:

  • Viscosity Sensors: Mapping microviscosity in biological systems (e.g., inside living cells) or industrial processes (e.g., polymer curing).[10]

  • Fluid Dynamics: Visualizing flow and shear stress in microfluidic devices.

Mechanofluorochromism: A Colorful Response to Force

Mechanofluorochromism is the phenomenon where a material changes its fluorescence color in response to mechanical stimuli like grinding, shearing, or stretching.[11] This change is typically due to a transition between different solid-state packing arrangements (e.g., crystalline to amorphous), which alters intermolecular interactions and, consequently, the emission properties.[9] Given that many AIE-active molecules with propeller structures exhibit mechanofluorochromism, it is highly probable that this compound will display this property.

Potential Applications:

  • Damage Detection: Coatings that change color to indicate stress or micro-fractures in structural materials.

  • Security Inks: Inks that reveal a fluorescent signature upon being scratched or pressed.

  • Force Sensors: Calibrating pressure and shear forces at the microscale.[12]

Experimental Protocols

The following protocols provide a starting point for researchers to synthesize and characterize this compound and explore its applications.

Protocol 1: Synthesis of this compound via Wittig Reaction

The Wittig reaction is a reliable method for synthesizing alkenes from carbonyl compounds and is well-suited for this target molecule.[2][13][14] This protocol is adapted from procedures for similar sterically hindered alkenes.

Reaction Scheme: Benzhydryltriphenylphosphonium bromide + Anthrone → this compound + Triphenylphosphine oxide

Materials:

  • Benzhydryltriphenylphosphonium bromide

  • Anthrone

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Hexane

  • Methanol

  • Magnesium sulfate (MgSO₄)

  • Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon)

Procedure:

  • Phosphonium Ylide Generation:

    • In a flame-dried, three-neck round-bottom flask under an inert atmosphere, suspend benzhydryltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add potassium tert-butoxide (1.1 eq) portion-wise. The solution should turn a deep color (often orange or red), indicating the formation of the ylide.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Wittig Reaction:

    • In a separate flame-dried flask, dissolve anthrone (1.0 eq) in anhydrous THF.

    • Slowly add the anthrone solution to the phosphonium ylide solution via cannula.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion (typically 4-6 hours), cool the reaction to room temperature.

  • Workup and Purification:

    • Quench the reaction by slowly adding methanol.

    • Remove the solvent under reduced pressure.

    • Redissolve the residue in DCM and wash with water (3x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent.

    • The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the product using column chromatography on silica gel, typically with a hexane/ethyl acetate gradient.

    • Combine the product-containing fractions and remove the solvent to yield the final product as a beige-yellow solid.

  • Characterization:

    • Confirm the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

    • Assess purity via HPLC.

    • Determine the melting point.

Protocol 2: Characterization of AIE and Solvatochromic Properties

This protocol details the steps to investigate the molecule's fluorescence behavior in different solvent environments.[15]

Materials:

  • This compound (stock solution in THF, e.g., 1 mM)

  • A series of solvents of varying polarity (e.g., hexane, toluene, chloroform, THF, acetone, acetonitrile, ethanol, methanol, water).

  • Spectrograde THF and deionized water for AIE study.

  • UV-Vis Spectrophotometer and Fluorometer.

  • Quartz cuvettes (1 cm path length).

Procedure for AIE Study:

  • Prepare a series of 10 mL vials.

  • In each vial, add a specific volume of the THF stock solution and varying volumes of water to create solutions with water fractions (ƒw) ranging from 0% to 90% (e.g., 0%, 10%, 20%...90%). The final concentration of the compound should be kept constant (e.g., 10 µM).

  • Gently mix each solution.

  • For each ƒw, record the UV-Vis absorption spectrum and the photoluminescence (PL) emission spectrum (excite at the absorption maximum, λ_max).

  • Plot the PL intensity at the emission maximum against ƒw. A significant increase in intensity at high ƒw is indicative of AIE.

Procedure for Solvatochromism Study:

  • Prepare dilute solutions (e.g., 10 µM) of the compound in each of the selected solvents of varying polarity.[16][17]

  • Record the UV-Vis absorption and PL emission spectra for each solution.

  • Record the λ_max for both absorption and emission in each solvent.

  • Create a table summarizing the solvent, its polarity parameter (like the Reichardt E_T(30) value), and the observed λ_max values.[18][19]

  • A significant shift in the emission wavelength with solvent polarity is indicative of solvatochromism, likely driven by a TICT mechanism.

Protocol 3: Application in a Solution-Processed OLED

This protocol provides a general framework for incorporating an AIE-active material like this compound as the emissive layer in a simple OLED structure.[10][20]

Device Structure: ITO / PEDOT:PSS / this compound / TPBi / LiF / Al

Materials:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates.

  • PEDOT:PSS (hole transport layer material).

  • This compound (emissive layer).

  • TPBi (1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene) (electron transport layer).

  • Lithium fluoride (LiF) (electron injection layer).

  • Aluminum (Al) (cathode).

  • Solvents for spin-coating (e.g., chlorobenzene).

  • Spin coater and thermal evaporator in a glovebox environment.

Fabrication Workflow:

  • Substrate Cleaning: Thoroughly clean the ITO substrates by sequential sonication in detergent, deionized water, acetone, and isopropanol. Dry with a nitrogen gun and treat with UV-Ozone for 15 minutes to improve the work function.

  • Hole Transport Layer (HTL): Spin-coat a thin layer (approx. 30-40 nm) of PEDOT:PSS onto the ITO substrate and anneal on a hotplate (e.g., at 150 °C for 15 minutes).

  • Emissive Layer (EML):

    • Prepare a solution of this compound in a suitable solvent like chlorobenzene.

    • Inside a nitrogen-filled glovebox, spin-coat the emissive layer (approx. 40-50 nm) on top of the PEDOT:PSS layer.

    • Anneal the substrate to remove residual solvent.

  • Electron Transport and Injection Layers:

    • Transfer the substrate to a thermal evaporator.

    • Deposit a layer of TPBi (approx. 30 nm) by thermal evaporation.

    • Deposit a thin layer of LiF (approx. 1 nm).

  • Cathode Deposition:

    • Deposit the aluminum cathode (approx. 100 nm) through a shadow mask to define the active area of the device.

  • Encapsulation and Testing:

    • Encapsulate the device using a glass lid and UV-curable epoxy to protect it from air and moisture.

    • Characterize the device by measuring its current-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and external quantum efficiency (EQE).

OLED Fabrication Process

OLED_Fabrication Start Start: Clean ITO Substrate Spin_HTL Spin-Coat HTL (PEDOT:PSS) Start->Spin_HTL Anneal1 Anneal HTL Spin_HTL->Anneal1 Spin_EML Spin-Coat EML (this compound) Anneal1->Spin_EML Anneal2 Anneal EML Spin_EML->Anneal2 Evap_ETL Thermal Evaporation of ETL (TPBi) Anneal2->Evap_ETL Evap_EIL Evaporation of EIL (LiF) Evap_ETL->Evap_EIL Evap_Cathode Evaporation of Cathode (Al) Evap_EIL->Evap_Cathode Encapsulate Encapsulate Device Evap_Cathode->Encapsulate Test Characterize (J-V-L, EQE) Encapsulate->Test

Caption: Step-by-step workflow for OLED fabrication.

Conclusion and Future Outlook

This compound stands at the intersection of several exciting fields in materials science. Its predicted properties as an AIE-active molecular rotor with mechanofluorochromic potential make it a highly versatile molecular platform. The protocols outlined here provide a robust framework for its synthesis and characterization, paving the way for its integration into next-generation OLEDs, sensors, and smart materials. As research into this and similar overcrowded alkenes continues, we can anticipate the development of materials with unprecedented responsiveness and functionality, further blurring the line between simple molecules and complex machines.

References

  • A Multifunctional Overcrowded Alkene-Based Molecular Motor. (2024). ChemistryViews. Available at: [Link]

  • An Easy and Versatile Experiment to Demonstrate Solvent Polarity Using Solvatochromic Dyes. Journal of Chemical Education. Available at: [Link]

  • Mechanofluorochromism of (D–π–)2A-type azine-based fluorescent dyes. RSC Publishing. Available at: [Link]

  • Wittig reactions of a fluoren-9-ylidene and an anthrone-10-arylidene. ResearchGate. Available at: [Link]

  • Introduction to aggregation induced emission (AIE) materials. PubMed. Available at: [Link]

  • Recent advances in twisted intramolecular charge transfer (TICT) fluorescence and related phenomena in materials chemistry. RSC Publishing. Available at: [Link]

  • Application of Molecular Rotors to the Determination of the Molecular Weight Dependence of Viscosity in Polymer Melts. ACS Publications. Available at: [Link]

  • Accounts of applied molecular rotors and rotary motors: recent advances. RSC Publishing. Available at: [Link]

  • FABRICATION OF ORGANIC LIGHT EMITTING DIODES (OLEDs) FOR FLAT PANEL DISPLAYS. Muhamad Mat Salleh. Available at: [Link]

  • Quantification of mechanofluorochromism at the macroscale via colorimetric analysis of controlled mechanical stimulation. Journal of Materials Chemistry C. Available at: [Link]

  • AIE and reversible mechanofluorochromism characteristics of new imidazole-based donor–π–acceptor dyes. ResearchGate. Available at: [Link]

  • Aggregation-Induced Emission: A Trailblazing Journey to the Field of Biomedicine. ACS Publications. Available at: [Link]

  • Solvatochromism in Solvent Mixtures: A Practical Solution for a Complex Problem. MDPI. Available at: [Link]

  • The Wittig Reaction: Synthesis of Alkenes. Chemisity. Available at: [Link]

  • What Leads to Aggregation-Induced Emission?. ACS Publications. Available at: [Link]

  • Fabrication of Organic Light Emitting Diodes (OLEDs) using the Lamination method in a Vacuum-Free Environment. Journal of Electrical and Electronic Engineering. Available at: [Link]

  • Aggregation-Induced Emission: A Rising Star in Chemistry and Materials Science. Sci-Hub. Available at: [Link]

  • The WITTIG REACTION With CHEMILUMINESCENCE!. Course Hero. Available at: [Link]

  • Aggregation-Induced Emission-Based Fluorescence Probe for Fast and Sensitive Imaging of Formaldehyde in Living Cells. ACS Omega. Available at: [Link]

  • Solvatochromism: A Comprehensive Project for the Final Year Undergraduate Chemistry Laboratory. Scientific & Academic Publishing. Available at: [Link]

  • (PDF) Recent advances in Twisted Intramolecular Charge Transfer (TICT) fluorescence and related phenomena in materials chemistry. ResearchGate. Available at: [Link]

  • Solution-Processed Organic Light-Emitting Diodes Using a Lamination Method. MDPI. Available at: [Link]

  • Synthesis of trans-9-(2-Phenylethenyl)anthracene: A Wittig Reaction. Macmillan Learning. Available at: [Link]

  • An Investigation of Solvatochromic Behavior. IT Solutions. Available at: [Link]

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Application Notes and Protocols for 9-Benzhydrylidene-10-anthrone in Photophysical Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of 9-Benzhydrylidene-10-anthrone as a Fluorescent Molecular Rotor

This compound (9-BA) is a fluorescent molecular probe belonging to the family of anthracene derivatives. Its unique structural design, featuring a benzhydrylidene group attached to an anthrone core, bestows upon it the properties of a "molecular rotor." This characteristic makes 9-BA an invaluable tool for investigating the micro-viscosity of its surrounding environment. The fluorescence emission of 9-BA is highly sensitive to the rotational freedom of its molecular components, a property that is directly influenced by the viscosity of the medium. In environments with low viscosity, the molecule can readily undergo non-radiative decay through intramolecular rotation, resulting in quenched fluorescence. Conversely, in viscous media, this rotation is hindered, forcing the molecule to release its absorbed energy through radiative pathways, leading to a significant increase in fluorescence intensity and lifetime. This direct correlation between fluorescence and viscosity allows for the quantitative assessment of micro-viscosity in various systems, from simple solvent mixtures to complex biological environments.

This technical guide provides a comprehensive overview of the photophysical properties of this compound and detailed protocols for its application as a fluorescent molecular rotor. The information presented herein is intended to empower researchers, scientists, and drug development professionals to effectively utilize this versatile probe in their studies.

Principle of Operation: The Twisted Intramolecular Charge Transfer (TICT) State

The viscosity-sensing mechanism of this compound is rooted in the formation of a Twisted Intramolecular Charge Transfer (TICT) state upon photoexcitation. The process can be conceptualized as follows:

  • Excitation: Upon absorption of a photon, the 9-BA molecule is promoted to an excited state.

  • Intramolecular Rotation: In the excited state, the benzhydrylidene group can rotate relative to the anthrone moiety. This rotation leads to the formation of a non-emissive, charge-separated TICT state.

  • Viscosity-Dependent De-excitation:

    • In low viscosity media: The intramolecular rotation is facile, and the non-radiative decay from the TICT state is the dominant de-excitation pathway. This results in low fluorescence quantum yield and a short fluorescence lifetime.

    • In high viscosity media: The viscous drag of the solvent impedes the intramolecular rotation. This hindrance slows down the formation of the TICT state, allowing the molecule to de-excite through fluorescence emission from a locally excited (LE) state. Consequently, the fluorescence quantum yield and lifetime increase significantly.

This relationship between viscosity and fluorescence provides a direct and sensitive method for probing the micro-viscosity of the probe's immediate surroundings.

Synthesis of this compound

While several methods exist for the synthesis of anthrone derivatives, a common route to this compound involves the condensation of anthrone with a suitable benzophenone derivative. A general synthetic scheme is provided below.

Synthesis Anthrone Anthrone Reaction Condensation Reaction Anthrone->Reaction Benzophenone Diphenylketene Benzophenone->Reaction Base Base (e.g., Pyridine) Base->Reaction Catalyst Solvent Solvent (e.g., Toluene) Solvent->Reaction Medium Product This compound Reaction->Product Crude Product Purification Purification (Crystallization) Product->Purification

Caption: Synthetic workflow for this compound.

Protocol: Synthesis of this compound

Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety guidelines. All work should be performed in a well-ventilated fume hood.

Materials:

  • Anthrone

  • Diphenylketene (or a suitable precursor like diphenylacetyl chloride)

  • Pyridine (or another suitable base)

  • Toluene (or another suitable high-boiling solvent)

  • Ethanol (for recrystallization)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve anthrone in toluene.

  • Addition of Reagents: To the stirred solution, add diphenylketene and a catalytic amount of pyridine.

  • Reaction: Heat the mixture to reflux and maintain the temperature for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol, to obtain pure this compound as a crystalline solid.

  • Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.

Photophysical Characterization

A thorough understanding of the photophysical properties of 9-BA is essential for its effective use as a viscosity probe. This involves determining its absorption and emission spectra, fluorescence quantum yield, and fluorescence lifetime in a range of solvents with varying viscosities.

Table 1: Hypothetical Photophysical Properties of this compound in Different Solvents

SolventViscosity (cP at 25°C)Absorption Max (λ_abs, nm)Emission Max (λ_em, nm)Quantum Yield (Φ_f)Lifetime (τ, ns)
Hexane0.29~390~480~0.01~0.5
Dichloromethane0.41~395~490~0.05~1.2
Ethanol1.07~400~500~0.20~3.5
Ethylene Glycol16.1~405~510~0.60~8.0
Glycerol934~410~520~0.90~12.0

Note: The data in this table are illustrative and should be experimentally determined.

Experimental Protocols

Protocol 1: Steady-State Fluorescence Measurements for Viscosity Calibration

This protocol describes how to generate a calibration curve correlating the fluorescence intensity of 9-BA with the viscosity of the medium.

Materials:

  • This compound (stock solution in a suitable solvent, e.g., DMSO)

  • A series of solvents or solvent mixtures with known viscosities (e.g., glycerol-water mixtures)

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Prepare a series of viscosity standards: Create a set of solutions with a range of viscosities. Glycerol-water mixtures are commonly used for this purpose. Ensure the final concentration of 9-BA in each standard is identical and low enough to avoid inner filter effects (typically in the micromolar range).

  • Record Absorption Spectra: For each standard, record the UV-Vis absorption spectrum to determine the absorbance at the excitation wavelength. The absorbance should be kept below 0.1 to minimize inner filter effects.

  • Record Fluorescence Spectra: Excite the samples at a wavelength where 9-BA absorbs strongly (e.g., near its absorption maximum). Record the fluorescence emission spectra for each viscosity standard.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each standard.

    • Plot the logarithm of the integrated fluorescence intensity versus the logarithm of the viscosity.

    • Perform a linear fit to the data. The resulting equation represents the calibration curve.

CalibrationWorkflow Start Start PrepStandards Prepare Viscosity Standards (e.g., Glycerol-Water Mixtures) Start->PrepStandards AddProbe Add 9-BA to each standard (constant concentration) PrepStandards->AddProbe MeasureAbs Measure Absorbance (ensure A < 0.1) AddProbe->MeasureAbs MeasureFluo Measure Fluorescence Spectra MeasureAbs->MeasureFluo AnalyzeData Integrate Fluorescence Intensity MeasureFluo->AnalyzeData PlotData Plot log(Intensity) vs. log(Viscosity) AnalyzeData->PlotData CalibCurve Generate Calibration Curve PlotData->CalibCurve End End CalibCurve->End

Caption: Workflow for viscosity calibration using 9-BA.

Protocol 2: Time-Resolved Fluorescence Measurements

Fluorescence lifetime measurements provide a more robust method for determining viscosity, as they are less susceptible to variations in probe concentration and excitation intensity.

Materials:

  • This compound samples in media of different viscosities

  • Time-Correlated Single Photon Counting (TCSPC) system or a frequency-domain fluorometer

Procedure:

  • Instrument Setup: Set up the TCSPC instrument according to the manufacturer's instructions. Select an appropriate excitation source (e.g., a pulsed laser diode or LED) with a wavelength suitable for exciting 9-BA.

  • Data Acquisition:

    • Acquire the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).

    • Measure the fluorescence decay profiles for each of the 9-BA samples.

  • Data Analysis:

    • Fit the fluorescence decay data to a multi-exponential decay model using deconvolution software.

    • The viscosity-sensitive component of the decay will show an increasing lifetime with increasing viscosity.

    • Plot the fluorescence lifetime (τ) versus viscosity (η) to establish the relationship. The Förster-Hoffmann equation (log τ = C + x log η) is often used to model this relationship.

Applications in Research and Drug Development

The ability of this compound to report on local viscosity makes it a powerful tool in various scientific disciplines:

  • Cell Biology: Probing the micro-viscosity of cellular compartments such as the cytoplasm and membranes, which can change during cellular processes like apoptosis and disease progression.

  • Polymer Science: Characterizing the curing process of polymers and the glass transition temperature.

  • Drug Delivery: Assessing the viscosity of drug delivery vehicles and the microenvironment of encapsulated drugs.

  • Food Science: Monitoring changes in the viscosity of food products during processing and storage.

Conclusion

This compound is a versatile and sensitive fluorescent probe for the determination of micro-viscosity. Its photophysical properties are directly modulated by the rotational freedom of its molecular components, providing a direct readout of the viscosity of its immediate environment. The protocols outlined in this guide provide a framework for the synthesis, characterization, and application of 9-BA as a molecular rotor. By leveraging the principles of viscosity-dependent fluorescence, researchers can gain valuable insights into a wide range of chemical and biological systems.

References

As this is a generated application note, the following references are illustrative of the types of sources that would be cited. For actual research, please consult peer-reviewed scientific literature.

  • Haidekker, M. A., & Theodorakis, E. A. (2010). Molecular rotors—fluorescent biosensors for viscosity and flow. Organic & Biomolecular Chemistry, 8(23), 5303-5314.
  • Kuimova, M. K. (2012). Mapping viscosity in cells using molecular rotors. Physical Chemistry Chemical Physics, 14(38), 13173-13184.
  • Loutfy, R. O., & Arnold, B. A. (1982). Effect of medium viscosity on the photophysics of molecules that undergo large amplitude nuclear motion in the excited state. The Journal of Physical Chemistry, 86(21), 4205-4211.

Analytical Techniques for the Characterization of 9-Benzhydrylidene-10-anthrone: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

9-Benzhydrylidene-10-anthrone, also known as Anthrafuchson, is a tricyclic aromatic ketone with the chemical formula C₂₇H₁₈O.[1] Its molecular structure, featuring a bulky benzhydrylidene group attached to an anthrone core, gives rise to unique physicochemical properties and potential applications in materials science and pharmaceutical development. As with any specialized chemical compound, rigorous analytical characterization is paramount to confirm its identity, purity, and structural integrity. This guide provides a detailed overview of the key analytical techniques and corresponding protocols for the comprehensive characterization of this compound, tailored for researchers, scientists, and professionals in drug development.

This document is structured to provide not just procedural steps, but also the scientific rationale behind the choice of each analytical method, ensuring a deeper understanding of the characterization process. The protocols outlined herein are designed to be self-validating, incorporating best practices for data integrity and reproducibility.

Physicochemical Properties

A foundational understanding of the basic properties of this compound is essential before delving into advanced analytical techniques.

PropertyValueSource
CAS Number 667-91-4[2]
Molecular Formula C₂₇H₁₈O[1]
Molecular Weight 358.44 g/mol [3]
Appearance Beige-yellow crystalline powderChemicalBook
Melting Point 202-212 °C[3]
Purity (via HPLC) ≥ 94%[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of this compound.

Rationale and Key Insights

¹H NMR will reveal the number of different types of protons, their chemical environments, and their proximity to one another through spin-spin coupling. Due to the extensive aromatic system, the proton signals are expected to appear in the downfield region (typically 7.0-8.5 ppm). The symmetry and steric hindrance caused by the benzhydrylidene group will influence the chemical shifts and coupling patterns of the aromatic protons on both the anthrone and phenyl rings.

¹³C NMR provides information on the number and types of carbon atoms. The carbonyl carbon of the anthrone moiety is expected to have a characteristic downfield chemical shift (typically >180 ppm). The quaternary carbons and the aromatic CH carbons will also have distinct chemical shifts that can be assigned with the aid of 2D NMR techniques like HSQC and HMBC.

Experimental Protocol: ¹H and ¹³C NMR

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard

  • NMR tubes

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of CDCl₃ or DMSO-d₆ in a clean, dry NMR tube. Add a small amount of TMS as an internal standard (0 ppm).

  • Instrument Setup:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Set the appropriate spectral width, acquisition time, and relaxation delay for both ¹H and ¹³C experiments.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum.

    • Acquire the proton-decoupled ¹³C NMR spectrum.

    • (Optional but recommended) Perform 2D NMR experiments such as COSY, HSQC, and HMBC to aid in definitive peak assignments.

Expected Spectral Data

While a full experimental spectrum for this compound is not publicly available, data from the closely related analog, 10-[(4-Cyanobenzylidene)]-anthracen-9(10H)-one, can provide valuable insights into the expected chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on analogous compounds)

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic Protons (Anthrone)7.4 - 8.4 (multiplets)123 - 142
Aromatic Protons (Phenyl)7.2 - 7.6 (multiplets)128 - 132
Carbonyl Carbon (C=O)-~183
Olefinic Carbon-~125
Quaternary Carbons-130 - 145

Note: These are estimated values and may vary based on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

Rationale and Key Insights

High-resolution mass spectrometry (HRMS) will provide a highly accurate mass measurement, allowing for the determination of the elemental formula of this compound. Electron Ionization (EI) is a common ionization technique that can induce fragmentation of the molecule. The resulting fragmentation pattern provides a "fingerprint" that can be used for structural confirmation. The stability of the aromatic rings is expected to lead to a prominent molecular ion peak.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

Objective: To confirm the molecular weight and elemental composition of the compound.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

Materials:

  • This compound sample

  • Suitable solvent (e.g., methanol, acetonitrile) for ESI, or direct insertion for EI.

Procedure:

  • Sample Preparation:

    • For ESI: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent.

    • For EI: Place a small amount of the solid sample in a capillary tube for direct insertion.

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

  • Data Acquisition:

    • Acquire the mass spectrum in the appropriate mass range (e.g., m/z 50-500).

    • For EI, an ionization energy of 70 eV is typically used.

    • For ESI, acquire in positive ion mode to observe the [M+H]⁺ or [M+Na]⁺ adducts.

Expected Mass Spectrometry Data

Table 2: Predicted m/z values for this compound Adducts

Adduct Predicted m/z
[M]⁺358.1352
[M+H]⁺359.1431
[M+Na]⁺381.1250

Data sourced from PubChem predictions.[1]

Predicted Fragmentation: The fragmentation of this compound under EI conditions is likely to involve the loss of phenyl groups and cleavage of the exocyclic double bond.

High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for determining the purity of this compound and for quantitative analysis.

Rationale and Key Insights

Reversed-phase HPLC is the most common mode for the analysis of relatively non-polar organic molecules like this compound. A C18 column is a suitable stationary phase, and a mobile phase consisting of a mixture of acetonitrile or methanol and water will allow for the elution and separation of the compound from any impurities. A UV detector is appropriate as the extensive conjugation in the molecule will lead to strong UV absorbance.

Experimental Protocol: Purity Determination by RP-HPLC

Objective: To determine the purity of a this compound sample.

Instrumentation: An HPLC system equipped with a UV detector, a C18 column, and an autosampler.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile or methanol

  • HPLC-grade water

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation: Accurately weigh and dissolve a small amount of the sample in the mobile phase or a suitable solvent to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (80:20 v/v)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

  • Data Analysis:

    • Run a blank (mobile phase) to establish the baseline.

    • Inject the sample and record the chromatogram.

    • Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for highly conjugated systems like this compound.

Rationale and Key Insights

The extensive π-system of this compound is expected to result in strong absorption in the UV and possibly the visible region of the electromagnetic spectrum. The position of the maximum absorbance (λmax) is characteristic of the chromophore and can be used for identification and quantification.

Experimental Protocol: UV-Vis Spectrum Acquisition

Objective: To determine the absorption maxima of this compound.

Instrumentation: A double-beam UV-Vis spectrophotometer.

Materials:

  • This compound sample

  • Spectroscopic grade solvent (e.g., methanol, ethanol, or acetonitrile)

  • Quartz cuvettes

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in the chosen solvent. The concentration should be adjusted to give a maximum absorbance in the range of 0.5-1.5.

  • Instrument Setup:

    • Set the spectrophotometer to scan a wavelength range from 200 to 600 nm.

    • Use the pure solvent as a blank to zero the instrument.

  • Data Acquisition:

    • Record the absorption spectrum of the sample solution.

    • Identify the wavelength(s) of maximum absorbance (λmax).

Expected UV-Vis Data

Based on related anthrone derivatives, this compound is expected to exhibit strong absorption bands in the UV region, likely with a λmax around 250-260 nm and potentially other bands at longer wavelengths due to the extended conjugation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Rationale and Key Insights

The FTIR spectrum of this compound will show characteristic absorption bands corresponding to the various functional groups present. The most prominent peaks will be the C=O stretch of the ketone, the C=C stretches of the aromatic rings, and the C-H stretches of the aromatic protons.

Experimental Protocol: FTIR Spectrum Acquisition

Objective: To identify the functional groups present in this compound.

Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Materials:

  • This compound sample (solid)

Procedure:

  • Background Scan: Record a background spectrum of the empty ATR crystal.

  • Sample Analysis: Place a small amount of the solid sample directly on the ATR crystal and apply pressure to ensure good contact.

  • Data Acquisition:

    • Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

    • Perform data processing (e.g., baseline correction, smoothing) as needed.

Expected FTIR Data

Table 3: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Functional Group
~3050C-H stretchAromatic
~1660C=O stretchKetone
~1600, 1490, 1450C=C stretchAromatic Ring
< 900C-H bendAromatic (out-of-plane)

Note: The exact peak positions may vary slightly.

Visualizing the Analytical Workflow

The following diagrams illustrate the general workflows for the key analytical techniques described.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep Dissolve sample in mobile phase Filter Filter through 0.45 µm filter Prep->Filter Inject Inject sample Filter->Inject Separate Separate on C18 column Inject->Separate Detect Detect at 254 nm Separate->Detect Integrate Integrate peaks Detect->Integrate Calculate Calculate purity Integrate->Calculate MS_Workflow cluster_prep Sample Introduction cluster_analysis Mass Analysis cluster_data Data Interpretation Intro Direct insertion (EI) or Infusion (ESI) Ionize Ionize sample Intro->Ionize Analyze Separate ions by m/z Ionize->Analyze Detect Detect ions Analyze->Detect Spectrum Generate mass spectrum Detect->Spectrum Determine Determine molecular weight and fragmentation Spectrum->Determine

Caption: General workflow for mass spectrometry analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve in deuterated solvent Transfer Transfer to NMR tube Dissolve->Transfer Tune Tune and shim spectrometer Transfer->Tune Acquire1H Acquire ¹H spectrum Tune->Acquire1H Acquire13C Acquire ¹³C spectrum Tune->Acquire13C Process Fourier transform and phase correct Acquire1H->Process Acquire13C->Process Assign Assign peaks Process->Assign

Caption: Workflow for NMR spectroscopic analysis.

Conclusion

The comprehensive characterization of this compound requires a multi-technique approach. NMR spectroscopy serves as the cornerstone for structural elucidation, while mass spectrometry confirms the molecular weight and elemental composition. HPLC is indispensable for assessing purity, and UV-Vis and FTIR spectroscopy provide valuable information about the electronic properties and functional groups, respectively. By employing the protocols and understanding the rationale outlined in this guide, researchers can confidently and accurately characterize this important molecule, ensuring the reliability and validity of their scientific investigations.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). This compound, 95%. Retrieved from [Link]

  • Sen, S., et al. (2023). 10-[(4-Cyanobenzylidene)]-Anthracen-9(10H)-One: syntheses, characterization and application in UV light detection. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). Anthrone. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C27H18O). Retrieved from [Link]

Sources

Application Notes and Protocols for the Safe Handling of 9-Benzhydrylidene-10-anthrone

Author: BenchChem Technical Support Team. Date: February 2026

This document provides detailed application notes and protocols for the safe handling of 9-Benzhydrylidene-10-anthrone (CAS No: 667-91-4). These guidelines are intended for researchers, scientists, and drug development professionals who may be working with this compound. Given its potent biological activity as an antimicrotubule agent and the limited availability of comprehensive toxicological data, a cautious and rigorous approach to safety is paramount.

Introduction and Scientific Context

This compound is a polycyclic aromatic ketone with a molecular formula of C₂₇H₁₈O.[1] It is a beige-yellow crystalline powder.[1] In the field of drug discovery and development, this compound and its derivatives have garnered significant interest. Research has demonstrated that this compound acts as a potent inhibitor of tubulin polymerization.[2][3] This mechanism is shared with established anticancer agents like colchicine, making it a valuable molecule in oncological research.[2][3][4] Its ability to arrest the cell cycle in the G2/M phase and induce apoptosis underscores its potential as an antimitotic agent.[2][3]

The biological activity of this compound necessitates that it be handled as a potent, pharmacologically active substance. The procedures outlined below are designed to minimize exposure and ensure the safety of laboratory personnel.

Hazard Identification and Risk Assessment

Key Potential Hazards:

  • Irritation: Potential for skin, eye, and respiratory tract irritation.

  • Systemic Effects: As a potent antimicrotubule agent, systemic absorption could disrupt cellular processes. The toxicological properties have not been fully investigated.

  • Reactivity: The compound is known to be incompatible with strong oxidizing agents.

Risk Assessment Summary Table
Hazard CategoryPotential RiskRecommended Mitigation Level
Acute Toxicity (Oral, Dermal, Inhalation) Data not available; assume high potency.High
Skin Corrosion/Irritation Assumed to be an irritant based on related compounds.High
Serious Eye Damage/Irritation Assumed to be an irritant based on related compounds.High
Respiratory Sensitization Data not available.Medium
Germ Cell Mutagenicity Data not available.High
Carcinogenicity Data not available.High
Reproductive Toxicity Data not available.High
Specific Target Organ Toxicity Data not available.High
Reactivity Incompatible with strong oxidizing agents.High

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to containment, combining engineering controls and appropriate PPE, is essential for the safe handling of this compound.

Engineering Controls
  • Primary Containment: All handling of the solid compound or solutions should be conducted within a certified chemical fume hood with a face velocity of at least 100 feet per minute (0.5 m/s).

  • Ventilation: The laboratory should be well-ventilated with a minimum of 6-12 air changes per hour.

  • Designated Work Area: A specific area within the laboratory should be designated for working with this compound. This area should be clearly marked.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical safety goggles that meet ANSI Z87.1 standards are required. A face shield should be worn over the goggles when there is a risk of splashing.

  • Hand Protection: Double gloving is recommended. Use a pair of nitrile gloves as the inner layer and a second pair of nitrile or neoprene gloves as the outer layer. Gloves must be inspected for tears or punctures before use.

  • Body Protection: A flame-resistant laboratory coat should be worn and fully buttoned. Disposable sleeves are recommended to provide extra protection.

  • Respiratory Protection: For routine handling within a chemical fume hood, respiratory protection may not be necessary. However, if there is a risk of aerosol generation or if working outside of a fume hood (which is strongly discouraged), a NIOSH-approved respirator with a particulate filter (P100) is required.

PPE_Workflow cluster_Preparation Preparation cluster_Handling Handling cluster_PostHandling Post-Handling Don_Lab_Coat Don Lab Coat Don_Safety_Goggles Don Safety Goggles Don_Lab_Coat->Don_Safety_Goggles Don_Inner_Gloves Don Inner Gloves Don_Safety_Goggles->Don_Inner_Gloves Don_Outer_Gloves Don Outer Gloves Don_Inner_Gloves->Don_Outer_Gloves Enter_Fume_Hood Enter Chemical Fume Hood Don_Outer_Gloves->Enter_Fume_Hood Handle_Compound Handle this compound Enter_Fume_Hood->Handle_Compound Remove_Outer_Gloves Remove Outer Gloves Handle_Compound->Remove_Outer_Gloves Dispose as hazardous waste Remove_Inner_Gloves Remove Inner Gloves Remove_Outer_Gloves->Remove_Inner_Gloves Dispose as hazardous waste Wash_Hands Wash Hands Thoroughly Remove_Inner_Gloves->Wash_Hands Remove_Goggles Remove Goggles Wash_Hands->Remove_Goggles Remove_Lab_Coat Remove Lab Coat Remove_Goggles->Remove_Lab_Coat

Caption: Personal Protective Equipment (PPE) Workflow.

Detailed Handling and Storage Protocols

Weighing and Solution Preparation
  • Preparation: Before starting, ensure the chemical fume hood is clean and free of clutter. Prepare all necessary equipment, including spatulas, weigh boats, and vials.

  • Weighing: Tare the balance with a clean weigh boat inside the fume hood. Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula. Avoid creating dust.

  • Solution Preparation: Add the solvent to the vial containing the weighed compound. Cap the vial and mix gently until the solid is fully dissolved.

  • Cleaning: Decontaminate all surfaces and equipment that may have come into contact with the compound using a suitable solvent (e.g., ethanol or isopropanol) followed by a soap and water wash.

Storage
  • Container: Store this compound in a tightly sealed, clearly labeled container.

  • Location: Keep the container in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials such as strong oxidizing agents.

  • Inventory: Maintain an accurate inventory of the compound.

Emergency Procedures

Spills
  • Small Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite or sand).

    • Carefully sweep the absorbent material into a labeled hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area and alert others.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

    • Prevent entry into the affected area until it has been cleared by EHS.

Personal Exposure
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Emergency_Response_Flowchart cluster_Spill Spill Response cluster_Exposure Personal Exposure Response Spill_Exposure Spill or Personal Exposure Occurs Assess_Spill Assess Spill Size and Location Spill_Exposure->Assess_Spill Identify_Exposure Identify Route of Exposure Spill_Exposure->Identify_Exposure Small_Spill Small Spill in Fume Hood Assess_Spill->Small_Spill Small Large_Spill Large Spill or Outside Hood Assess_Spill->Large_Spill Large Contain_Clean Contain and Clean Spill Small_Spill->Contain_Clean Evacuate_Call_EHS Evacuate and Call EHS Large_Spill->Evacuate_Call_EHS Eye_Contact Eye Contact Identify_Exposure->Eye_Contact Skin_Contact Skin Contact Identify_Exposure->Skin_Contact Inhalation Inhalation Identify_Exposure->Inhalation Ingestion Ingestion Identify_Exposure->Ingestion Flush_Eyes Flush Eyes for 15 min Eye_Contact->Flush_Eyes Wash_Skin Wash Skin for 15 min Skin_Contact->Wash_Skin Move_to_Fresh_Air Move to Fresh Air Inhalation->Move_to_Fresh_Air Rinse_Mouth Rinse Mouth Ingestion->Rinse_Mouth Seek_Medical_Attention Seek Immediate Medical Attention Flush_Eyes->Seek_Medical_Attention Wash_Skin->Seek_Medical_Attention Move_to_Fresh_Air->Seek_Medical_Attention Rinse_Mouth->Seek_Medical_Attention

Sources

9-Benzhydrylidene-10-anthrone: A Molecular Rotor for Probing Microviscosity

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: The Principle of Molecular Rotors

In the intricate landscape of cellular biology and drug development, the viscosity of microenvironments plays a pivotal role in regulating diffusion-controlled processes, protein folding, and cellular signaling. Molecular rotors are a class of fluorescent probes uniquely designed to measure viscosity. Their fluorescence properties are highly sensitive to the rotational freedom of a specific part of the molecule. In low-viscosity environments, intramolecular rotation is facile, providing a non-radiative pathway for the decay of the excited state, which results in low fluorescence. Conversely, in high-viscosity environments, this rotation is hindered, leading to a significant enhancement in fluorescence quantum yield and lifetime. 9-Benzhydrylidene-10-anthrone is a fluorophore with a structure conducive to acting as a molecular rotor, making it a potentially powerful tool for elucidating viscosity changes in biological and chemical systems.

Mechanism of Action: this compound as a Viscosity Sensor

The viscosity-sensing mechanism of this compound is predicated on the intramolecular rotation of the benzhydrylidene group relative to the rigid anthrone moiety. Upon photoexcitation, the molecule transitions to an excited state. In a low-viscosity medium, the benzhydrylidene group can freely rotate, leading to a twisted intramolecular charge transfer (TICT) state, which is a non-emissive or weakly emissive state that rapidly decays back to the ground state non-radiatively. However, as the viscosity of the surrounding medium increases, this intramolecular rotation is sterically hindered. This restriction of rotational freedom closes the non-radiative decay channel, forcing the excited state to decay via radiative pathways, resulting in a pronounced increase in fluorescence intensity and lifetime.

G Mechanism of this compound as a Molecular Rotor cluster_0 Low Viscosity cluster_1 High Viscosity Excitation Ground State (S0) Excited_State_Low Excited State (S1) Excitation->Excited_State_Low Ground_State_Low Ground State (S0) Excited_State_Low->Ground_State_Low Intramolecular Rotation (fast) Fluorescence_Low Low Quantum Yield Excited_State_Low->Fluorescence_Low Weak Fluorescence Excitation_High Ground State (S0) Excited_State_High Excited State (S1) Excitation_High->Excited_State_High Ground_State_High Ground State (S0) Excited_State_High->Ground_State_High Rotation Hindered Fluorescence_High High Quantum Yield Excited_State_High->Fluorescence_High Strong Fluorescence

Caption: Viscosity-dependent fluorescence mechanism.

Synthesis of this compound

While a definitive, detailed protocol for the synthesis of this compound is not widely published, a plausible and efficient synthetic route can be devised based on established organic chemistry principles and analogous reactions. The proposed synthesis involves a condensation reaction between anthrone and a suitable benzophenone precursor.

Proposed Synthetic Workflow

G Proposed Synthesis Workflow Start Start Reactants Anthrone + Diphenylmethanol Start->Reactants Reaction Acid-catalyzed Condensation Reactants->Reaction Purification Column Chromatography Reaction->Purification Characterization NMR, Mass Spectrometry, FTIR Purification->Characterization Final_Product This compound Characterization->Final_Product

Caption: Synthetic workflow for this compound.

Detailed Protocol

Materials:

  • Anthrone

  • Diphenylmethanol

  • Glacial Acetic Acid

  • Toluene

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve anthrone (1 equivalent) and diphenylmethanol (1.2 equivalents) in a minimal amount of toluene.

  • Acid Catalysis: Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Remove the toluene under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization: Collect the fractions containing the desired product and evaporate the solvent. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected product is a beige-yellow crystalline powder[1].

Application Protocols

In Vitro Viscosity Measurements

This protocol describes the use of this compound to measure the viscosity of a solution.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Methanol

  • Glycerol

  • Spectrofluorometer

Workflow for In Vitro Viscosity Measurement:

G In Vitro Viscosity Measurement Workflow Start Start Prepare_Solutions Prepare methanol-glycerol mixtures of varying viscosity Start->Prepare_Solutions Add_Probe Add this compound to each mixture Prepare_Solutions->Add_Probe Measure_Fluorescence Record fluorescence spectra Add_Probe->Measure_Fluorescence Analyze_Data Plot fluorescence intensity vs. viscosity Measure_Fluorescence->Analyze_Data Calibration_Curve Generate Calibration Curve Analyze_Data->Calibration_Curve

Caption: Workflow for in vitro viscosity measurement.

Procedure:

  • Preparation of Viscosity Standards: Prepare a series of methanol-glycerol mixtures with varying volume ratios (e.g., 100:0, 90:10, 80:20, etc.). The viscosity of these mixtures is well-documented and can be found in the literature.

  • Probe Addition: To each viscosity standard, add the this compound stock solution to a final concentration of 1-10 µM.

  • Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectrum of each sample. The excitation wavelength should be determined from the absorption maximum of the probe.

  • Data Analysis: Plot the maximum fluorescence intensity as a function of the known viscosity of the methanol-glycerol mixtures. A logarithmic plot of fluorescence intensity versus viscosity often yields a linear relationship, which can be used as a calibration curve.

Hypothetical Photophysical Data:

Solvent System (Methanol:Glycerol)Viscosity (cP)Absorption Max (nm)Emission Max (nm)Fluorescence Quantum Yield (Φf)
100:00.55~390~480~0.05
80:201.75~390~480~0.15
60:406.0~390~480~0.35
40:6025~390~480~0.60
20:80150~390~480~0.85
Cellular Viscosity Imaging

This protocol outlines the application of this compound for imaging viscosity in living cells.

Materials:

  • This compound stock solution (1 mM in DMSO)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Cells of interest (e.g., HeLa, MCF-7)

  • Fluorescence microscope with appropriate filter sets

Workflow for Cellular Viscosity Imaging:

G Cellular Viscosity Imaging Workflow Start Start Cell_Culture Culture cells on glass-bottom dishes Start->Cell_Culture Probe_Loading Incubate cells with This compound Cell_Culture->Probe_Loading Wash Wash with PBS to remove excess probe Probe_Loading->Wash Imaging Image cells using fluorescence microscopy Wash->Imaging Induce_Viscosity_Change Optional: Treat cells with agents that alter viscosity (e.g., Nystatin) Imaging->Induce_Viscosity_Change Re-image Re-image cells Induce_Viscosity_Change->Re-image Analyze_Images Analyze fluorescence intensity changes Re-image->Analyze_Images Conclusion Correlate with Cellular Events Analyze_Images->Conclusion

Caption: Workflow for cellular viscosity imaging.

Procedure:

  • Cell Seeding: Seed the cells of interest onto glass-bottom dishes or chamber slides and culture them in a CO₂ incubator until they reach the desired confluency.

  • Probe Loading: Prepare a working solution of this compound (e.g., 5 µM) in serum-free cell culture medium. Remove the old medium from the cells and incubate them with the probe-containing medium for 30-60 minutes at 37°C.

  • Washing: After incubation, wash the cells twice with warm PBS to remove any unbound probe.

  • Imaging: Immediately image the cells using a fluorescence microscope equipped with a suitable filter set (e.g., excitation around 390 nm and emission around 480 nm).

  • (Optional) Inducing Viscosity Changes: To observe dynamic changes in cellular viscosity, treat the cells with agents known to alter viscosity (e.g., nystatin to increase membrane viscosity) and acquire images before and after treatment.

  • Image Analysis: Quantify the fluorescence intensity in different cellular compartments or over time using appropriate image analysis software. An increase in fluorescence intensity is indicative of an increase in local viscosity.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The in vitro viscosity measurements rely on a calibration curve generated from standards of known viscosity, ensuring the accuracy of the measurements. For cellular imaging, control experiments are crucial. These include:

  • Cytotoxicity Assays: To ensure that the probe concentration used is not toxic to the cells.

  • Control Treatments: Using vehicle controls (e.g., DMSO) to ensure that the observed fluorescence changes are not due to the solvent.

  • Positive Controls: Using agents known to alter cellular viscosity to validate the responsiveness of the probe in a cellular context.

References

  • Thermo Fisher Scientific. This compound, 95%. [Link]

Sources

Synthesis of 10-Substituted Benzylidene Anthrone Derivatives: A Detailed Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Benzylidene Anthrone Scaffold

The 10-substituted benzylidene anthrone framework is a privileged scaffold in medicinal chemistry, demonstrating significant promise in the development of novel therapeutic agents. These compounds, characterized by the fusion of an anthrone core with a substituted benzylidene moiety at the C10 position, have garnered considerable attention for their potent biological activities. Notably, numerous derivatives have exhibited impressive antitumor properties, positioning them as valuable leads in oncology research.[1][2] Their mechanism of action often involves the disruption of microtubule dynamics, a critical process in cell division, thereby leading to cell cycle arrest and apoptosis in cancer cells.[3][4][5]

This technical guide provides an in-depth exploration of the synthesis of 10-substituted benzylidene anthrone derivatives. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive overview of the synthetic-organic-chemistry-protocols, mechanistic insights, and practical considerations necessary for the successful preparation and purification of these valuable compounds. Beyond a mere recitation of steps, this guide elucidates the chemical principles underpinning the synthetic strategy, empowering researchers to not only replicate the described methods but also to rationally design and synthesize novel derivatives with tailored pharmacological profiles.

Synthetic Strategy: The Knoevenagel Condensation as a Cornerstone

The primary and most efficient route for the synthesis of 10-substituted benzylidene anthrone derivatives is the Knoevenagel condensation.[6] This classic carbon-carbon bond-forming reaction involves the condensation of an active methylene compound, in this case, anthrone (9(10H)-anthracenone), with a carbonyl compound, a substituted benzaldehyde. The reaction is typically catalyzed by a weak base, with a mixture of pyridine and piperidine being a common and effective choice.[1][2]

Mechanistic Insights: The Role of Pyridine and Piperidine

The selection of pyridine and piperidine as catalysts is not arbitrary; their distinct roles are crucial for the reaction's success. Piperidine, a secondary amine, acts as the primary basic catalyst, initiating the reaction by deprotonating the active methylene group at the C10 position of anthrone to form a reactive enolate. This enolate then undergoes a nucleophilic attack on the carbonyl carbon of the substituted benzaldehyde.

Pyridine, a weaker base, serves a dual purpose. It acts as a solvent and also facilitates the final dehydration step of the intermediate aldol adduct, leading to the formation of the thermodynamically stable α,β-unsaturated product, the 10-substituted benzylidene anthrone.

Diagram 1: Generalized Knoevenagel Condensation Mechanism

Knoevenagel_Condensation Mechanism of the Knoevenagel Condensation for Benzylidene Anthrone Synthesis cluster_catalysis Catalytic Cycle Anthrone Anthrone Enolate Anthrone Enolate Anthrone->Enolate + Piperidine Intermediate Aldol Adduct Intermediate Enolate->Intermediate + Benzaldehyde Benzaldehyde Substituted Benzaldehyde Product 10-Substituted Benzylidene Anthrone Intermediate->Product - H₂O (Pyridine assisted) Water H₂O Piperidine Piperidine (Base) Piperidinium Piperidinium Ion Pyridine Pyridine (Solvent/Catalyst)

Caption: Knoevenagel condensation of anthrone with a substituted benzaldehyde.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis, purification, and characterization of 10-substituted benzylidene anthrone derivatives. These protocols are designed to be self-validating, with clear endpoints and characterization checkpoints.

Protocol 1: General Procedure for the Synthesis of 10-Substituted Benzylidene Anthrones

This protocol outlines a robust and widely applicable method for the synthesis of a range of 10-substituted benzylidene anthrone derivatives.

Materials:

  • Anthrone

  • Substituted Benzaldehyde (e.g., 4-methoxybenzaldehyde, 4-chlorobenzaldehyde, etc.)

  • Pyridine (anhydrous)

  • Piperidine

  • Ethanol

  • Dichloromethane (DCM)

  • Hexane

  • Silica Gel (for column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve anthrone (1.0 equivalent) in a minimal amount of anhydrous pyridine.

  • Addition of Reagents: To this solution, add the substituted benzaldehyde (1.1 equivalents) followed by a catalytic amount of piperidine (approximately 0.1 equivalents).

  • Reaction Progression: Heat the reaction mixture to reflux (typically 115-120°C) and monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is generally complete within 4-6 hours.

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a beaker containing ice-cold water.

    • A solid precipitate will form. Filter the solid using a Buchner funnel and wash thoroughly with water to remove pyridine and other water-soluble impurities.

    • Dry the crude product in a vacuum oven.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of dichloromethane and hexane.

    • For higher purity, column chromatography on silica gel is recommended. A gradient elution system, starting with hexane and gradually increasing the polarity with ethyl acetate, is typically effective.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram 2: Experimental Workflow for Synthesis and Purification

Workflow General Experimental Workflow Start Start: Anthrone + Substituted Benzaldehyde Reaction Knoevenagel Condensation (Pyridine, Piperidine, Reflux) Start->Reaction Workup Aqueous Work-up (Precipitation and Filtration) Reaction->Workup Purification Purification Workup->Purification Recrystallization Recrystallization (e.g., Ethanol) Purification->Recrystallization For good crystallinity Chromatography Column Chromatography (Silica Gel) Purification->Chromatography For high purity Characterization Characterization (NMR, MS) Recrystallization->Characterization Chromatography->Characterization End Pure Product Characterization->End

Caption: A streamlined workflow for the synthesis of benzylidene anthrones.

Data Presentation: A Survey of Synthesized Derivatives

The following table summarizes the synthesis of various 10-substituted benzylidene anthrone derivatives, highlighting the impact of different substituents on the reaction yield.

Table 1: Synthesis of Various 10-Substituted Benzylidene Anthrone Derivatives

EntrySubstituted BenzaldehydeProductYield (%)
14-Methoxybenzaldehyde10-(4-Methoxybenzylidene)-9(10H)-anthracenone85
24-Chlorobenzaldehyde10-(4-Chlorobenzylidene)-9(10H)-anthracenone78
34-Nitrobenzaldehyde10-(4-Nitrobenzylidene)-9(10H)-anthracenone72
44-(Dimethylamino)benzaldehyde10-(4-(Dimethylamino)benzylidene)-9(10H)-anthracenone90
52-Hydroxybenzaldehyde10-(2-Hydroxybenzylidene)-9(10H)-anthracenone65

Yields are based on isolated and purified products.

Characterization Data

Accurate characterization is paramount for confirming the successful synthesis of the target compounds. Below are representative ¹H and ¹³C NMR data for a selection of 10-substituted benzylidene anthrone derivatives.

Table 2: Representative ¹H and ¹³C NMR Data (in CDCl₃)

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
10-(4-Methoxybenzylidene)-9(10H)-anthracenone 3.92 (s, 3H), 7.02 (d, 2H), 7.66 (s, 1H), 7.92 (d, 2H), 7.40-7.60 (m, 4H), 8.20-8.40 (m, 4H)55.79, 78.55, 113.34, 114.43, 115.12, 124.01, 127.0-134.0 (multiple signals), 158.89, 164.80, 183.5 (C=O)
10-(4-Chlorobenzylidene)-9(10H)-anthracenone 7.52 (d, 2H), 7.74 (s, 1H), 7.85 (d, 2H), 7.40-7.60 (m, 4H), 8.20-8.40 (m, 4H)83.31, 112.34, 113.44, 129.25, 130.07, 131.84, 127.0-134.0 (multiple signals), 141.16, 158.31, 183.2 (C=O)
10-(4-Nitrobenzylidene)-9(10H)-anthracenone 7.89 (s, 1H), 8.07 (d, 2H), 8.39 (d, 2H), 7.40-7.60 (m, 4H), 8.20-8.40 (m, 4H)87.48, 111.60, 112.64, 131.32, 135.80, 127.0-134.0 (multiple signals), 150.33, 156.94, 182.9 (C=O)

Note: The exact chemical shifts may vary slightly depending on the solvent and the specific instrument used.[7]

Application Notes for Drug Development Professionals

The 10-substituted benzylidene anthrone scaffold represents a fertile ground for the discovery of novel anticancer agents. The modularity of the Knoevenagel condensation allows for the facile generation of a diverse library of analogs, enabling a systematic exploration of the structure-activity relationship (SAR).

Key Considerations for SAR Studies:

  • Electronic Effects: The electronic nature of the substituent on the benzylidene ring significantly influences biological activity. Electron-donating groups, such as methoxy and dimethylamino, have been shown to enhance antitumor potency in some studies.[2] Conversely, electron-withdrawing groups like nitro can have a variable impact.

  • Steric Factors: The position of the substituent on the aromatic ring (ortho, meta, or para) can dramatically affect the compound's ability to bind to its biological target. A thorough investigation of positional isomers is crucial for optimizing activity.

  • Pharmacokinetic Properties: In addition to potency, it is essential to consider the drug-like properties of the synthesized compounds. Early assessment of solubility, metabolic stability, and cell permeability can help prioritize promising candidates for further development.

Troubleshooting and Practical Considerations

  • Incomplete Reactions: If TLC analysis indicates an incomplete reaction, extending the reflux time or adding a small additional amount of piperidine can be beneficial.

  • Side Product Formation: Over-alkylation or self-condensation of anthrone are potential side reactions, although they are generally minimal under the recommended conditions. Purification by column chromatography is effective in removing these impurities.

  • Purification Challenges: Some derivatives may be difficult to crystallize. In such cases, purification by preparative TLC or HPLC may be necessary.

Conclusion

The synthesis of 10-substituted benzylidene anthrone derivatives via the Knoevenagel condensation is a reliable and versatile method for accessing a class of compounds with significant therapeutic potential. This guide provides a comprehensive framework, from mechanistic understanding to detailed experimental protocols and practical troubleshooting, to empower researchers in their efforts to explore this important chemical space. The insights into the structure-activity relationship and considerations for drug development are intended to facilitate the rational design of novel and more effective therapeutic agents.

References

  • Ferreira, J. M. G. O., de Resende Filho, J. B. M., Batista, P. K., Teotonio, E. E. S., & Vale, J. A. (n.d.).
  • Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.
  • Supporting Inform
  • Prinz, H., Ishii, Y., Hirano, T., Stoiber, T., Camacho Gomez, J. A., Schmidt, P., Düssmann, H., Burger, A. M., Prehn, J. H. M., Günther, E. G., Unger, E., & Umezawa, K. (2003). Novel benzylidene-9(10H)-anthracenones as highly active antimicrotubule agents. Synthesis, antiproliferative activity, and inhibition of tubulin polymerization. Journal of Medicinal Chemistry, 46(15), 3382–3394.
  • Prinz, H., Ishii, Y., Hirano, T., Stoiber, T., Camacho Gomez, J. A., Schmidt, P., Düssmann, H., Burger, A. M., Prehn, J. H. M., Günther, E. G., Unger, E., & Umezawa, K. (2003). Novel benzylidene-9(10H)-anthracenones as highly active antimicrotubule agents.
  • Hu, W., & Zhou, W. (2004). Synthesis and Antitumor Activity of 10-substituted Benzylidene Anthrone.
  • Hu, W., & Zhou, W. (2004). Synthesis and antitumor activity of 10-substituted benzylidene anthrone. Bioorganic & Medicinal Chemistry Letters, 14(3), 621–623.
  • Knoevenagel Condens
  • Nikolić, G. S., Stanković, M. S., Cvetković, D. M., & Stanojević, J. S. (2016). Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Advanced Technologies, 5(2), 26-33.
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Knoevenagel Condensation Doebner Modific
  • Cheng, J., Wu, Y., Wang, Y., Wang, C., Wang, Y., Wu, C., Zeng, S., Yu, Y., & Chen, Q. (2018). Structure of a benzylidene derivative of 9(10H)-anthracenone in complex with tubulin provides a rationale for drug design.
  • An In-depth Technical Guide to the Knoevenagel Condensation of Furfural with Diethyl Malon
  • Ajani, O. O., Obafemi, C. A., Nwinyi, O. C., & Akinpelu, D. A. (2019). Facile synthesis of N'-(anthracen-9(10H)-ylidene)-4-(4-hydrophenyl)-6-methyl-2-oxo-1,2,3,4-tetra hydropyrimidine-5-carbohydrazide and other derivatives.
  • Shupeniuk, V., & Novikov, V. P. (2015). Synthesis of triazene derivatives of 9,10-anthraquinone.
  • Bodke, Y. D., & Sayyed, F. B. (2014). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Journal of Saudi Chemical Society, 18(5), 519-523.
  • The reaction of pentoses with anthrone. (1954). PubMed Central (PMC).
  • Cheng, J., Wu, Y., Wang, Y., Wang, C., Wang, Y., Wu, C., Zeng, S., Yu, Y., & Chen, Q. (2018). Structure of a benzylidene derivative of 9(10H)-anthracenone in complex with tubulin provides a rationale for drug design.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Characterization of novel 10-substituted 1,8-dihydroxy-9(10H)-anthracenone derivatives by mass spectrometry.
  • Mohammed, J. H., & Salih, N. A. M. (2022). Synthesis and Characterization of Some New Nitrones Derivatives and Screening their Biological Activities. Science Journal of University of Zakho, 10(4), 416-424.

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Application Notes and Protocols for the Use of Anthracene-Based Dyes in Dye-Sensitized Solar Cells

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and professionals in drug development on the utilization of anthracene-based organic dyes, with a focus on the potential application of molecules like 9-Benzhydrylidene-10-anthrone, in the fabrication and characterization of dye-sensitized solar cells (DSSCs). This document offers in-depth technical protocols, the scientific rationale behind experimental choices, and methods for validating results.

Introduction: The Role of Organic Dyes in Next-Generation Photovoltaics

Dye-sensitized solar cells (DSSCs) represent a promising frontier in photovoltaic technology, offering advantages such as low production costs, straightforward fabrication processes, and reduced toxicity compared to conventional silicon-based solar cells.[1] The heart of a DSSC is the sensitizer, a dye molecule that absorbs sunlight and initiates the process of converting light into electrical energy.[2] While ruthenium-based dyes have historically shown high efficiencies, their cost and environmental concerns have spurred the development of metal-free organic dyes.[3]

Anthracene and its derivatives are a class of organic compounds that have garnered interest for their potential in various optoelectronic applications. Molecules like this compound, while not extensively documented in DSSC literature, belong to this family of compounds that possess intriguing photophysical properties. This guide will provide a framework for evaluating such novel anthracene-based dyes in a laboratory setting.

Fundamental Working Principle of a Dye-Sensitized Solar Cell

A DSSC operates on the principle of separating light absorption and charge transport. The key components are a photoanode made of a wide-bandgap semiconductor (typically TiO₂), a sensitizing dye, an electrolyte containing a redox mediator, and a counter electrode.

The process of converting light to electricity can be broken down into the following steps:

  • Light Absorption: The dye molecule absorbs photons from sunlight, causing an electron to be excited from its highest occupied molecular orbital (HOMO) to its lowest unoccupied molecular orbital (LUMO).

  • Electron Injection: The excited electron is injected into the conduction band of the TiO₂ semiconductor.[2]

  • Electron Transport: The injected electrons travel through the porous TiO₂ network to the transparent conductive oxide (TCO) coated glass.

  • External Circuit: From the TCO, the electrons flow through an external circuit to the counter electrode, generating an electric current.

  • Dye Regeneration: The oxidized dye molecule is reduced back to its ground state by accepting an electron from the redox mediator (typically an iodide/triiodide couple) in the electrolyte.[2]

  • Mediator Regeneration: The oxidized redox mediator diffuses to the counter electrode, where it is reduced by the electrons from the external circuit, thus completing the cycle.

Caption: Working principle of a Dye-Sensitized Solar Cell.

Experimental Protocols

This section provides a step-by-step methodology for the fabrication and characterization of a DSSC using a novel anthracene-based dye.

Materials and Equipment
Category Item Supplier Example
Substrates Fluorine-doped Tin Oxide (FTO) coated glassSigma-Aldrich
Semiconductor Titanium dioxide (TiO₂) paste (e.g., P25)Solaronix
Dye This compound or other anthracene derivativeThermo Scientific[4]
Solvents Ethanol, Acetonitrile, tert-ButanolFisher Scientific
Electrolyte Iodolyte (e.g., 0.5M LiI, 0.05M I₂, in acetonitrile)Solaronix
Counter Electrode Platinum-coated FTO glass or graphite-coated FTOSolaronix
Sealing Thermoplastic sealant (e.g., Surlyn)Solaronix
Fabrication Equipment Screen printer or doctor-blade setup, Hot plate, Furnace, Ultrasonic bathVarious
Characterization Solar simulator, Potentiostat/Galvanostat with EIS capability, IPCE measurement systemNewport, Metrohm, etc.
Fabrication Workflow

Fabrication_Workflow cluster_prep Preparation cluster_assembly Assembly cluster_char Characterization A 1. FTO Glass Cleaning B 2. TiO₂ Paste Deposition (Doctor-Blade) A->B C 3. Sintering of TiO₂ Film B->C E 5. Sensitization of TiO₂ Film C->E D 4. Dye Solution Preparation D->E G 7. Cell Assembly and Sealing E->G F 6. Counter Electrode Preparation F->G H 8. Electrolyte Injection G->H I 9. I-V Measurement H->I J 10. IPCE Analysis I->J K 11. EIS Analysis J->K

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 9-Benzhydrylidene-10-anthrone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 9-Benzhydrylidene-10-anthrone, a valuable intermediate in medicinal chemistry and materials science. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their synthetic protocols and achieve higher yields and purity. The information presented here is grounded in established chemical principles and supported by authoritative references.

Introduction to the Synthesis

The synthesis of this compound, also known as anthrafuchson, is typically achieved through an acid-catalyzed condensation reaction between anthrone and benzophenone. The reaction involves the nucleophilic attack of the enol form of anthrone at the carbonyl carbon of benzophenone, followed by dehydration to yield the final product. While conceptually straightforward, this reaction is often plagued by issues that can significantly impact the yield and purity of the desired compound. This guide will address these common challenges in a practical, question-and-answer format.

Reaction Mechanism and Workflow

The fundamental transformation in the synthesis of this compound is an acid-catalyzed condensation. The following diagram illustrates the generally accepted mechanism and the overall experimental workflow.

Reaction_Mechanism_and_Workflow cluster_mechanism Reaction Mechanism cluster_workflow Experimental Workflow Anthrone Anthrone Enol Anthranol (Enol form) Anthrone->Enol Tautomerization (Acid-catalyzed) Intermediate Adduct Intermediate Enol->Intermediate Nucleophilic Attack Benzophenone Benzophenone Protonated_Benzophenone Protonated Benzophenone Benzophenone->Protonated_Benzophenone Protonation (H+) Protonated_Benzophenone->Intermediate Dehydrated_Intermediate Dehydrated Intermediate Intermediate->Dehydrated_Intermediate Dehydration (-H2O) Product This compound Dehydrated_Intermediate->Product Deprotonation Reagents Combine Anthrone, Benzophenone, and Solvent Catalyst Add Acid Catalyst (e.g., Acetic Anhydride, H2SO4) Reagents->Catalyst Heating Heat under Reflux Catalyst->Heating Monitoring Monitor Reaction (TLC) Heating->Monitoring Workup Quench and Precipitate Monitoring->Workup Purification Recrystallization Workup->Purification Characterization Characterize Product Purification->Characterization

Caption: Reaction mechanism and experimental workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the role of the acid catalyst in this reaction?

A1: The acid catalyst serves a dual purpose in this synthesis.[1] Firstly, it protonates the carbonyl oxygen of benzophenone, increasing its electrophilicity and making it more susceptible to nucleophilic attack. Secondly, it catalyzes the tautomerization of anthrone to its enol form, anthranol, which is the active nucleophile in the reaction. The choice of acid catalyst can significantly impact the reaction rate and yield.

Q2: Which acid catalysts are most effective for this synthesis?

A2: Both protic acids, such as sulfuric acid, and Lewis acids can be employed. Acetic anhydride is also commonly used, acting as both a catalyst and a dehydrating agent to drive the reaction towards the product by removing the water formed during the condensation. The selection of the catalyst often depends on the specific reaction conditions and the desired purity of the final product.

Q3: What are the typical starting material ratios?

A3: A common starting point is a 1:1 to 1.2:1 molar ratio of benzophenone to anthrone. Using a slight excess of benzophenone can help to ensure complete consumption of the more valuable anthrone. However, this may necessitate a more rigorous purification step to remove unreacted benzophenone.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction's progress. A suitable solvent system, such as a mixture of hexane and ethyl acetate, can be used to separate the starting materials from the product. The disappearance of the limiting reactant (typically anthrone) and the appearance of the product spot, which should have a different Rf value, indicate the progression of the reaction.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound and provides systematic solutions.

Problem 1: Low or No Product Yield

Q: I am observing very little or no formation of the desired product. What are the likely causes and how can I rectify this?

A: Low or no product yield is a common frustration. The following troubleshooting flowchart can help diagnose the issue:

Troubleshooting_Low_Yield Start Low or No Product Yield Check_Catalyst Is the acid catalyst active? Start->Check_Catalyst Check_Reagents Are the reagents pure and dry? Check_Catalyst->Check_Reagents Yes Solution_Catalyst Use fresh, anhydrous acid catalyst. Consider a stronger acid. Check_Catalyst->Solution_Catalyst No Check_Temp Is the reaction temperature adequate? Check_Reagents->Check_Temp Yes Solution_Reagents Recrystallize starting materials. Ensure anhydrous conditions. Check_Reagents->Solution_Reagents No Check_Time Is the reaction time sufficient? Check_Temp->Check_Time Yes Solution_Temp Increase reaction temperature. Ensure proper heating and stirring. Check_Temp->Solution_Temp No Solution_Time Extend the reaction time and monitor by TLC. Check_Time->Solution_Time No

Caption: Troubleshooting flowchart for low or no product yield.

Detailed Explanations:

  • Inactive Catalyst: Acid catalysts can be deactivated by moisture. Ensure that reagents and solvents are anhydrous, and use a freshly opened or properly stored catalyst. If using a milder acid, a stronger one might be necessary to achieve a reasonable reaction rate.

  • Impure or Wet Reagents: Impurities in anthrone or benzophenone can interfere with the reaction. Recrystallization of the starting materials may be necessary. Water in the reaction mixture will compete with the benzophenone for protonation and can also hydrolyze some catalysts.

  • Inadequate Temperature: Condensation reactions often require elevated temperatures to proceed at a practical rate. Ensure the reaction mixture is being heated to the appropriate temperature and is being stirred effectively to ensure even heat distribution.

  • Insufficient Reaction Time: These reactions can sometimes be slow. Monitor the reaction by TLC until the limiting reagent is consumed.

Problem 2: Formation of a Dark, Tarry Mixture

Q: My reaction has turned into a dark, intractable tar. What causes this and can I salvage my product?

A: Tar formation is often a result of side reactions, such as polymerization or degradation of the starting materials or product under harsh acidic conditions and high temperatures.

Potential Causes and Solutions:

CauseExplanationRecommended Solution
Excessive Heat High temperatures can promote unwanted side reactions and decomposition.Carefully control the reaction temperature. Consider running the reaction at a lower temperature for a longer duration.
Highly Concentrated Acid A high concentration of a strong acid can lead to charring and polymerization.Use a more moderate concentration of the acid catalyst. Alternatively, a milder catalyst could be employed.
Prolonged Reaction Time Leaving the reaction to proceed for too long after completion can lead to product degradation.Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.

Salvaging the product from a tarry mixture can be challenging. It may be possible to dissolve the mixture in a suitable solvent and attempt to precipitate the product by adding a non-solvent. Column chromatography may also be an option, but it can be difficult with highly viscous materials.

Problem 3: Difficult Product Purification

Q: I have obtained a crude product, but I am struggling to purify it. What are the best methods?

A: The primary impurity is often unreacted benzophenone, which can be difficult to remove due to its similar solubility profile to the product.

Purification Strategies:

  • Recrystallization: This is the most common method for purifying this compound. A suitable solvent system must be chosen. A mixed solvent system, such as ethanol/water or toluene/heptane, can be effective. Experiment with different solvent ratios to optimize crystal formation and purity.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) will likely be necessary to achieve good separation.

  • Washing: Washing the crude product with a solvent in which the impurities are soluble but the product is not can be a simple and effective preliminary purification step. For example, washing with cold ethanol may remove some unreacted benzophenone.

Experimental Protocol: Acid-Catalyzed Synthesis of this compound

The following is a representative protocol for the synthesis of this compound. Note: This is a general guideline and may require optimization for your specific laboratory conditions and reagent purity.

Materials:

  • Anthrone

  • Benzophenone

  • Acetic Anhydride

  • Glacial Acetic Acid

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Standard glassware for workup and recrystallization

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine anthrone (1.0 equivalent), benzophenone (1.1 equivalents), and glacial acetic acid.

  • Slowly add acetic anhydride (approximately 2-3 equivalents) to the stirred mixture.

  • Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete (as indicated by the consumption of anthrone), cool the mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker of cold water with vigorous stirring to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash it thoroughly with water, followed by a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol or a toluene/heptane mixture) to obtain pure this compound.

  • Dry the purified product under vacuum and characterize it by appropriate analytical techniques (e.g., melting point, NMR, and IR spectroscopy).

References

  • Novel Benzylidene-9(10 H )-anthracenones as Highly Active Antimicrotubule Agents. Synthesis, Antiproliferative Activity, and Inhibition of Tubulin Polymerization. Journal of Medicinal Chemistry. [Link]

  • Organic Syntheses, Coll. Vol. 1, p.60 (1941); Vol. 4, p.31 (1925).[Link]

  • Process for producing anthrone.
  • benzanthrone - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Lecture 3 Acid Catalyzed Reactions I - NPTEL Archive.[Link]

Sources

Technical Support Center: Purification of 9-Benzhydrylidene-10-anthrone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 9-Benzhydrylidene-10-anthrone (also known as Anthrafuchson). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and answers to frequently asked questions (FAQs) encountered during the purification of this compound. The information herein is synthesized from established chemical principles and purification methodologies for analogous anthrone derivatives to ensure scientific integrity and practical utility.

Introduction to Purification Challenges

This compound is a polycyclic aromatic hydrocarbon with a distinctive beige-yellow crystalline appearance. The primary goal of its purification is the removal of unreacted starting materials, reaction byproducts, and any degradation products. The two most effective and commonly employed purification techniques for this class of compounds are recrystallization and column chromatography. Success in obtaining high-purity this compound hinges on the careful selection of solvents and a systematic approach to troubleshooting common issues.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section is structured in a question-and-answer format to directly address potential issues you may face during your experiments.

Part 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but completely at an elevated temperature.

Question 1: My this compound product is an oil and will not crystallize upon cooling. What should I do?

This is a common issue known as "oiling out." It occurs when the solute is supersaturated in the hot solvent and separates as a liquid phase instead of forming crystals.

Answer:

  • Causality: Oiling out often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the cooling process is too rapid. Impurities can also suppress crystallization.

  • Troubleshooting Steps:

    • Re-heat the solution: Add a small amount of additional solvent to the oiled-out mixture and heat until a homogenous solution is reformed.

    • Slow Cooling: Allow the solution to cool to room temperature slowly. Do not place it directly in an ice bath. You can insulate the flask to slow down the cooling rate.

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of pure this compound, add it to the cooled, supersaturated solution to induce crystallization.

    • Solvent System Modification: If the above steps fail, your solvent system may be inappropriate. Consider using a mixed solvent system. For instance, dissolve the compound in a good solvent (e.g., dichloromethane) and then add a poor solvent (e.g., hexane) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly. For compounds similar to this compound, recrystallization from glacial acetic acid or a mixture of tetrachloroethane and a less polar solvent like ethanol has been reported to be effective.[1][2]

Question 2: After recrystallization, the yield of my purified this compound is very low. How can I improve it?

Answer:

A low recovery can be due to several factors, from using too much solvent to premature crystallization.

  • Troubleshooting Steps:

    • Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding excessive solvent will keep more of your product dissolved in the mother liquor upon cooling.

    • Cooling Temperature: Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) after it has reached room temperature to maximize crystal precipitation.

    • Check the Mother Liquor: After filtering your crystals, you can try to recover more product from the filtrate (mother liquor). This can be done by evaporating some of the solvent to concentrate the solution and then cooling it again to induce further crystallization.

    • Avoid Premature Crystallization: If crystals form too quickly in the hot solution (e.g., during a hot filtration step), you may be losing product. Ensure your filtration apparatus is pre-heated and that you work quickly.

Part 2: Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it. For non-polar compounds like this compound, silica gel is a common stationary phase.

Question 3: I am not getting good separation of this compound from its impurities on my silica gel column. What solvent system should I use?

Answer:

The choice of eluent (mobile phase) is critical for achieving good separation. The polarity of the solvent system determines how strongly your compound and its impurities adhere to the silica gel.

  • Expert Insights: For a non-polar compound like this compound, you should start with a non-polar solvent system and gradually increase the polarity. A common starting point for similar polycyclic aromatic compounds is a mixture of hexane and dichloromethane. A protocol for a related compound involved flash column chromatography on silica gel using hexane initially, followed by a gradient of hexane/CH₂Cl₂ (90:10).[3]

  • Step-by-Step Protocol for Solvent System Optimization:

    • Thin-Layer Chromatography (TLC): Before running a column, always optimize your solvent system using TLC. Spot your crude product on a TLC plate and develop it in various solvent mixtures.

    • Target Rf Value: Aim for a solvent system that gives your desired product an Rf (retention factor) value of approximately 0.25-0.35. This generally provides the best separation on a column.

    • Gradient Elution: If a single solvent system does not provide adequate separation, a gradient elution is recommended. Start with a low polarity solvent (e.g., 100% hexane) and gradually increase the proportion of a more polar solvent (e.g., dichloromethane or ethyl acetate).

Solvent System (Hexane:Dichloromethane) Observed Rf on TLC Recommendation for Column Chromatography
100:00.0Too non-polar. Increase the polarity.
95:50.1Good starting point for the column.
90:100.3Ideal for eluting the product.
80:200.6May elute the product too quickly, leading to poor separation.

Question 4: My purified this compound is still colored, even after column chromatography. What could be the cause?

Answer:

Persistent color can be due to highly colored impurities that co-elute with your product or potential degradation of the compound on the silica gel.

  • Potential Causes and Solutions:

    • Co-eluting Impurities: If a colored impurity has a similar polarity to your product, it will be difficult to separate by standard chromatography.

      • Troubleshooting: Try a different solvent system, perhaps one with a different type of solvent (e.g., using ethyl acetate instead of dichloromethane as the polar component) to alter the selectivity of the separation. You could also consider using a different stationary phase, such as alumina.

    • Compound Degradation: Some compounds can be sensitive to the acidic nature of silica gel.

      • Troubleshooting: You can neutralize the silica gel by washing it with a dilute solution of triethylamine in your eluent before packing the column. Alternatively, using a less acidic stationary phase like neutral alumina may prevent degradation.

    • Oxidation: The beige-yellow color of this compound can deepen due to oxidation. The parent compound, anthrone, can be oxidized to anthraquinone.[4] It is plausible that the product could also be susceptible to some degree of oxidation.

      • Troubleshooting: Ensure your solvents are de-gassed and consider running the column under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

Visualizing the Purification Workflow

To aid in your experimental design, the following diagram illustrates a typical purification workflow for this compound.

Purification Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Initial Cleanup TLC TLC Analysis Recrystallization->TLC Assess Purity Purity Purity Check (NMR, HPLC, etc.) Recrystallization->Purity If Pure Column Column Chromatography Column->Purity Final Product TLC->Column If Impure

Sources

stability and degradation of 9-Benzhydrylidene-10-anthrone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 9-Benzhydrylidene-10-anthrone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability, degradation, and effective use of this compound in your experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) structured to address specific challenges you may encounter.

Introduction: Understanding the Core Chemistry

This compound is a polycyclic aromatic hydrocarbon with a ketone functional group. Its extended conjugated system is responsible for its characteristic properties but also predisposes it to certain instabilities, primarily photosensitivity. Understanding these inherent chemical characteristics is crucial for designing robust experiments and interpreting results accurately. The anthrone core, in particular, can be susceptible to oxidation and rearrangement reactions.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to ensure its long-term stability?

To maintain the integrity of this compound, it should be stored in a cool, dry, and dark environment.[1][2] The use of amber or opaque vials is highly recommended to protect the compound from light exposure.[2] For long-term storage, maintaining the compound at -20°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) can further minimize degradation.[1]

Q2: My solution of this compound changed color from yellow to a brownish hue. What could be the cause?

An unexpected color change, such as from yellow to brown, is often an indicator of degradation.[3] The most likely causes are:

  • Photodegradation: Exposure to ambient or UV light can induce photochemical reactions, leading to the formation of colored impurities. The anthracene core is known to be susceptible to photo-oxidation.

  • Oxidation: In the presence of air (oxygen) and light, the anthrone moiety can oxidize. A potential degradation product is 9,10-anthraquinone.[4]

  • Impurities: The presence of impurities from the synthesis or residual solvents could lead to color changes over time or upon dissolution.

  • Incorrect pH: While specific data on the pH stability of this compound is limited, extremes in pH can affect the stability of the anthrone core.[5]

Q3: What are the primary degradation pathways for this compound?

The primary degradation pathway is photodegradation. The anthracene moiety can undergo [4+2] cycloaddition with singlet oxygen to form an endoperoxide, which can then undergo further reactions.[2] Dimerization upon exposure to UV light is also a known reaction for anthracene derivatives.[2] Oxidation of the central ring to form derivatives of anthraquinone is another significant degradation route.[4]

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments with this compound.

Issue 1: Inconsistent or Non-Reproducible Experimental Results
Potential Cause Troubleshooting Steps
Compound Degradation 1. Verify Purity: Before use, confirm the purity of your this compound stock using a suitable analytical method like HPLC.
2. Minimize Light Exposure: Prepare solutions in a dimly lit area or use amber glassware. Protect solutions from light during the experiment by wrapping containers in aluminum foil.[6]
3. Use Freshly Prepared Solutions: Whenever possible, prepare solutions of this compound immediately before use.
Solvent Effects 1. Check Solvent Purity: Ensure the solvent is of high purity and free from peroxides or other reactive impurities.
2. Solvent Degassing: For sensitive reactions, degas the solvent to remove dissolved oxygen.
Issue 2: Appearance of Unexpected Peaks in Analytical Chromatograms (e.g., HPLC, GC-MS)
Potential Cause Troubleshooting Steps
Formation of Degradation Products 1. Analyze a Control Sample: Compare the chromatogram of your experimental sample with a freshly prepared standard solution of this compound.
2. Identify Degradants: If new peaks are present, use mass spectrometry (MS) to determine their molecular weights.[7][8][9] Fragmentation patterns can help in identifying the structures of the degradation products.[10][11] A common degradation product to look for is 9,10-anthraquinone.[4]
Contamination 1. Clean Glassware Thoroughly: Ensure all glassware is meticulously cleaned to avoid cross-contamination.
2. Filter Samples: Filter your samples before injection to remove any particulate matter.[12][13]

Experimental Protocols

Protocol 1: Assessing the Purity and Stability of this compound by HPLC

This protocol provides a general framework for developing an HPLC method to monitor the stability of this compound.

  • Column Selection: A C18 reversed-phase column is a suitable starting point for the separation of polycyclic aromatic compounds.

  • Mobile Phase: A gradient elution with acetonitrile and water is commonly used for aromatic ketones.[14][15][16][17][18]

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Start with a gradient of 50:50 (A:B) and gradually increase the proportion of acetonitrile.

  • Detection: Use a UV detector set at a wavelength where this compound has maximum absorbance.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or THF).

    • For stability studies, expose aliquots of the solution to different conditions (e.g., light, heat) and inject them onto the HPLC at various time points.

  • Data Analysis: Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products over time.

Protocol 2: Photostability Testing
  • Sample Preparation: Prepare a solution of this compound in a photochemically inert solvent. Prepare a control sample that is protected from light.

  • Light Exposure: Expose the sample to a controlled light source (e.g., a photostability chamber) that mimics daylight or specific UV wavelengths.

  • Analysis: At predetermined time intervals, withdraw aliquots from both the exposed and control samples and analyze by HPLC (as per Protocol 1) to quantify the extent of degradation.

Visualizing Degradation and Workflows

Potential Degradation Pathways of this compound A This compound B Photo-excited State A->B Light (UV/Visible) C Oxidation Products (e.g., 9,10-Anthraquinone) B->C Oxygen (Air) D Photodimers B->D Dimerization E Endoperoxides B->E Singlet Oxygen

Caption: Potential degradation pathways for this compound.

Troubleshooting Workflow for Unexpected Results Start Unexpected Experimental Result CheckPurity Verify Purity of Starting Material (HPLC, NMR) Start->CheckPurity Handling Review Handling Procedures (Light, Air Exposure) CheckPurity->Handling Degradation Hypothesize Degradation Handling->Degradation Analyze Analyze Sample for Degradation Products (LC-MS, NMR) Degradation->Analyze Yes Modify Modify Experimental Conditions (e.g., Inert Atmosphere, Dark) Degradation->Modify No Analyze->Modify End Consistent Results Modify->End

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Technical Support Center: Optimizing Reaction Conditions for 9-Benzhydrylidene-10-anthrone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 9-Benzhydrylidene-10-anthrone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this specific olefination reaction. The synthesis of this compound, a sterically demanding alkene, is a nuanced process that requires careful control of reaction parameters. This document will explain the causality behind experimental choices, ensuring a robust and reproducible protocol.

I. Understanding the Reaction: The Wittig Olefination

The synthesis of this compound is typically achieved via the Wittig reaction. This Nobel Prize-winning reaction is a powerful method for forming carbon-carbon double bonds by reacting a phosphorus ylide (the Wittig reagent) with a carbonyl compound, in this case, 10-anthrone.[1][2] The driving force of the reaction is the formation of the highly stable triphenylphosphine oxide byproduct.

The overall transformation is as follows:

Wittig_Reaction Anthrone 10-Anthrone Product This compound Anthrone->Product + Ylide Ylide Benzhydrylidenetriphenylphosphorane (Wittig Reagent) Byproduct Triphenylphosphine Oxide Product->Byproduct + protocol1 start Start step1 Dissolve triphenylphosphine and diphenylmethyl bromide in toluene start->step1 step2 Reflux the mixture step1->step2 step3 Cool to room temperature step2->step3 step4 Collect the precipitate by filtration step3->step4 step5 Wash with cold toluene and dry step4->step5 end Diphenylmethyltriphenylphosphonium bromide step5->end protocol2 start Start step1 Suspend phosphonium salt in anhydrous THF under N₂ start->step1 step2 Add strong base (e.g., n-BuLi) dropwise at 0°C step1->step2 step3 Stir to form the ylide step2->step3 step4 Add a solution of 10-anthrone in THF step3->step4 step5 Warm to room temperature and stir step4->step5 step6 Monitor reaction by TLC step5->step6 step7 Quench with saturated NH₄Cl step6->step7 step8 Extract with an organic solvent step7->step8 step9 Dry, concentrate, and purify step8->step9 end This compound step9->end

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Technical Support Center: Resolving Solubility Issues with 9-Benzhydrylidene-10-anthrone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 9-Benzhydrylidene-10-anthrone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on overcoming solubility challenges with this compound. As a large, hydrophobic molecule, achieving consistent and effective dissolution is critical for successful experimental outcomes. This guide combines theoretical principles with field-proven methodologies to ensure you can confidently prepare your solutions.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the solubility of this compound.

Q1: Why is this compound so difficult to dissolve?

A1: The solubility challenges with this compound stem from its chemical structure. It is a large, polycyclic aromatic hydrocarbon with a ketone functional group.[1][2][3] This structure results in a high degree of hydrophobicity and strong intermolecular π-π stacking interactions in its solid, crystalline form. These forces require a significant amount of energy to overcome, making it poorly soluble in aqueous and many common polar organic solvents.

Q2: What are the generally recommended solvents for this compound?

A2: Based on available data and the general properties of anthrone derivatives, this compound is soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[4] It also shows solubility in hot ethanol, ethyl acetate, and hot methanol.[4] Due to its non-polar nature, it is expected to have good solubility in other non-polar solvents like toluene and chloroform.[1] Conversely, it has very low solubility in water.[1]

Q3: I've dissolved the compound in DMSO, but it precipitates when I add it to my aqueous buffer. What is happening?

A3: This is a common phenomenon known as "antisolvent precipitation." While this compound may be soluble in a polar aprotic solvent like DMSO, this stock solution is not infinitely miscible with aqueous buffers. When the DMSO stock is introduced to the aqueous phase, the overall polarity of the solvent system increases dramatically. This change in polarity reduces the solubility of the hydrophobic compound, causing it to crash out of the solution. The key is to maintain a low final concentration of the organic solvent in your aqueous medium.

Q4: Can I heat the solvent to improve the solubility of this compound?

A4: Yes, heating can be an effective strategy. For many organic compounds, solubility increases with temperature.[1] Specifically, this compound is noted to be soluble in hot ethanol and hot methanol.[4] However, it is crucial to consider the thermal stability of the compound and the boiling point of the solvent. Prolonged heating at high temperatures could potentially lead to degradation. Always use a controlled heating method, such as a water bath, and monitor for any color changes that might indicate decomposition.

Troubleshooting Guides: Step-by-Step Protocols

When facing solubility issues, a systematic approach is essential. The following guides provide detailed workflows for effectively dissolving this compound.

Protocol 1: Direct Dissolution in an Organic Solvent

This protocol is the first-line approach for preparing a stock solution.

Objective: To achieve complete dissolution of this compound in a suitable organic solvent.

Materials:

  • This compound powder

  • High-purity solvents (e.g., DMSO, DMF)

  • Glass vials with screw caps

  • Vortex mixer

  • Water bath or heating block

Procedure:

  • Solvent Selection: Begin with a strong, polar aprotic solvent such as DMSO or DMF.

  • Preparation: Weigh the desired amount of this compound into a clean, dry glass vial.

  • Solvent Addition: Add a small volume of the selected solvent to the vial.

  • Initial Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes at room temperature.

  • Observation: Visually inspect the solution for any undissolved particles.

  • Gentle Heating (If Necessary): If particles remain, place the vial in a water bath set to 40-50°C. Do not exceed the recommended temperature for your specific experiment or the boiling point of the solvent.

  • Intermittent Mixing: While heating, remove the vial every 5-10 minutes and vortex to aid dissolution.

  • Final Assessment: Continue this process until the solution is clear and free of visible particulates.

Protocol 2: Preparing Aqueous Solutions from an Organic Stock

This protocol details the critical steps for diluting a concentrated organic stock into an aqueous medium while minimizing precipitation.

Objective: To prepare a working solution of this compound in an aqueous buffer with an acceptable final concentration of organic solvent.

Materials:

  • Concentrated stock solution of this compound in an organic solvent (from Protocol 1)

  • Aqueous buffer of choice

  • Vortex mixer or magnetic stirrer

Procedure:

  • Determine Final Organic Solvent Concentration: It is crucial to keep the final concentration of the organic solvent (e.g., DMSO) as low as possible, typically below 1% (v/v), to avoid impacting biological assays.

  • Pre-warm the Aqueous Buffer: Gently warm the aqueous buffer to the desired final experimental temperature. This can sometimes help to keep the compound in solution.

  • Rapid Mixing: While vigorously vortexing or stirring the aqueous buffer, add the required volume of the organic stock solution dropwise and slowly. The rapid mixing helps to disperse the compound quickly before it has a chance to aggregate and precipitate.

  • Immediate Use: Use the freshly prepared aqueous solution as soon as possible, as the compound may precipitate out over time, even at low concentrations.

Visualization of the Troubleshooting Workflow

The following diagram illustrates the decision-making process for addressing solubility issues with this compound.

G start Start: Need to Dissolve This compound solvent_choice Select Solvent: 1. DMSO 2. DMF 3. Ethyl Acetate start->solvent_choice dissolution_attempt Attempt Dissolution at RT (Vortex for 2-5 min) solvent_choice->dissolution_attempt check_solubility Is the Solution Clear? dissolution_attempt->check_solubility gentle_heat Apply Gentle Heat (40-50°C Water Bath) + Vortex check_solubility->gentle_heat No success Success: Stable Stock Solution check_solubility->success Yes check_solubility_heat Is the Solution Clear? gentle_heat->check_solubility_heat check_solubility_heat->success Yes failure Consider Alternative Solvent or Formulation Strategy check_solubility_heat->failure No dilution Dilute into Aqueous Buffer (Vigorous Mixing) success->dilution check_precipitation Does it Precipitate? dilution->check_precipitation final_success Success: Usable Aqueous Solution check_precipitation->final_success No adjust_protocol Troubleshoot Dilution: - Lower Final Concentration - Add Surfactant (e.g., Tween-20) - Adjust Buffer pH check_precipitation->adjust_protocol Yes adjust_protocol->dilution

Caption: Troubleshooting workflow for dissolving this compound.

Solubility Data Summary

The following table summarizes the known solubility characteristics of this compound and related anthrone compounds.

SolventThis compound SolubilityGeneral Anthrone SolubilityRationale & Comments
Water InsolubleLow solubility[1]Highly non-polar nature of the polycyclic aromatic structure.
Dimethyl Sulfoxide (DMSO) Soluble[4]Moderately solubleA strong, polar aprotic solvent capable of disrupting intermolecular forces.
Dimethylformamide (DMF) Soluble[4]Moderately solubleSimilar to DMSO, a powerful solvent for many organic compounds.
Ethanol Soluble (when hot)[4]Moderately solubleA polar protic solvent; heating is required to overcome the lattice energy of the solid.
Methanol Soluble (when hot)[4]Moderately solubleSimilar to ethanol, heating increases its solvating power for this compound.
Ethyl Acetate Soluble[4]Good solubility[1]A moderately polar solvent that can effectively solvate the compound.
Toluene Likely SolubleGood solubility[1]A non-polar aromatic solvent; "like dissolves like."
Chloroform Likely SolubleGood solubility[1]A non-polar solvent effective for dissolving hydrophobic compounds.

References

  • Solubilities of Some 9-Anthrone Derivatives in Supercritical Carbon Dioxide. Journal of Chemical & Engineering Data - ACS Publications. [Link]

  • Anthrone - Solubility of Things. Solubility of Things. [Link]

  • This compound, 95%, Thermo Scientific - Chembeez. Chembeez. [Link]

  • This compound (C27H18O) - PubChemLite. PubChemLite. [Link]

Sources

common experimental errors with 9-Benzhydrylidene-10-anthrone

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 9-Benzhydrylidene-10-anthrone. This document is designed for researchers, medicinal chemists, and materials scientists actively working with this compound. It provides in-depth troubleshooting for common experimental issues and answers frequently asked questions, grounding all recommendations in established chemical principles and field-proven experience.

Section 1: Synthesis Troubleshooting Guide

The synthesis of this compound, often prepared via a condensation or Wittig-type reaction involving anthrone, can present several challenges. This section addresses the most common experimental failures in a question-and-answer format.

Question 1: My reaction has a very low or no yield. What are the likely causes and how can I fix it?

Low product yield is the most frequent issue, often stemming from multiple potential factors. A systematic approach is required for diagnosis.

Probable Cause 1: Ineffective Reagent Activation or Ylide Formation (Wittig Reaction) The cornerstone of a Wittig reaction is the successful generation of the phosphonium ylide, which is a potent nucleophile.[1] This step requires a sufficiently strong base to deprotonate the phosphonium salt.

  • Troubleshooting Steps:

    • Base Selection: If using common bases like NaOH, ensure it is fresh and of the correct concentration.[2] For less acidic phosphonium salts, stronger bases like sodium hydride (NaH) or an organolithium reagent (e.g., n-BuLi) may be necessary. The choice of base is critical and depends on the pKa of the phosphonium salt.

    • Anhydrous Conditions: Ylide formation is highly sensitive to moisture. Ensure all glassware is oven- or flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[3] Solvents must be rigorously dried before use.

    • Temperature Control: Ylide formation with organolithium bases is typically performed at low temperatures (e.g., 0 °C to -78 °C) to prevent side reactions.

Probable Cause 2: Poor Quality or Degradation of Anthrone Anthrone is the key electrophile in this synthesis. It is susceptible to oxidation and exists in a tautomeric equilibrium with 9-anthrol.[4]

  • Troubleshooting Steps:

    • Verify Purity: Before starting, check the purity of your anthrone via melting point (should be ~155 °C) or NMR spectroscopy.[5]

    • Recrystallize if Necessary: If the anthrone appears discolored (yellowed) or has a broad melting range, recrystallize it from a suitable solvent like a benzene/petroleum ether mixture to remove oxidized impurities.[5]

    • Storage: Store anthrone in a cool, dark place, preferably under an inert atmosphere, to minimize degradation.[6]

Probable Cause 3: Incomplete Reaction The reaction may not have proceeded to completion due to insufficient time or inadequate temperature.

  • Troubleshooting Steps:

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the limiting reagent (likely anthrone).[3] This provides real-time data on reaction progress.

    • Adjust Reaction Time/Temperature: If the starting material is still present after the prescribed time, consider extending the reaction duration or cautiously increasing the temperature. Prolonged high temperatures, however, can promote side reactions.[3]

Troubleshooting Workflow: Low Yield Diagnosis

G cluster_causes Potential Causes cluster_solutions Corrective Actions start Low / No Yield cause1 Ineffective Ylide Formation start->cause1 cause2 Degraded Anthrone start->cause2 cause3 Incomplete Reaction start->cause3 sol1 Use Stronger Base Ensure Anhydrous Conditions Control Temperature cause1->sol1 If Wittig-based sol2 Check Purity (MP, NMR) Recrystallize Starting Material Proper Storage cause2->sol2 sol3 Monitor by TLC Increase Reaction Time Adjust Temperature cause3->sol3

Caption: Logic diagram for troubleshooting low reaction yields.

Question 2: My final product is impure, with significant side products observed on TLC/NMR. How can I minimize these?

Side product formation is often linked to reaction conditions and the stability of intermediates.

Probable Cause 1: Oxidation Anthrone and related intermediates can be oxidized, especially at elevated temperatures in the presence of air, leading to the formation of anthraquinone and other undesired products.

  • Preventative Measures:

    • Inert Atmosphere: Always conduct the reaction under a blanket of nitrogen or argon gas. This is one of the most effective ways to prevent oxidation of starting materials and products.[3]

Probable Cause 2: Self-Condensation or Other Side Reactions Under strongly basic or acidic conditions, anthrone can potentially undergo self-condensation or other competing reactions.

  • Preventative Measures:

    • Controlled Reagent Addition: Add the base or other activating reagents slowly and at a controlled temperature to avoid localized high concentrations that can drive side reactions.

    • Optimize Stoichiometry: Ensure the molar ratios of your reactants are correct. An excess of base, for example, might promote unwanted pathways.

Question 3: I'm struggling to purify the crude product. What are some effective methods?

This compound is a large, relatively non-polar, and often crystalline solid. Its purification can be challenging due to solubility characteristics.

Solution 1: Recrystallization This is often the most effective method for purifying solid organic compounds.

  • Protocol:

    • Solvent Screening: The key is finding a solvent system where the product is sparingly soluble at room temperature but highly soluble when hot. Common solvents to screen include toluene, xylenes, ethyl acetate, or mixtures like ethanol/dichloromethane.

    • Procedure: Dissolve the crude solid in the minimum amount of boiling solvent. If colored impurities are present, you can treat the hot solution with a small amount of activated charcoal and filter it hot through a fluted filter paper or a pad of Celite. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.

Solution 2: Column Chromatography If recrystallization fails to remove impurities with similar solubility, column chromatography is the next logical step.

  • Protocol:

    • Stationary Phase: Silica gel is the standard choice for a molecule of this polarity.

    • Eluent System: Start with a non-polar solvent like hexanes or petroleum ether and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane. The optimal eluent system should give good separation of the product spot from impurities on a TLC plate (product Rf ~0.3-0.4).

    • Execution: Load the crude product onto the column and elute with the chosen solvent system, collecting fractions and analyzing them by TLC to isolate the pure product.

Problem Probable Cause(s) Recommended Solution(s)
Low/No Yield Ineffective ylide generation; Degraded anthrone; Incomplete reaction.Use stronger/fresh base; Ensure anhydrous conditions; Purify anthrone; Monitor reaction by TLC.[3]
Side Products Oxidation of starting materials/product; Self-condensation.Perform reaction under an inert atmosphere (N₂/Ar); Control rate of reagent addition.[3]
Purification Difficulty Co-eluting impurities; Poor crystal formation.Screen various solvents for recrystallization; Optimize eluent system for column chromatography.
Section 2: Characterization Issues
Question 4: My ¹H NMR spectrum is complex and difficult to interpret. How can I confirm my product structure?

The structure of this compound contains 18 aromatic protons in different chemical environments, which can lead to a crowded and overlapping aromatic region in the ¹H NMR spectrum.

  • Troubleshooting Steps:

    • Ensure Purity: First, confirm the purity of your sample. Residual solvents or impurities are the most common cause of confusing spectra. An impurity-free sample is essential for correct interpretation.

    • Use a High-Field NMR: If available, acquire the spectrum on a higher field instrument (e.g., 500 MHz or greater). This will increase spectral dispersion and help resolve overlapping multiplets.

    • 2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) can help identify which protons are coupled to each other, aiding in the assignment of signals within the complex aromatic rings. HMBC (Heteronuclear Multiple Bond Correlation) can show correlations between protons and carbons over 2-3 bonds, confirming the overall carbon skeleton.

    • Compare to Expected Shifts: While a full assignment is complex, the overall integration of the aromatic region should correspond to 18 protons. The chemical shifts will be influenced by the steric compression and electronic effects of the fused ring system.[7]

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for this compound? While several condensation reactions are possible, the Wittig reaction is a highly reliable and general method for forming carbon-carbon double bonds from carbonyl compounds and is well-suited for this transformation.[8][9] It involves the reaction of anthrone with a phosphonium ylide generated from a suitable diphenylmethyl precursor (e.g., diphenylmethyltriphenylphosphonium bromide).

Q2: What are the proper storage and handling conditions for anthrone and this compound? Both anthrone and the final product are solids that are stable under normal ambient conditions.[6] However, to prevent slow oxidation and ensure long-term integrity, they should be stored in well-sealed containers in a cool, dark, and dry place. For high-purity samples, storage under an inert atmosphere is recommended.

Q3: What are the key expected spectroscopic features for this compound?

Technique Expected Feature Rationale
¹H NMR Complex multiplets in the aromatic region (approx. δ 7.0-8.5 ppm)Integration should correspond to 18 aromatic protons.
¹³C NMR Signal for C=O (ketone) around δ 180-185 ppm; Multiple signals in the aromatic region (δ 120-150 ppm); Signal for the exocyclic C=C double bond.Confirms the presence of the anthrone ketone and the extensive aromatic system.
FT-IR Strong C=O stretch around 1660-1680 cm⁻¹; C=C aromatic stretches around 1450-1600 cm⁻¹.Characteristic absorption for the conjugated ketone functionality.
Mass Spec Molecular ion peak (M⁺) corresponding to C₂₇H₁₈O (m/z = 358.14).Confirms the molecular weight of the target compound.[10]
Section 4: Representative Experimental Protocol (Wittig Reaction)

This protocol is a representative procedure based on established Wittig reaction principles and should be adapted and optimized as needed.[11]

Objective: To synthesize this compound from anthrone and benzyltriphenylphosphonium chloride (as a precursor to the required ylide). Note: A more direct precursor would be diphenylmethyltriphenylphosphonium halide, but this illustrates the general process.

Materials:

  • Diphenylmethyltriphenylphosphonium bromide (or similar phosphonium salt)

  • Anthrone

  • Anhydrous solvent (e.g., THF or DMF)

  • Strong base (e.g., Sodium Hydride (NaH) or n-Butyllithium (n-BuLi))

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, and a dropping funnel.

  • Ylide Formation:

    • Suspend the diphenylmethyltriphenylphosphonium salt (1.1 equivalents) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add the strong base (1.05 equivalents) to the suspension. A distinct color change (often to deep red or orange) indicates the formation of the ylide.

    • Stir the mixture at this temperature for 30-60 minutes.

  • Reaction with Anthrone:

    • Dissolve anthrone (1.0 equivalent) in a minimum amount of anhydrous THF.

    • Add the anthrone solution dropwise to the ylide mixture at 0 °C via the dropping funnel.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or overnight. Monitor the reaction progress by TLC.

  • Workup:

    • Once the reaction is complete, cautiously quench it by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification:

    • Remove the solvent under reduced pressure to obtain the crude product.

    • The major byproduct of this reaction is triphenylphosphine oxide (TPPO). Much of this can often be removed by trituration with a solvent in which the product has low solubility (e.g., ether or a hexanes/ethyl acetate mixture).

    • Purify the remaining solid by recrystallization or column chromatography as described in Section 1.

Synthesis and Purification Workflow

G reagents Phosphonium Salt + Anthrone ylide Ylide Formation (Base, Anhydrous THF) reagents->ylide reaction Wittig Reaction (0°C to RT) ylide->reaction workup Aqueous Quench & Extraction reaction->workup crude Crude Product (Mixture with TPPO) workup->crude purify Purification (Recrystallization or Chromatography) crude->purify product Pure 9-Benzhydrylidene- 10-anthrone purify->product

Caption: General workflow for the synthesis of this compound.

References
  • Mackenzie, K., et al. (2022). 9,14-Diphenyl-9,9a,10,13,13a,14-hexahydro-9,14:10,13-dimethanobenzo[f]tetraphen-15-one. Molbank, 2022(4), M1524. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Anthrone. Retrieved from [Link]

  • Thermo Scientific. (n.d.). This compound, 95%. Fisher Scientific. Retrieved from [Link]

  • Ashenhurst, J. (2018, February 6). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Master Organic Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Anthrone. Retrieved from [Link]

  • University of Delaware. (n.d.). The WITTIG REACTION With CHEMILUMINESCENCE!. Retrieved from [Link]

  • Organic Chemistry Lab Videos. (2020, October 30). Wittig Reaction Experiment Part 1, Prelab [Video]. YouTube. Retrieved from [Link]

  • Kilway, K. V., & Drew, A. (2007). Wittig Reaction. University of Missouri – Kansas City. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7018, Anthrone. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 9-Benzhydrylidene-10-anthrone

Technical Support Center: Spectroscopic Analysis of 9-Benzhydrylidene-10-anthrone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the spectroscopic analysis of 9-Benzhydrylidene-10-anthrone. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the characterization of this molecule. The information is structured in a question-and-answer format to directly address specific experimental issues.

Core Compound Properties & Expected Data

Before troubleshooting, it is essential to have a baseline understanding of the compound's properties and the expected spectroscopic data. This compound is a beige-yellow crystalline powder with the molecular formula C₂₇H₁₈O.[1]

Table 1: Physicochemical & Spectroscopic Summary
PropertyExpected ValueSource(s)
Molecular Formula C₂₇H₁₈O[1][2]
Molecular Weight 358.44 g/mol [1][2]
Monoisotopic Mass 358.13577 Da[3]
Appearance Beige-yellow Crystalline Powder[1]
¹H NMR Complex multiplets in the aromatic region (~6.5 - 8.5 ppm)
¹³C NMR Aromatic carbons in the range of ~120-150 ppm; Carbonyl (C=O) carbon downfield (>180 ppm)[4][5]
UV-Vis π → π* transitions (high ε); n → π* transition for C=O (~270-300 nm, low ε)[6][7]
Mass Spec ([M+H]⁺) m/z 359.14305[3]
Mass Spec ([M+Na]⁺) m/z 381.12499[3]

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding sample handling and preparation.

Q1: What is the recommended solvent for spectroscopic analysis of this compound?

A1: For NMR spectroscopy, deuterated chloroform (CDCl₃) is a standard choice due to its excellent solubilizing power for nonpolar aromatic compounds and its well-defined residual solvent peak. For UV-Vis spectroscopy, solvents like dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) are suitable. Ensure the solvent used is of spectroscopic grade and does not absorb in the wavelength range of interest.

Q2: What is a suitable concentration range for UV-Vis analysis?

A2: To adhere to the Beer-Lambert Law, sample concentrations should be adjusted to yield an absorbance maximum in the range of 0.2–1.0 AU.[8] Given the highly conjugated system, the π → π* transitions will have high molar absorptivity (ε), requiring very dilute solutions. The n → π* transition from the carbonyl group is significantly weaker and may require a more concentrated sample to be observed clearly.[6]

Q3: Is this compound light-sensitive or prone to degradation?

A3: Molecules with an anthrone core can be susceptible to oxidation and photochemical reactions. The central carbonyl group can be oxidized to form the corresponding anthraquinone derivative. It is advisable to prepare solutions fresh, store them protected from light, and use high-purity solvents to minimize degradation.

Troubleshooting Guides by Technique

This section provides in-depth solutions to specific problems you may encounter during your analysis.

Mass Spectrometry (MS) Troubleshooting

Q: My mass spectrum shows the expected [M+H]⁺ peak at m/z 359.14, but I also see a prominent peak at m/z 375.14 (+16 Da). What is this?

A: A +16 Da mass shift is almost always indicative of oxidation—the addition of an oxygen atom. In this case, the likely culprit is the oxidation of the anthrone moiety to the more stable 9-benzhydrylidene-9,10-anthraquinone. This can occur during sample preparation, storage, or even within the mass spectrometer's ion source.

  • Causality: The central carbon of the anthrone is susceptible to oxidation, especially in the presence of trace atmospheric oxygen, peroxides in solvents, or high source temperatures.

  • Solution Protocol:

    • Use Fresh Solvents: Prepare samples using freshly opened, high-purity solvents to avoid peroxide contaminants.

    • Inert Atmosphere: If the problem persists, prepare your sample under an inert atmosphere (e.g., nitrogen or argon).

    • Optimize MS Source Conditions: Lower the ion source temperature to minimize in-source oxidation.

    • Verify with Standard: If possible, acquire a mass spectrum of a known pure standard to confirm if the issue is with the sample or the method.

Q: I am not observing any peaks in my mass spectrum, or the signal intensity is extremely low. What should I do?

A: The absence of a signal can stem from issues with the sample, the instrument, or the interface between them.[9][10] Follow a systematic approach to diagnose the problem. The workflow below outlines the key steps.

G cluster_sample Sample & Preparation cluster_instrument Instrument & Method start No / Low Signal in MS check_conc Is sample concentration adequate? start->check_conc check_sol Is the compound soluble in the mobile phase? check_conc->check_sol Yes prep_fresh Prepare fresh, more concentrated sample. check_conc->prep_fresh No check_degrade Could the sample have degraded? check_sol->check_degrade Yes change_solvent Change solvent/mobile phase. check_sol->change_solvent No check_spray Is the ionization spray stable? check_degrade->check_spray Yes check_degrade->prep_fresh No check_cal Is the mass spectrometer calibrated? check_spray->check_cal Yes check_leaks Are there any gas leaks? check_cal->check_leaks Yes check_params Are ionization parameters (e.g., voltages) appropriate? check_leaks->check_params Yes end Consult Instrument Specialist check_params->end Yes prep_fresh->start change_solvent->start G start Start weigh Weigh 5-10 mg of Compound start->weigh add_solvent Add ~0.7 mL Deuterated Solvent weigh->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire Data transfer->acquire end End acquire->end

Caption: Standard workflow for NMR sample preparation.

References

  • US6084134A - Process for preparing 9-anthracenecarbaldehyes.
  • CN111018687B - Synthesis method of 9, 10-anthraquinone.
  • This compound 667-91-4 wiki. Guidechem.
  • Mass spectrometric investigation of 9,10-anthracenedione derivatives.
  • This compound (C27H18O). PubChem.
  • Photophysical Properties of Anthracene Deriv
  • Novel Benzylidene-9(10 H )-anthracenones as Highly Active Antimicrotubule Agents. Synthesis, Antiproliferative Activity, and Inhibition of Tubulin Polymerization.
  • This compound, 95%, Thermo Scientific. Fisher Scientific.
  • Novel benzylidene-9(10H)-anthracenones as highly active antimicrotubule agents.
  • UV-Vis Spectroscopy Troubleshooting Made Easy. Ossila.
  • Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc.
  • 2.
  • UV-Vis Spectroscopy: Absorbance of Carbonyls. Master Organic Chemistry.
  • 15.
  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu.
  • 10-Benzylideneanthracen-9(10h)-one. PubChem.
  • Arom
  • A Guide To Troubleshooting Mass Spectrometry. GenTech Scientific.
  • Photophysical properties of 9,10-disubstituted anthracene deriv
  • 1H and 13C NMR signal assignments of some new spiro[7H-benzo[de]anthracene-naphthopyrans].
  • UV-VIS Spectroscopy Not Working? Common Limitations and How to Overcome Them. Spectronic Camspec.
  • Mass Spectrometer (MS) Troubleshooting Guide. CGSpace.
  • Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Royal Society of Chemistry.
  • 1H and 13C NMR for Determining Average Molecular Parameters of Asphaltenes from Vacuum Residue Distill
  • 14.
  • Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Agilent.
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.
  • How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds.
  • Lecture outline 1H NMR spectra of aromatic compounds. University of Massachusetts Lowell.
  • Organocatalyzed benzannulation for the construction of diverse anthraquinones and tetracenediones. Royal Society of Chemistry.
  • 4,4′-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(1-benzyl-1-pyridinium) Bromide. MDPI.
  • Photophysical studies of 9,10-phenanthrenequinones.
  • Measuring aromaticity by NMR.
  • 1,3,8-Trihydroxy-6-methyl-9(10H)-anthracenone. PubChem.
  • US4113749A - Process for producing anthrone.

Sources

preventing unwanted isomerization of 9-Benzhydrylidene-10-anthrone

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Unwanted Isomerization for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 9-Benzhydrylidene-10-anthrone. This resource is designed to provide in-depth guidance on preventing the unwanted isomerization of this compound during experimental work. As a valued researcher, your ability to maintain the structural integrity of your materials is paramount. This guide offers troubleshooting advice and frequently asked questions to address common challenges encountered in the laboratory.

I. Understanding the Instability: Potential Isomerization Pathways

This compound is susceptible to isomerization through two primary mechanisms: keto-enol tautomerism and photochemical E/Z isomerization. Understanding these pathways is the first step in preventing the formation of unwanted isomers.

  • Keto-Enol Tautomerism: As a ketone, this compound can exist in equilibrium with its enol tautomer, 10-Benzhydrylidene-9-hydroxyanthracene. This process involves the migration of a proton and the shifting of a double bond. The equilibrium can be catalyzed by both acids and bases.[1][2][3][4] While the keto form is generally more stable for simple ketones, the extended conjugation in the enol form of anthrone derivatives can make this isomer significant.[1][2][3]

  • Photochemical E/Z Isomerization: The exocyclic carbon-carbon double bond of the benzhydrylidene group is susceptible to isomerization upon exposure to light, particularly UV radiation. This can lead to the formation of the (Z)-isomer from the thermodynamically more stable (E)-isomer. Photochemical reactions are a known phenomenon for anthracene derivatives.[5][6][7][8][9]

Below is a diagram illustrating these potential isomerization pathways.

IsomerizationPathways Potential Isomerization Pathways of this compound Keto This compound (Keto Form, E-isomer) Enol 10-Benzhydrylidene-9-hydroxyanthracene (Enol Tautomer) Keto->Enol Acid/Base Catalysis Z_Isomer This compound (Z-isomer) Keto->Z_Isomer Light (hν)

Caption: Potential isomerization pathways for this compound.

II. Troubleshooting Guide: Addressing Isomerization Issues

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.

Question 1: My analytical results (HPLC, NMR) show an unexpected peak that has appeared or increased over time. What could it be?

Answer: The presence of a new peak likely indicates the formation of an isomer. The two most probable candidates are the enol tautomer or the (Z)-isomer.

  • To identify the isomer:

    • HPLC-UV: Compare the UV-Vis spectrum of the new peak with the parent compound. Isomers often have very similar but not identical spectra.

    • LC-MS: Mass spectrometry can confirm that the new peak has the same mass as the parent compound, which is characteristic of an isomer.

    • NMR: Proton NMR can be definitive. The enol tautomer will show a characteristic hydroxyl proton signal, and there will be shifts in the aromatic protons due to the change in the ring structure. The (Z)-isomer will exhibit different chemical shifts for the vinyl and aromatic protons near the exocyclic double bond due to changes in the spatial arrangement of the phenyl groups.

Troubleshooting Workflow:

TroubleshootingWorkflow Troubleshooting Unexpected Peaks Start Unexpected peak observed in analysis LCMS Run LC-MS analysis Start->LCMS SameMass Same mass as parent compound? LCMS->SameMass NMR Acquire 1H NMR spectrum SameMass->NMR Yes DifferentMass Degradation product or impurity SameMass->DifferentMass No Identify Identify isomer based on spectral data (Enol or Z-isomer) NMR->Identify ReviewProtocol Review experimental protocol for - Light exposure - pH extremes - High temperatures Identify->ReviewProtocol

Caption: A workflow for identifying unexpected analytical peaks.

Question 2: I've noticed a change in the color or solubility of my sample of this compound. Is this related to isomerization?

Answer: Yes, a change in physical properties can be an indication of isomerization. The formation of the enol tautomer or the (Z)-isomer can alter the crystal packing and the electronic properties of the molecule, which in turn can affect its color and solubility. The parent compound is typically a beige-yellow crystalline powder. Any significant deviation from this could signal a change in the compound's integrity.

Question 3: My reaction yield is lower than expected, and I'm isolating a mixture of products. How can I minimize isomerization during synthesis and workup?

Answer: Isomerization during synthesis and workup is often caused by prolonged reaction times at elevated temperatures or exposure to acidic or basic conditions.

  • During Synthesis:

    • Temperature Control: Maintain the lowest effective temperature for your reaction.

    • Reaction Time: Monitor the reaction closely and quench it as soon as it reaches completion to avoid prolonged exposure to heat.

    • Inert Atmosphere: For reactions sensitive to oxidation (which can sometimes accompany isomerization), working under an inert atmosphere (e.g., nitrogen or argon) is advisable.

  • During Workup and Purification:

    • Neutral pH: Ensure that all aqueous washes are at or near neutral pH. If an acid or base is used, neutralize it promptly.

    • Avoid Strong Acids and Bases: If possible, use mild conditions for any necessary pH adjustments.

    • Minimize Light Exposure: Perform the workup and purification in a fume hood with the sash down and under ambient, indirect light. Protect solutions from direct light by wrapping flasks in aluminum foil.

    • Column Chromatography: If using silica gel chromatography, which can be slightly acidic, consider using a neutral stationary phase like neutral alumina or deactivating the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine in the eluent) if your compound is particularly sensitive.

III. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound to prevent isomerization?

A1: To ensure long-term stability, this compound should be stored under the following conditions:

ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerated)Minimizes thermally induced isomerization and degradation.
Light In the dark (amber vials or wrapped in foil)Prevents photochemical E/Z isomerization and other light-induced reactions.
Atmosphere Under an inert gas (e.g., Argon or Nitrogen)Protects against oxidative degradation, which can be promoted by light and heat.
Container Tightly sealed containerPrevents exposure to moisture and atmospheric contaminants.[10]

Q2: How does the choice of solvent affect the stability of this compound?

A2: The choice of solvent is critical. Protic solvents, especially those that can act as acids or bases, can facilitate keto-enol tautomerism. For long-term storage in solution, a non-polar, aprotic solvent is preferable. If a polar solvent is required for an experiment, use it for the shortest possible time and at the lowest practical temperature.

Q3: Can I use forced degradation studies to understand the stability of my this compound derivative?

A3: Absolutely. Forced degradation studies are a systematic way to investigate the stability of a drug substance.[11][12][13][14][15] By subjecting your compound to controlled stress conditions (e.g., acid, base, heat, light, oxidation), you can identify potential degradation products and establish the degradation pathways. This information is invaluable for developing stable formulations and establishing appropriate storage conditions.

Experimental Protocol: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60 °C).

    • Basic Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature.

    • Thermal Stress: Store the solid compound and the stock solution at an elevated temperature (e.g., 80 °C).

    • Photolytic Stress: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and visible light.

    • Oxidative Stress: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Q4: Are there any analytical techniques that are particularly well-suited for monitoring the isomerization of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique. A well-developed HPLC method can separate the parent compound from its isomers and other degradation products. Coupling HPLC with mass spectrometry (LC-MS) is highly recommended for the identification of the resulting species.

IV. References

  • Material Safety Data Sheet. (2004). Acros Organics. [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). American Pharmaceutical Review. [Link]

  • Enol–keto tautomerism of 9-anthrol and hydrolysis of its methyl ether. (2010). ResearchGate. [Link]

  • Forced degradation studies. (2016). MedCrave online. [Link]

  • Enol–keto tautomerism of 9-anthrol and hydrolysis of its methyl ether. (n.d.). RSC Publishing. [Link]

  • An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. (2020). Pharmaceutical Online. [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). SciSpace. [Link]

  • This compound, 95%, Thermo Scientific. (n.d.). Fisher Scientific. [Link]

  • Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. (n.d.). Biosciences Biotechnology Research Asia. [Link]

  • This compound (C27H18O). (n.d.). PubChemLite. [Link]

  • Enol-keto tautomerism of 9-anthrol and hydrolysis of its methyl ether. (2002). TU Dublin Research. [Link]

  • (PDF) Photochemistry of Anthrone and Its Derivatives. (2009). ResearchGate. [Link]

  • Photocatalytic Z/E isomerization unlocking the stereodivergent construction of axially chiral alkene frameworks. (2024). PubMed Central. [Link]

  • Instability of rhein-9-anthrone as a problem in pharmacological and analytical use. (1988). PubMed. [Link]

  • (PDF) E-Z Isomerization of 3-benzylidene-indolin-2-ones using a microfluidic photo-reactor. (n.d.). ResearchGate. [Link]

  • Keto–enol tautomerism and hydration of 9-acylfluorenes. (n.d.). RSC Publishing. [Link]

  • Photochemistry of 9-vinyl substituted anthracenes, of their reduced derivatives and of Diels Alder type adducts of. (n.d.). Sciforum. [Link]

  • pH-Controlled isomerization kinetics of ortho-disubstituted benzamidines: E/Z isomerism and axial chirality. (n.d.). Beilstein Journals. [Link]

  • 22.1: Keto-Enol Tautomerism. (2023). Chemistry LibreTexts. [Link]

  • Photochemical reaction between anthracene and carbon tetrachloride: Synthesis and isolation of 9-chloro-10, 10′- bis-(dichloromethyleno)-(9′H)-I0,10′-dihydro-9,9′- bianthryl. (1995). Indian Academy of Sciences. [Link]

  • Safety Data Sheet: Anthrone. (n.d.). Carl ROTH. [Link]

  • The (E, Z) Isomerization of C-methoxycarbonyl-N-aryl Chlorohydrazones. (n.d.). MDPI. [Link]

  • a) Disproportionation reaction of 9,10‐dihydroxyanthraceen at pH above... (n.d.). ResearchGate. [Link]

  • E→Z alkene isomerization by using a flavin derivative as the photocatalyst through an EnT process. (n.d.). ResearchGate. [Link]

  • Simple Method of 9,10-Anthraquinone Assay in Eleutherine americana (Aubl.) Merr. ex K. Heyne using High-Performance Liquid Chromatography. (2021). ResearchGate. [Link]

  • Syeda Lab 7 - Preparation of 9,10-Dihydroanthracene-9,10-Endosuccinic Anhydride - Diels-Alder Reaction - Dr. Wilson | PDF. (n.d.). Scribd. [Link]

  • Synthesis and Properties of New 3-Heterylamino-Substituted 9-Nitrobenzanthrone Derivatives. (2023). MDPI. [Link]

  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. (n.d.). NIH. [Link]

  • Synthesis of triazene derivatives of 9,10-anthraquinone | Request PDF. (2019). ResearchGate. [Link]

  • Method for preparing 10, 10-disubstituted-2-bromoanthrone. (n.d.). Google Patents.

  • Anthrone | C14H10O | CID 7018. (n.d.). PubChem - NIH. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Evaluating Novel Fluorophores: A Comparative Analysis of 9-Benzhydrylidene-10-anthrone and Established Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye is a critical decision that can significantly impact experimental outcomes. While a vast arsenal of well-characterized fluorophores is commercially available, the exploration of novel chemical scaffolds for unique photophysical properties is a continuous endeavor. This guide provides an in-depth technical comparison of a lesser-known compound, 9-Benzhydrylidene-10-anthrone, with established fluorescent dyes such as Nile Red, BODIPY, Rhodamine B, and Fluorescein.

Due to the limited availability of experimental data for this compound in the public domain, this guide will adopt a dual-purpose structure. Firstly, it will serve as a practical framework for evaluating any new or uncharacterized fluorescent dye, outlining the essential photophysical parameters and the experimental protocols required for their determination. Secondly, it will present a comparative analysis based on the known properties of widely used dyes, offering a benchmark against which novel compounds like this compound can be assessed.

Introducing this compound: A Candidate for Environment-Sensitive Fluorescence

This compound is a polycyclic aromatic hydrocarbon with a chemical structure that suggests the potential for interesting fluorescent properties. Its core is an anthrone moiety, a derivative of anthracene, which is a well-known fluorophore. The presence of the benzhydrylidene group, with its two phenyl rings, introduces a degree of rotational freedom. This structural feature is characteristic of "molecular rotors," a class of fluorescent dyes whose quantum yield is sensitive to the viscosity of their microenvironment.

The core hypothesis is that in low-viscosity environments, intramolecular rotation of the benzhydrylidene group provides a non-radiative pathway for the decay of the excited state, leading to quenched fluorescence. Conversely, in a viscous or sterically hindered environment, this rotation is restricted, forcing the molecule to decay via radiative pathways, resulting in a significant increase in fluorescence intensity. This "turn-on" fluorescence mechanism is highly desirable for applications such as sensing protein aggregation, lipid membrane dynamics, and intracellular viscosity changes.

Below is a proposed mechanism for the environment-sensitive fluorescence of this compound:

G cluster_low_viscosity Low Viscosity Environment cluster_high_viscosity High Viscosity Environment Excitation_L Photon Absorption (Excitation) Excited_State_L Excited State (S1) Excitation_L->Excited_State_L Rotation_L Intramolecular Rotation (Non-radiative Decay) Excited_State_L->Rotation_L Quenched_Fluorescence Weak or No Fluorescence Excited_State_L->Quenched_Fluorescence Ground_State_L Ground State (S0) Rotation_L->Ground_State_L Excitation_H Photon Absorption (Excitation) Excited_State_H Excited State (S1) Excitation_H->Excited_State_H Restricted_Rotation_H Restricted Rotation Excited_State_H->Restricted_Rotation_H Fluorescence_H Fluorescence Emission (Radiative Decay) Restricted_Rotation_H->Fluorescence_H Ground_State_H Ground State (S0) Fluorescence_H->Ground_State_H G Start Prepare Stock Solution (Known concentration of dye in a suitable solvent) Dilution Create a Dilution Series (e.g., 5-7 concentrations) Start->Dilution Spectrophotometer Measure Absorbance (at λmax) Dilution->Spectrophotometer Plot Plot Absorbance vs. Concentration Spectrophotometer->Plot Beer_Lambert Calculate ε from the slope (Slope = ε * path length) Plot->Beer_Lambert

Figure 2: Workflow for determining the molar extinction coefficient.

Protocol:

  • Preparation of a Stock Solution: Accurately weigh a small amount of the dye and dissolve it in a known volume of a suitable solvent to create a concentrated stock solution. The solvent should be of high purity and transparent at the wavelengths of interest.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations that yield absorbance values between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).

  • Absorbance Measurement: Using a calibrated spectrophotometer, measure the absorbance of each dilution at the λmax of the dye. Use the pure solvent as a blank.

  • Data Analysis: Plot the measured absorbance values against the corresponding concentrations. According to the Beer-Lambert law (A = εcl), the data should yield a straight line passing through the origin.

  • Calculation of ε: The molar extinction coefficient is calculated from the slope of the linear regression line (Slope = ε × l, where l is the path length of the cuvette, typically 1 cm). [1][2][3][4][5]

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (ΦF) is the ratio of the number of photons emitted to the number of photons absorbed. It is a measure of the efficiency of the fluorescence process. The relative method, which compares the fluorescence of the unknown sample to a well-characterized standard, is the most common approach. [6][7][8]

G Start Select a Suitable Standard (Similar λex and λem, known ΦF) Prepare_Solutions Prepare Dilute Solutions of Sample and Standard (Absorbance < 0.1 at λex) Start->Prepare_Solutions Measure_Absorption Measure Absorbance Spectra Prepare_Solutions->Measure_Absorption Measure_Emission Measure Corrected Fluorescence Emission Spectra (at the same λex) Prepare_Solutions->Measure_Emission Calculate Calculate ΦF of the Sample using the Comparative Equation Measure_Absorption->Calculate Integrate Integrate the Area Under the Emission Spectra Measure_Emission->Integrate Integrate->Calculate

Figure 3: Workflow for determining the relative fluorescence quantum yield.

Protocol:

  • Selection of a Standard: Choose a fluorescence standard with a known and well-documented quantum yield that absorbs and emits in a similar spectral range as the test compound. For a novel anthracene derivative, a suitable standard might be quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) or 9,10-diphenylanthracene in cyclohexane (ΦF ≈ 0.90-1.00).

  • Preparation of Solutions: Prepare a series of dilute solutions of both the test compound and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measurement of Absorption and Emission Spectra: For each solution, measure the absorbance at the chosen excitation wavelength. Then, using a spectrofluorometer, measure the corrected fluorescence emission spectrum over the entire emission range, exciting at the same wavelength used for the absorbance measurement.

  • Data Analysis: Integrate the area under the corrected emission spectra for both the test compound and the standard.

  • Calculation of Quantum Yield: The quantum yield of the test compound (Φx) is calculated using the following equation:

    Φx = Φs * (Ix / Is) * (As / Ax) * (nx² / ns²)

    Where:

    • Φs is the quantum yield of the standard.

    • Ix and Is are the integrated fluorescence intensities of the test compound and the standard, respectively.

    • Ax and As are the absorbances of the test compound and the standard at the excitation wavelength, respectively.

    • nx and ns are the refractive indices of the solvents used for the test compound and the standard, respectively (if different).

Photostability Assessment

Photostability is a critical parameter for fluorescent dyes, especially for applications involving prolonged or intense illumination, such as fluorescence microscopy. The ICH Q1B guideline provides a standardized approach for photostability testing. [9][10][11][12] Protocol:

  • Sample Preparation: Prepare a solution of the fluorescent dye in a transparent, inert container. A solid sample of the dye should also be tested.

  • Light Exposure: Expose the samples to a light source that provides a combination of visible and UV light. The ICH Q1B guideline specifies an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Dark Control: A corresponding set of samples should be kept in the dark under the same temperature and humidity conditions to serve as a control.

  • Analysis: At specified time points, analyze the exposed and control samples for any changes in their photophysical properties (absorbance, fluorescence intensity) and for the appearance of any degradation products (e.g., by HPLC).

  • Data Interpretation: The photostability is assessed by comparing the changes in the exposed samples to the dark controls. A significant loss of fluorescence or a change in the absorption spectrum indicates poor photostability.

Conclusion and Future Directions

While this compound presents an intriguing chemical structure with the potential for viscosity-sensitive fluorescence, a comprehensive experimental characterization is necessary to validate this hypothesis and establish its utility as a fluorescent probe. The protocols outlined in this guide provide a robust framework for such an investigation.

For researchers in the field, the comparison with well-established dyes like Nile Red, BODIPY, Rhodamine B, and Fluorescein underscores the trade-offs between various photophysical properties. The ideal fluorescent dye is often application-specific, and a thorough understanding of a dye's characteristics is paramount for successful experimental design and data interpretation. The future development of novel fluorophores will undoubtedly continue to push the boundaries of sensitivity, specificity, and performance in biological and chemical research.

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A Comparative Guide to the Spectroscopic Characterization of 9-Benzhydrylidene-10-anthrone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to 9-Benzhydrylidene-10-anthrone

This compound (also known as 10-(diphenylmethylene)-9(10H)-anthracenone) is a notable organic compound featuring a bulky benzhydrylidene group attached to an anthrone core.[1] Its molecular formula is C₂₇H₁₈O, and it has a molecular weight of 358.44 g/mol .[1] The significant steric hindrance in this molecule, arising from the interaction between the phenyl rings of the benzhydrylidene group and the anthrone moiety, results in unique spectroscopic characteristics. Understanding these features is crucial for its unambiguous identification and for quality control in synthetic applications, including in the development of novel therapeutic agents.

This guide will focus on the two primary analytical techniques for the characterization of such organic molecules: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will explore the expected spectral data for this compound and compare it with the experimentally determined data for two key alternatives: the parent compound, Anthrone , and a closely related analogue, 10-Benzylideneanthrone .

The Analytical Challenge: Steric Hindrance and Spectral Interpretation

The "overcrowded" nature of this compound presents a fascinating challenge for spectroscopic analysis. The steric strain can lead to restricted bond rotation, causing non-equivalence of protons and carbons that might be expected to be chemically equivalent in a more flexible molecule. This phenomenon often results in more complex NMR spectra than would be anticipated from a simple 2D drawing of the structure.

Characterization Workflow

The structural confirmation of this compound and its analogues follows a logical workflow, beginning with mass spectrometry to determine the molecular weight and elemental composition, followed by detailed NMR studies to elucidate the precise arrangement of atoms.

Characterization_Workflow Figure 1: Characterization Workflow cluster_MS Mass Spectrometry cluster_NMR NMR Spectroscopy MS Determine Molecular Weight & Fragmentation Pattern H_NMR ¹H NMR: Proton Environment & Connectivity MS->H_NMR Confirm Molecular Formula C_NMR ¹³C NMR: Carbon Skeleton H_NMR->C_NMR Complementary Data TwoD_NMR 2D NMR (COSY, HSQC, HMBC): Definitive Structure C_NMR->TwoD_NMR Detailed Connectivity Final_Structure Final Structure Confirmed TwoD_NMR->Final_Structure Structural Elucidation MS_Protocol Figure 2: Electron Ionization MS Protocol Sample_Prep Sample Vaporization Ionization Electron Bombardment (70 eV) Sample_Prep->Ionization Acceleration Ion Acceleration Ionization->Acceleration Mass_Analyzer Mass Separation (m/z) Acceleration->Mass_Analyzer Detection Ion Detection Mass_Analyzer->Detection Spectrum Mass Spectrum Detection->Spectrum

Caption: A simplified workflow for Electron Ionization Mass Spectrometry.

Conclusion

The comprehensive characterization of this compound relies on the synergistic use of NMR spectroscopy and mass spectrometry. While its sterically hindered nature introduces complexity into the spectra, a careful comparison with less-substituted analogues like anthrone and 10-benzylideneanthrone allows for a confident structural assignment. The predicted ¹H and ¹³C NMR spectra highlight the deshielding effects and potential for non-equivalence arising from steric crowding. The anticipated mass spectrum provides a clear molecular weight and key fragmentation pathways that serve as a structural fingerprint. By employing the robust experimental protocols outlined in this guide, researchers can obtain high-quality, reproducible data for the unambiguous identification and characterization of this and other complex organic molecules.

References

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A Senior Application Scientist's Guide to the Purity Validation of Synthesized 9-Benzhydrylidene-10-anthrone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery, particularly in the realm of antimitotic agents, the molecular integrity of a synthesized compound is paramount. 9-Benzhydrylidene-10-anthrone, a potent inhibitor of tubulin polymerization, stands as a promising candidate for anticancer research.[1][2][3][4] Its efficacy and safety, however, are intrinsically linked to its purity. This guide provides a comprehensive, field-proven framework for validating the purity of synthesized this compound, drawing comparisons with an alternative tubulin inhibitor, Combretastatin A-4, to offer a broader perspective on analytical strategies in drug development.

The Imperative of Purity in Preclinical Research

The presence of impurities in a synthesized active pharmaceutical ingredient (API) can have profound consequences, ranging from diminished therapeutic efficacy to unforeseen toxicological effects. For a compound like this compound, which is typically synthesized via a Wittig reaction, the primary process-related impurity is triphenylphosphine oxide (TPPO).[5][6] The incomplete removal of this byproduct can interfere with biological assays and compromise the reliability of preclinical data. Therefore, a multi-faceted analytical approach is not just a matter of quality control; it is a cornerstone of scientific rigor.

A Multi-Modal Approach to Purity Validation

No single analytical technique can provide a complete picture of a compound's purity. A robust validation strategy relies on the orthogonal application of several methods, each interrogating different physicochemical properties of the analyte and its potential impurities. This guide will detail the application of four key techniques: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, Mass Spectrometry (MS), and Thin-Layer Chromatography (TLC).

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment

HPLC is an indispensable tool for separating, identifying, and quantifying components in a mixture.[7] For a non-polar, aromatic compound like this compound, a reversed-phase HPLC (RP-HPLC) method is the most appropriate choice.[8][9]

Causality Behind Experimental Choices: The selection of a C18 column is based on the "like-dissolves-like" principle; the non-polar stationary phase effectively retains the non-polar analyte and impurities, allowing for their separation based on subtle differences in hydrophobicity.[9] The mobile phase, a mixture of acetonitrile and water, is a common choice for RP-HPLC, offering good solvating power and UV transparency. A gradient elution is employed to ensure the timely elution of both the less polar product and any more polar impurities, as well as the potentially more retained triphenylphosphine oxide.

Experimental Protocol: RP-HPLC Purity Assay

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the synthesized this compound.

    • Dissolve the sample in 1 mL of acetonitrile to create a 1 mg/mL stock solution.

    • Further dilute the stock solution with the initial mobile phase composition (e.g., 50:50 acetonitrile:water) to a final concentration of 0.1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system equipped with a UV detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: Water (HPLC grade)

    • Mobile Phase B: Acetonitrile (HPLC grade)

    • Gradient Program:

      • 0-5 min: 50% B

      • 5-25 min: 50% to 95% B

      • 25-30 min: 95% B

      • 30-35 min: 95% to 50% B

      • 35-40 min: 50% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (Aromatic compounds typically exhibit strong absorbance at this wavelength)

    • Injection Volume: 10 µL

  • Data Analysis:

    • Integrate the peak areas of all components in the chromatogram.

    • Calculate the purity of this compound using the area normalization method:

      • % Purity = (Area of Analyte Peak / Total Area of All Peaks) x 100

Quantitative NMR (qNMR): An Absolute Measure of Purity

While HPLC provides a relative purity assessment, quantitative NMR (qNMR) offers a primary method for determining the absolute purity of a compound without the need for a specific reference standard of the analyte itself.[10][11] The principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus and the number of those nuclei in the molecule.[10]

Causality Behind Experimental Choices: A certified internal standard with a known purity and a resonance signal that does not overlap with the analyte's signals is crucial for accurate quantification. Maleic acid is a suitable internal standard in this case due to its simple spectrum and solubility in DMSO-d6, a solvent that also effectively dissolves the analyte. The long relaxation delay (D1) is essential to ensure complete relaxation of all protons, a prerequisite for accurate integration.

Experimental Protocol: qNMR Purity Determination

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound into a clean vial.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid, purity ≥ 99.5%) into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d6).

    • Transfer the solution to a high-quality NMR tube.

  • NMR Data Acquisition:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Pulse Program: A standard 1D proton experiment with a 90° pulse.

    • Relaxation Delay (D1): ≥ 5 times the longest T1 relaxation time of both the analyte and the internal standard (a conservative value of 30 seconds is recommended for accurate quantification).

    • Number of Scans: 16 or higher to ensure a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply a line broadening of 0.3 Hz to the FID before Fourier transformation.

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate a well-resolved, non-overlapping signal of this compound and a known signal of the internal standard.

    • Calculate the purity using the following formula:[10]

      • Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

      • Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the standard.

Mass Spectrometry (MS): Confirming Molecular Identity and Detecting Impurities

Mass spectrometry is a powerful technique for confirming the molecular weight of the synthesized compound and identifying potential impurities. Electron Ionization (EI) is a common technique for volatile and thermally stable compounds, often providing characteristic fragmentation patterns.

Causality Behind Experimental Choices: EI-MS is chosen for its ability to generate a molecular ion peak, which confirms the molecular weight of this compound. The fragmentation pattern can provide structural information and help in the identification of impurities. For instance, the presence of a significant peak at m/z 278 would indicate the presence of the common Wittig byproduct, triphenylphosphine oxide.

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 0.1 mg/mL.

  • Instrumentation and Conditions:

    • Mass Spectrometer: A mass spectrometer equipped with an Electron Ionization (EI) source.

    • Ionization Energy: 70 eV.

    • Inlet System: Direct infusion or via a GC inlet.

    • Mass Range: Scan from m/z 50 to 500.

  • Data Analysis:

    • Identify the molecular ion peak [M]+• for this compound (expected m/z ≈ 358.14).

    • Analyze the fragmentation pattern for characteristic losses (e.g., loss of a phenyl group).

    • Search for the molecular ion peak of potential impurities, such as triphenylphosphine oxide (expected m/z ≈ 278.09).

Thin-Layer Chromatography (TLC): Rapid Reaction Monitoring and Purity Screening

TLC is a simple, rapid, and cost-effective technique for monitoring the progress of a reaction and for preliminary purity assessment.[12] It is particularly useful for visualizing the separation of the desired product from starting materials and byproducts.

Causality Behind Experimental Choices: A solvent system of ethyl acetate and hexanes is chosen to provide good separation of non-polar to moderately polar compounds on a silica gel plate. The less polar this compound will have a higher Rf value (travel further up the plate) than the more polar triphenylphosphine oxide.

Experimental Protocol: TLC Analysis

  • Plate Preparation:

    • Use a silica gel 60 F254 TLC plate.

    • Lightly draw a baseline with a pencil about 1 cm from the bottom of the plate.

  • Sample Application:

    • Dissolve a small amount of the crude reaction mixture and the purified product in a volatile solvent (e.g., dichloromethane).

    • Spot the solutions onto the baseline using a capillary tube. It is also beneficial to spot a reference standard of triphenylphosphine oxide if available.

  • Development:

    • Place the TLC plate in a developing chamber containing a suitable solvent system (e.g., 20% ethyl acetate in hexanes).

    • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate and mark the solvent front with a pencil.

    • Visualize the spots under a UV lamp (254 nm). Aromatic compounds will appear as dark spots.

    • Calculate the Retention Factor (Rf) for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

Comparative Analysis: this compound vs. Combretastatin A-4

To provide context for the purity validation of this compound, a comparison with another well-known tubulin polymerization inhibitor, Combretastatin A-4, is instructive.[13][14][15][16][17] Combretastatin A-4, a natural product, also synthesized via methods including the Wittig reaction, presents similar analytical challenges.[13][14][15]

FeatureThis compoundCombretastatin A-4Rationale for Comparison
Structure Polycyclic aromatic ketoneStilbenoid (two phenyl rings linked by an ethylene bridge)Both are relatively non-polar aromatic compounds with applications as tubulin inhibitors.
Synthesis Typically via Wittig reactionCan be synthesized via Wittig reaction, Perkin reaction, etc.[15]Both can share the common impurity of triphenylphosphine oxide.
Primary Impurity Triphenylphosphine oxideTriphenylphosphine oxide (if Wittig synthesis is used), geometric isomers (trans).Highlights the need for methods that can separate structurally similar compounds and byproducts.
HPLC Method Reversed-phase (C18 column) with acetonitrile/water gradient.Reversed-phase (C18 column) with acetonitrile/water gradient is also suitable.[13]Demonstrates the versatility of RP-HPLC for this class of compounds.
qNMR Analysis Feasible with a suitable internal standard (e.g., maleic acid).Feasible with a suitable internal standard.Emphasizes the universal applicability of qNMR for absolute purity determination.
Key Challenge Efficient removal and quantification of triphenylphosphine oxide.Separation and quantification of the cis (active) and trans (inactive) isomers.Showcases the different analytical hurdles that can arise even with functionally similar molecules.

Visualizing the Workflow

A systematic approach to purity validation is crucial. The following diagram illustrates the logical flow of the analytical process.

Caption: Workflow for the comprehensive purity validation of this compound.

Conclusion: A Foundation for Reliable Research

The validation of synthesized this compound's purity is a critical, multi-step process that underpins the reliability of subsequent biological and pharmacological studies. By employing a suite of orthogonal analytical techniques—HPLC for relative quantification, qNMR for absolute purity determination, MS for identity confirmation, and TLC for rapid screening—researchers can establish a high degree of confidence in their material. The comparison with Combretastatin A-4 highlights that while general principles of purity analysis are universal, the specific challenges are dictated by the molecule's structure and synthetic route. Adherence to a rigorous, well-documented validation protocol, as outlined in this guide, is not merely a procedural formality but a fundamental aspect of scientific integrity in the pursuit of novel therapeutics.

References

  • UCL Discovery. (n.d.). A 2-step synthesis of Combretastatin A-4 and derivatives as potent tubulin assembly inhibitors. University College London. Retrieved from [Link]

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  • ResearchGate. (n.d.). Structure of a benzylidene derivative of 9(10 H )-anthracenone in complex with tubulin provides a rationale for drug design | Request PDF. Retrieved from [Link]

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A Researcher's Guide to the Photophysics of 9-Benzhydrylidene-10-anthrone Derivatives: A Framework for Quantum Yield Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, understanding the photophysical properties of novel compounds is paramount. The 9-Benzhydrylidene-10-anthrone scaffold presents a unique and rigidified chromophore with potential applications in photodynamic therapy, sensing, and optoelectronics. A critical parameter governing the performance of such molecules is the fluorescence quantum yield (ΦF), which quantifies the efficiency of light emission after absorption.

This guide provides a comprehensive framework for evaluating the quantum yield of this compound derivatives. While a systematic, comparative dataset for a series of these specific derivatives is not extensively documented in current literature, this document synthesizes established principles from related anthracene and anthrone systems to propose key structure-property relationships. Furthermore, it provides a detailed, field-proven protocol for the experimental determination of fluorescence quantum yield, empowering researchers to generate the very data needed to advance their work.

The Core Chromophore: Understanding the Photophysics of Anthracene Derivatives

The quantum yield of a fluorophore is the ratio of photons emitted to photons absorbed, representing the probability that an excited state will deactivate through fluorescence versus non-radiative pathways like internal conversion or intersystem crossing to the triplet state.[1] For anthracene-based systems, the quantum yield is highly sensitive to substitution and molecular environment.

Unsubstituted anthracene has a modest fluorescence quantum yield (around 30%), a result of efficient intersystem crossing to the triplet state. However, strategic substitutions, particularly at the 9 and 10 positions, can dramatically alter the photophysical landscape:

  • Steric Hindrance: Introducing bulky groups, such as the phenyl rings in 9,10-diphenylanthracene (DPA), can prevent π-π stacking in solution and in the solid state. This conformational restriction inhibits aggregation-caused quenching and can lead to near-unity fluorescence quantum yields (ΦF ≈ 0.97 in cyclohexane).[2] The this compound core inherently possesses significant steric bulk, suggesting that its derivatives may be predisposed to high fluorescence efficiency by mitigating concentration-dependent quenching effects.

  • Electronic Effects: The introduction of electron-donating or electron-withdrawing groups can modulate the energy of the excited states and the rates of radiative and non-radiative decay. For instance, studies on other 9,10-disubstituted anthracenes have shown that substitutions affecting the extent of π-conjugation can significantly impact quantum yield.[3] Thiophene substituents, for example, were found to decrease the fluorescence quantum yield in some anthracene derivatives.[4]

For this compound derivatives, substitutions on the peripheral phenyl rings of the benzhydrylidene group or on the anthrone core would be expected to fine-tune the emission properties. Researchers should anticipate that electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) may lead to red-shifted emission and potentially altered quantum yields compared to electron-withdrawing groups (e.g., -CN, -NO₂).

Comparative Analysis: A Predictive Framework

In the absence of direct experimental data for a series of this compound derivatives, we can construct a predictive framework based on the principles observed in related compounds. The following table outlines hypothetical derivatives and their expected quantum yield behavior relative to the parent compound.

Derivative Substituent (Position on Benzhydrylidene Phenyl Rings)Expected Impact on ΦFRationale
4,4'-Dimethoxy Potentially similar or slightly increasedElectron-donating groups may enhance the radiative decay rate. Minimal structural change preserves the rigid, anti-aggregation scaffold.
4,4'-Dicyano Potentially decreasedStrong electron-withdrawing groups can promote charge-transfer excited states which may have lower emission efficiencies or favor intersystem crossing.
4,4'-Di-tert-butyl Potentially increasedThe addition of bulky groups further enhances steric hindrance, reducing the likelihood of excimer formation or other quenching pathways at higher concentrations.
2,2',6,6'-Tetramethyl Likely increasedOrtho-substituents will force a greater twist in the phenyl rings relative to the exocyclic double bond, potentially increasing the rigidity of the excited state and reducing non-radiative decay from vibrational modes.

The Jablonski Diagram: Visualizing Photophysical Pathways

The competition between fluorescence and other decay pathways is best visualized with a Jablonski diagram. The efficiency of fluorescence (and thus the quantum yield) is determined by the rate constant of radiative decay (kr) relative to the sum of all non-radiative rate constants (knr).

Jablonski cluster_0 Singlet States cluster_1 Triplet State S0 S₀ (Ground State) S2 S₂ S0->S2 Absorption (10⁻¹⁵ s) S1 S₁ (Excited Singlet) S1->S0 Internal Conversion S1->S0 Fluorescence (kᵣ) (10⁻⁹ s) T1 T₁ (Excited Triplet) S1->T1 Intersystem Crossing (ISC) (10⁻⁸ s) S2->S1 Internal Conversion (10⁻¹² s) T1->S0 Phosphorescence (slow) or Non-radiative Decay

Caption: Experimental workflow for relative quantum yield determination.

Conclusion and Future Directions

The this compound framework is a promising platform for the development of novel functional molecules. While direct comparative data on its derivatives is sparse, a robust understanding of fundamental photophysical principles from related anthracene compounds allows for rational design and hypothesis-driven research. By employing standardized and rigorous experimental protocols, such as the comparative method detailed here, researchers can systematically build the necessary datasets. Future work should focus on synthesizing a library of these derivatives and performing the photophysical characterization outlined in this guide. This will enable the establishment of clear structure-property relationships, unlocking the full potential of this intriguing class of molecules for advanced applications.

References

  • Agilent Technologies. DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE.
  • Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2286.
  • Valeur, B., & Berberan-Santos, M. N. (2012). A Guide to Recording Fluorescence Quantum Yields. University of California, Irvine, Department of Chemistry.
  • Virtual Labs. Determination of Fluorescence Quantum Yield of a Fluorophore. Amrita Vishwa Vidyapeetham.
  • Resch-Genger, U., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 15, 2743–2771.
  • Kim, D. Y., et al. (2011). Photophysical properties of 9,10-disubstituted anthracene derivatives in solution and films. The Journal of Physical Chemistry A, 115(26), 7401–7405.
  • Karlsson, C., et al. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Journal of Materials Chemistry C, 3(32), 8342-8351.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 69586, this compound.
  • Ishida, H., et al. (2008). Reevaluation of absolute luminescence quantum yields of standard solutions using a spectrometer with an integrating sphere and a multichannel detector. The Journal of Physical Chemistry B, 112(39), 12462–12467.
  • MDPI. Photophysical Properties of Anthracene Derivatives. Available from: [Link].

  • RSC Publishing. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Available from: [Link].

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A Comparative Guide to the Photostability of 9-Benzhydrylidene-10-anthrone: An Assessment for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development, particularly in an era advancing towards photodynamic therapy (PDT) and light-activated drug delivery systems, the photostability of molecular components is not merely a parameter—it is a cornerstone of efficacy and safety. This guide provides an in-depth assessment of the photostability of 9-Benzhydrylidene-10-anthrone, a compound of interest for its unique electronic and structural properties. Recognizing the critical need for robust photosensitizers, we will objectively compare its predicted photochemical behavior with three widely recognized alternatives: Rose Bengal, Methylene Blue, and Curcumin. This analysis is supported by a foundational understanding of photochemical principles and is supplemented with detailed experimental protocols to empower researchers in their evaluation of photosensitive compounds.

The Photochemical Profile of this compound: A Mechanistic Insight

The key steps in the likely photodegradation of this compound are:

  • Photoexcitation: Upon absorption of photons, the molecule is promoted to an excited singlet state (S1), which can then undergo intersystem crossing to a longer-lived triplet state (T1).

  • Reaction with Molecular Oxygen: The excited triplet state of the anthrone core can transfer its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).

  • Endoperoxide Formation: Singlet oxygen can then attack the electron-rich anthracene core in a [4+2] cycloaddition reaction to form an unstable endoperoxide.

  • Secondary Degradation: This endoperoxide can further decompose into various degradation products, ultimately leading to the loss of the compound's original structure and function.

Photodegradation Pathway of this compound cluster_0 Initiation cluster_1 Propagation cluster_2 Termination Compound This compound (Ground State) Excited_Singlet Excited Singlet State (S1) Compound->Excited_Singlet hν (Light Absorption) Endoperoxide Endoperoxide Intermediate Compound->Endoperoxide + ¹O₂ Excited_Triplet Excited Triplet State (T1) Excited_Singlet->Excited_Triplet Intersystem Crossing Singlet_Oxygen Singlet Oxygen (¹O₂) Excited_Triplet->Singlet_Oxygen + ³O₂ Degradation_Products Degradation Products Endoperoxide->Degradation_Products Decomposition

Caption: Proposed photodegradation pathway of this compound.

Comparative Analysis with Alternative Photosensitizers

To contextualize the potential photostability of this compound, we compare it with three commercially available photosensitizers with established photochemical properties.

PhotosensitizerChemical ClassKey Photostability Characteristics
Rose Bengal Xanthene DyeKnown for its high singlet oxygen quantum yield but is also susceptible to photodegradation.[3] Encapsulation in liposomes has been shown to significantly enhance its photostability.[3]
Methylene Blue Thiazine DyeWidely used in PDT, but its photostability can be influenced by its environment and concentration. It is known to undergo photodegradation under prolonged irradiation.
Curcumin PolyphenolA natural photosensitizer that exhibits significant photodegradation, particularly under blue light.[4] Its photostability is a known limitation for its application in PDT.[4]

This comparison underscores a critical challenge in the field: many efficient singlet oxygen generators are themselves prone to photobleaching. This necessitates a careful evaluation of a compound's photostability in the context of its intended application.

Experimental Protocols for Assessing Photostability

A rigorous and standardized experimental approach is paramount for the accurate assessment of a compound's photostability. The following protocols are designed to provide a comprehensive evaluation, from determining the photodegradation quantum yield to identifying degradation products.

The photodegradation quantum yield is a critical measure of a molecule's susceptibility to light-induced degradation. It is defined as the number of molecules degraded per photon absorbed.[3] A common method for determining Φ is through chemical actinometry.

Experimental Workflow for Quantum Yield Determination cluster_0 Preparation cluster_1 Irradiation cluster_2 Analysis & Calculation Prepare_Solutions Prepare solutions of test compound and chemical actinometer (e.g., ferrioxalate) Irradiate_Actinometer Irradiate actinometer solution with a monochromatic light source Prepare_Solutions->Irradiate_Actinometer Irradiate_Sample Irradiate test compound solution under identical conditions Prepare_Solutions->Irradiate_Sample Measure_Actinometer Measure the change in actinometer concentration (spectrophotometrically) Irradiate_Actinometer->Measure_Actinometer Calculate_Flux Calculate photon flux of the light source Measure_Actinometer->Calculate_Flux Calculate_Flux->Irradiate_Sample Measure_Degradation Monitor the degradation of the test compound over time (e.g., via HPLC) Irradiate_Sample->Measure_Degradation Calculate_Quantum_Yield Calculate the photodegradation quantum yield (Φ) Measure_Degradation->Calculate_Quantum_Yield

Caption: Workflow for determining the photodegradation quantum yield.

Step-by-Step Protocol:

  • Preparation of Potassium Ferrioxalate Actinometer: Prepare a 0.006 M solution of potassium ferrioxalate in 0.1 N H₂SO₄. This solution should be prepared in the dark and handled under red light.

  • Photon Flux Determination:

    • Fill a quartz cuvette with the actinometer solution and irradiate it with a monochromatic light source at a wavelength where the test compound absorbs.

    • At specific time intervals, take aliquots of the irradiated solution and add them to a solution of 1,10-phenanthroline.

    • Measure the absorbance of the resulting Fe²⁺-phenanthroline complex at 510 nm.

    • The number of Fe²⁺ ions formed is directly proportional to the number of photons absorbed. The photon flux can be calculated using the known quantum yield of the ferrioxalate actinometer.

  • Photodegradation of the Test Compound:

    • Prepare a solution of the test compound (e.g., this compound) in a suitable solvent (e.g., acetonitrile or methanol).

    • Irradiate the solution under the same conditions used for the actinometer.

    • At regular time intervals, withdraw aliquots for analysis.

  • Quantification of Degradation:

    • Analyze the aliquots by High-Performance Liquid Chromatography (HPLC) to determine the concentration of the remaining parent compound.

  • Calculation of Quantum Yield:

    • The photodegradation quantum yield (Φ) is calculated using the following equation: Φ = (moles of compound degraded) / (moles of photons absorbed)

HPLC is a powerful technique for monitoring the degradation of the parent compound and the formation of photoproducts.

Step-by-Step Protocol:

  • Instrument and Conditions:

    • HPLC System: A standard HPLC system with a UV-Vis detector.

    • Column: A C18 reverse-phase column is typically suitable for this class of compounds.

    • Mobile Phase: A gradient of acetonitrile and water is a good starting point for method development.

    • Detection Wavelength: The detection wavelength should be set at the λmax of the parent compound.

  • Sample Preparation:

    • Dilute the aliquots from the photodegradation experiment with the mobile phase to an appropriate concentration for HPLC analysis.

  • Data Analysis:

    • Integrate the peak area of the parent compound at each time point.

    • Plot the natural logarithm of the concentration of the parent compound versus time. The slope of this line will give the first-order rate constant (k) for the photodegradation.

    • The half-life (t₁/₂) of the compound under these conditions can be calculated as t₁/₂ = 0.693 / k.

Conclusion and Future Directions

While the precise photostability of this compound remains to be experimentally determined, a mechanistic understanding based on its chemical structure suggests a potential for photodegradation via photooxidation. This positions it within a class of photosensitizers where efficacy in generating reactive oxygen species may be counterbalanced by a limited photostability.

For researchers and drug development professionals, this guide highlights the necessity of empirical validation. The provided experimental protocols offer a robust framework for a comprehensive assessment of this compound and a direct comparison against established photosensitizers like Rose Bengal, Methylene Blue, and Curcumin. Such studies are indispensable for selecting candidates with the optimal balance of photodynamic activity and stability, thereby paving the way for the development of safer and more effective light-activated therapies. The future of photomedicine relies on such rigorous, comparative evaluations to advance the most promising molecules from the laboratory to clinical applications.

References

  • Photostabilities and anti-tumor effects of curcumin and curcumin-loaded polydopamine nanoparticles. PMC. [Link]

  • Evaluation of the Photostability and Photodynamic Efficacy of Rose Bengal Loaded in Multivesicular Liposomes. Semantic Scholar. [Link]

  • Photochemical reaction of 9-nitro-substituted anthracene-like molecules 9-methyl-10-nitroanthracene and 12-methyl-7-nitrobenz[a]anthracene. PubMed Central. [Link]

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A Cross-Validated Guide to 9-Benzhydrylidene-10-anthrone: Performance in the Landscape of Molecular Switches

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of molecular photonics and advanced materials, the demand for robust and efficient molecular switches is ever-present. 9-Benzhydrylidene-10-anthrone, a sterically hindered or "overcrowded" ethylene, stands as a molecule of significant interest. This guide provides a comprehensive, cross-validated examination of its experimental results, benchmarked against other key classes of molecular switches. By delving into the causality behind experimental choices and presenting detailed protocols, we aim to offer a trusted resource for researchers navigating this complex area.

The Foundation: Understanding this compound

This compound belongs to a fascinating class of molecules known as overcrowded ethylenes. The core of its functionality lies in the significant steric strain around the central carbon-carbon double bond. This strain is engineered by the bulky benzhydrylidene and anthrone moieties. The molecule's structure dictates its unique physicochemical properties, particularly its response to external stimuli like heat (thermochromism).

Molecular Structure of this compound:

Caption: Chemical structure of this compound.

Synthesis and Characterization: A Validated Protocol

The reliable synthesis and unambiguous characterization of this compound are paramount for any subsequent experimental investigation. Below, we provide a detailed, validated protocol.

Synthesis Protocol

The synthesis of this compound is typically achieved through a condensation reaction between anthrone and a suitable benzophenone derivative. A common and effective method involves the reaction of anthrone with dichlorodiphenylmethane in the presence of a mild base.

Experimental Workflow: Synthesis of this compound

G reagents Anthrone & Dichlorodiphenylmethane reaction Reaction Mixture reagents->reaction solvent High-boiling solvent (e.g., Pyridine) solvent->reaction heating Heat under reflux (e.g., 115°C, 4-6 h) reaction->heating cooling Cool to RT heating->cooling workup Work-up precipitation Precipitate with H2O cooling->precipitation filtration Filter solid precipitation->filtration purification Purification filtration->purification recrystallization Recrystallization (e.g., Ethanol/Toluene) purification->recrystallization product This compound recrystallization->product

Caption: Step-by-step synthesis workflow.

Detailed Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine anthrone (1.0 eq) and a slight excess of dichlorodiphenylmethane (1.1 eq).

  • Solvent and Catalyst: Add a suitable high-boiling solvent such as pyridine, which also acts as a base to neutralize the HCl formed during the reaction.

  • Reaction: Heat the mixture to reflux (approximately 115°C for pyridine) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker of cold water to precipitate the crude product.

  • Purification: Collect the solid by vacuum filtration and wash thoroughly with water. The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/toluene, to yield the final product as a crystalline solid.

Physicochemical Characterization

Accurate characterization is essential for verifying the identity and purity of the synthesized compound.

PropertyDescription
Appearance Beige-yellow crystalline powder.[1]
Molecular Formula C₂₇H₁₈O.[1]
Molecular Weight 358.44 g/mol .[1]
Melting Point 203-207 °C.[2]

Comparative Analysis: Benchmarking Against Molecular Switch Alternatives

The utility of this compound as a molecular switch is best understood by comparing its performance against established classes of compounds with similar functionalities. Here, we focus on two prominent families: Bianthrones (as thermochromic agents) and Diarylethenes (as photochromic agents).

Thermochromic Properties: A Comparison with Bianthrones

Bianthrones are a classic example of thermochromic overcrowded ethylenes.[3][4][5][6][7][8] Their color change upon heating is attributed to a conformational change from a stable, folded 'A' form to a higher-energy, twisted 'B' form.[8]

Thermochromic Mechanism: Overcrowded Ethylenes

G A Folded 'A' Form (Low Temperature, Stable) B Twisted 'B' Form (High Temperature, Meta-stable) A->B Heat (Δ) B->A Cooling

Caption: General mechanism of thermochromism in overcrowded ethylenes.

FeatureThis compound (Predicted)Bianthrones (Experimental)
Switching Stimulus Heat (Thermochromism).Heat (Thermochromism).[3][4][5][6][7][8]
Color Change Expected to be from a lighter (e.g., yellow) to a darker color.Typically from yellow/colorless to green/blue.[5]
Mechanism Conformational change from a folded to a twisted state.Well-established conformational change from a folded 'A' form to a twisted 'B' form.[8]
Switching Temperature Dependent on the energy barrier between conformational states.Varies with substitution, but generally in a measurable range.
Fatigue Resistance Potentially susceptible to thermal degradation over many cycles.Can exhibit thermal fatigue, leading to irreversible chemical changes.[3]

Expertise & Experience Insight: The introduction of the benzhydrylidene group in place of a second anthrone moiety (as in bianthrone) alters the steric and electronic landscape of the molecule. This modification is expected to influence the energy difference between the folded and twisted conformers, thereby affecting the temperature at which the thermochromic transition occurs. A comprehensive study would involve differential scanning calorimetry (DSC) to quantify the thermal transitions.[9]

Photochromic Potential: A Comparison with Diarylethenes

Diarylethenes are a class of photochromic compounds renowned for their excellent thermal stability and fatigue resistance.[1][2][10][11][12] They undergo a reversible cyclization reaction upon irradiation with UV light.

FeatureThis compoundDiarylethenes (Experimental)
Switching Stimulus Primarily thermochromic; photochromic behavior is not well-documented.Light (UV/Visible).[1][2][10][11][12]
Color Change N/AReversible color change, often from colorless to deeply colored (e.g., blue, red, green).[10]
Mechanism N/AReversible 6π-electrocyclization reaction.
Thermal Stability The colored (twisted) form is generally thermally unstable.Both isomers are typically thermally stable, a key advantage for memory applications.[10]
Fatigue Resistance Likely lower than diarylethenes due to potential for side reactions.Excellent fatigue resistance, allowing for many switching cycles without degradation.[10]

Authoritative Grounding & Comprehensive References: The choice between a thermochromic switch like this compound and a photochromic switch like a diarylethene is fundamentally application-driven. For applications requiring optical data storage, the thermal stability of both states in diarylethenes is a critical advantage.[10] Conversely, for temperature-sensing applications, the inherent thermochromism of overcrowded ethylenes is the desired property.[13]

Cross-Validation of Experimental Results

The principle of cross-validation in experimental chemistry involves the comparison of results obtained through different methods or by different laboratories to ensure their reliability and reproducibility. Due to the limited availability of published experimental data for this compound, a full cross-validation is challenging at this time.

Proposed Cross-Validation Workflow:

G synthesis Synthesis of This compound char1 Characterization (Lab A) - NMR, IR, MS, MP synthesis->char1 char2 Characterization (Lab B) - NMR, IR, MS, MP synthesis->char2 prop1 Thermochromic Study (Method 1) - UV-Vis Spectroscopy synthesis->prop1 prop2 Thermochromic Study (Method 2) - DSC synthesis->prop2 comparison Data Comparison & Validation char1->comparison char2->comparison prop1->comparison prop2->comparison conclusion Validated Performance Profile comparison->conclusion

Caption: A proposed workflow for the cross-validation of experimental data.

To establish a robust and trustworthy dataset for this compound, the following steps are recommended:

  • Independent Synthesis: The compound should be synthesized independently by at least two different research groups.

  • Comprehensive Characterization: Each group should characterize the compound using a suite of analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.[14][15][16][17] The melting point should also be determined.

  • Performance Evaluation: The thermochromic properties should be investigated using multiple techniques, such as variable-temperature UV-Vis spectroscopy and differential scanning calorimetry (DSC), to obtain both qualitative and quantitative data on the color and temperature transitions.[9][18][19]

  • Data Comparison: The results from the independent studies should be compared to identify any discrepancies and establish a validated performance profile for the molecule.

Conclusion and Future Outlook

This compound holds promise as a thermochromic molecular switch. Its performance, benchmarked against established compounds like bianthrones and diarylethenes, highlights its potential utility in applications where temperature-dependent color changes are desired. However, a critical gap in the currently available literature is the lack of detailed, publicly accessible experimental data for this specific molecule.

Future research should focus on the systematic synthesis, characterization, and performance evaluation of this compound and its derivatives. Such studies will not only provide the necessary data for a thorough cross-validation but also enable a deeper understanding of the structure-property relationships in this class of overcrowded ethylenes. This knowledge will be instrumental in the rational design of next-generation molecular switches with tailored functionalities for advanced applications in materials science and beyond.

References

  • Pu, S., Jiang, D., Liu, W., Liu, G., & Cui, S. (2012). Multi-addressable molecular switches based on photochromic diarylethenes bearing a rhodamine unit. RSC Publishing.
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  • Wang, G., Yuan, W., & Pu, S. (n.d.). Chemical control of photochromism and a multiresponsive molecular switch based on a diarylethene derivative containing naphthol. Photochemical & Photobiological Sciences (RSC Publishing).
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  • Naumov, P., & Lee, S. C. (2011). On the Origin of the Solid-State Thermochromism and Thermal Fatigue of Polycyclic Overcrowded Enes. PubMed.
  • (2014). Photochromism of Diarylethene Molecules and Crystals: Memories, Switches, and Actuators.
  • (n.d.). Application Notes and Protocols for the Synthesis of Substituted Bianthrone Derivatives in Molecular Electronics. Benchchem.
  • Tada, T., Fukushima, T., Hada, M., & Majima, Y. (2017). Quantum Chemical Studies on Electron-Accepting Overcrowded Ethylene with a Polarizable Skeleton. PubMed.
  • (n.d.). Structures of bianthrones 1–4 and conformational isomerization.
  • Tapuhi, Y., Kalisky, O., & Agranat, I. (n.d.). Thermochromism and thermal E,Z isomerizations in bianthrones.
  • (n.d.).
  • Tapuhi, Y., Agranat, I., & Kalisky, O. (1979). Thermochromism and Thermal E,Z Isomerizations in Bianthrones. The Hebrew University of Jerusalem.
  • (n.d.). Thermochromic bianthrones exist as folded A and twisted B forms, exhibiting different color properties.
  • (n.d.). A Comparative Guide to Photochromic Materials: Benchmarking Bianthrone's Performance. Benchchem.
  • Biedermann, P. U., Stezowski, J. J., & Agranat, I. (n.d.). Thermochromism of overcrowded bistricyclic aromatic enes (BAEs). A theoretical study.
  • (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
  • Nelson, C. E., et al. (2020). Color Space Transformation-Based Algorithm for Evaluation of Thermochromic Behavior of Cholesteric Liquid Crystals Using Polarized Light Microscopy. PubMed.
  • (2020). Color Space Transformation-Based Algorithm for Evaluation of Thermochromic Behavior of Cholesteric Liquid Crystals Using Polariz. DTIC.
  • Nelson, C. E., et al. (n.d.). Color Space Transformation-Based Algorithm for Evaluation of Thermochromic Behavior of Cholesteric Liquid Crystals Using Polarized Light Microscopy. PMC - PubMed Central - NIH.
  • Nurbayti, S., et al. (n.d.). Synthesis and Antibacterial Activity of 1,3,5,7-Tetrahydroxy-9,10-Anthraquinone and Anthrone Derivatives.
  • (2003). Novel Benzylidene-9(10 H )-anthracenones as Highly Active Antimicrotubule Agents. Synthesis, Antiproliferative Activity, and Inhibition of Tubulin Polymerization.
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A Comparative Guide to the Synthesis of 9-Benzhydrylidene-10-anthrone: An Essential Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 9-Benzhydrylidene-10-anthrone

This compound, a derivative of anthrone, represents a key structural motif in the development of novel therapeutic agents. Its rigid, polycyclic framework, combined with the exocyclic double bond, provides a unique three-dimensional structure that has been explored for its potential in various medicinal chemistry applications, including as an antimicrotubule agent.[1][2] The synthesis of this and related compounds is of significant interest to researchers in drug discovery and development. This guide provides an in-depth comparison of the most plausible synthetic routes to this compound, offering detailed experimental protocols and a critical evaluation of each method's advantages and limitations.

Synthetic Strategies: A Comparative Analysis

The synthesis of this compound can be approached through several strategic disconnections. Here, we will focus on two of the most prominent and mechanistically distinct methods: the Wittig reaction and a proposed Grignard-based approach . Other potential but less documented routes, such as the McMurry coupling and direct condensation, will also be briefly discussed.

Route 1: The Wittig Reaction - A Classic Olefination Strategy

The Wittig reaction is a cornerstone of organic synthesis for the formation of carbon-carbon double bonds from carbonyl compounds and phosphonium ylides.[3][4][5] This method is highly reliable and offers good control over the location of the newly formed double bond.

Mechanism: The reaction proceeds through the nucleophilic attack of a phosphorus ylide on the carbonyl carbon of 10-anthrone. This forms a betaine intermediate, which then collapses to a four-membered oxaphosphetane ring. The driving force of the reaction is the subsequent fragmentation of the oxaphosphetane to yield the desired alkene and the highly stable triphenylphosphine oxide.[6][7]

Wittig_Reaction reagents Benzophenone + Triphenylphosphine phosphonium_salt Diphenylmethyltriphenylphosphonium halide reagents->phosphonium_salt SN2 Reaction ylide Phosphorus Ylide phosphonium_salt:e->ylide:w Deprotonation base Strong Base (e.g., n-BuLi, NaH) betaine Betaine Intermediate anthrone 10-Anthrone anthrone->betaine Nucleophilic Attack oxaphosphetane Oxaphosphetane Intermediate betaine->oxaphosphetane Ring Closure product This compound oxaphosphetane->product Fragmentation byproduct Triphenylphosphine oxide

Figure 1: The Wittig reaction pathway for the synthesis of this compound.

Experimental Protocol: Wittig Synthesis of this compound

This protocol is adapted from established procedures for the Wittig reaction on related aldehydes.[1][8][9]

Step 1: Preparation of the Phosphonium Ylide

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add diphenylmethyltriphenylphosphonium halide (1.1 equivalents).

  • Add anhydrous tetrahydrofuran (THF) to the flask to create a suspension.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a strong base, such as n-butyllithium (1.05 equivalents), dropwise while stirring under a nitrogen atmosphere. The formation of the deep red or orange color of the ylide indicates a successful reaction.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

Step 2: Reaction with 10-Anthrone

  • Dissolve 10-anthrone (1.0 equivalent) in anhydrous THF in a separate flask.

  • Slowly add the 10-anthrone solution to the flask containing the phosphonium ylide via a dropping funnel.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

Step 3: Work-up and Purification

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent in vacuo.

  • The crude product, which contains triphenylphosphine oxide, can be purified by column chromatography on silica gel to yield pure this compound.

Discussion of the Wittig Route

  • Advantages: The primary advantage of the Wittig reaction is its high regioselectivity, ensuring the formation of the double bond at the desired position. The reaction conditions are generally mild, and the starting materials are commercially available.

  • Limitations: A significant drawback is the formation of triphenylphosphine oxide as a byproduct, which can be challenging to separate from the desired product due to its similar polarity. The use of strong, moisture-sensitive bases like n-butyllithium requires anhydrous conditions and careful handling.

Route 2: A Grignard-Based Approach with Subsequent Elimination

A plausible alternative involves the use of a Grignard reagent to form the key carbon-carbon bond, followed by an elimination step to generate the exocyclic double bond. This approach offers a different mechanistic pathway and may circumvent some of the challenges associated with the Wittig reaction.

Proposed Mechanism: Phenylmagnesium bromide, a readily prepared Grignard reagent, can act as a nucleophile and attack the carbonyl carbon of 10-anthrone. This addition reaction forms a tertiary alcohol intermediate. Subsequent acid-catalyzed dehydration of this alcohol would lead to the formation of the desired this compound.

Grignard_Reaction reagents Bromobenzene + Mg grignard Phenylmagnesium bromide reagents->grignard Grignard Formation intermediate Tertiary Alcohol Intermediate anthrone 10-Anthrone anthrone->intermediate Nucleophilic Addition product This compound intermediate->product Dehydration acid Acid Catalyst (e.g., H2SO4)

Figure 2: Proposed Grignard-based synthesis of this compound.

Experimental Protocol: Grignard-based Synthesis

This protocol is based on standard procedures for Grignard reactions with ketones.[10][11]

Step 1: Preparation of Phenylmagnesium Bromide

  • Flame-dry all glassware and allow to cool under a stream of dry nitrogen.

  • In a three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and magnetic stirrer, place magnesium turnings (1.2 equivalents).

  • Add a small crystal of iodine to activate the magnesium.

  • Add a solution of bromobenzene (1.1 equivalents) in anhydrous diethyl ether or THF dropwise from the dropping funnel to initiate the reaction. The disappearance of the iodine color and gentle refluxing indicate the start of the Grignard reagent formation.

  • Once the reaction has started, add the remaining bromobenzene solution at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

Step 2: Reaction with 10-Anthrone

  • Dissolve 10-anthrone (1.0 equivalent) in anhydrous THF in a separate flask.

  • Cool the Grignard reagent solution in an ice bath.

  • Slowly add the 10-anthrone solution to the Grignard reagent dropwise with vigorous stirring. A color change is often observed during the addition.[12]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

Step 3: Hydrolysis, Dehydration, and Purification

  • Cool the reaction mixture in an ice bath and quench by the slow, careful addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tertiary alcohol.

  • Dissolve the crude alcohol in a suitable solvent (e.g., toluene) and add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid.

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the dehydration.

  • Monitor the reaction by TLC until the starting alcohol is consumed.

  • Cool the reaction mixture, wash with a saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer, concentrate, and purify the resulting this compound by column chromatography or recrystallization.

Discussion of the Grignard-Based Route

  • Advantages: This route avoids the use of phosphorus reagents and the associated difficult-to-remove byproducts. Grignard reagents are powerful nucleophiles, often leading to high yields in the addition step.

  • Limitations: The primary challenge is the requirement for strictly anhydrous conditions, as Grignard reagents are highly sensitive to moisture.[11] The dehydration step may require harsh acidic conditions, which could be incompatible with other functional groups on the molecule. There is also a potential for the formation of side products, such as biphenyl from the unreacted Grignard reagent.[2]

Other Potential Synthetic Routes

McMurry Coupling

The McMurry reaction is a reductive coupling of two carbonyl groups to form an alkene, typically using a low-valent titanium reagent.[13][14][15] In principle, a mixed McMurry coupling between 10-anthrone and benzophenone could yield this compound. However, mixed McMurry reactions often suffer from poor selectivity, leading to a mixture of homo-coupled and cross-coupled products, which would necessitate a challenging purification process.

Direct Condensation

A direct acid- or base-catalyzed condensation of 10-anthrone with benzophenone is another conceivable route. This would be the most atom-economical approach. However, the reactivity of the carbonyl group in benzophenone is sterically hindered, and forcing conditions may be required, potentially leading to side reactions and decomposition.

Comparative Summary of Synthetic Routes

FeatureWittig ReactionGrignard-Based SynthesisMcMurry CouplingDirect Condensation
Key Transformation Carbonyl olefinationNucleophilic addition followed by eliminationReductive carbonyl couplingAldol-type condensation
Starting Materials Diphenylmethyltriphenylphosphonium halide, 10-AnthroneBromobenzene, Mg, 10-Anthrone10-Anthrone, Benzophenone10-Anthrone, Benzophenone
Key Reagents Strong base (n-BuLi, NaH)Magnesium, Acid catalystLow-valent titanium (e.g., TiCl4/Zn)Acid or base catalyst
Primary Advantage High regioselectivityAvoids phosphorus byproductsDirect C=C bond formationHigh atom economy
Primary Limitation Difficult byproduct removal (Ph3PO)Strict anhydrous conditions requiredPoor selectivity in mixed couplingsPotentially harsh conditions and low yield

Conclusion and Recommendations

For the synthesis of this compound, both the Wittig reaction and the Grignard-based approach offer viable and well-established methodologies. The choice between these two routes will largely depend on the specific laboratory capabilities and the desired scale of the synthesis.

  • The Wittig reaction is recommended for researchers who prioritize regiochemical control and have experience with handling air- and moisture-sensitive reagents. The primary challenge to overcome will be the purification of the final product from triphenylphosphine oxide.

  • The Grignard-based synthesis is a strong alternative, particularly if avoiding phosphorus-containing byproducts is a priority. This route requires meticulous attention to anhydrous techniques but can be highly effective. The two-step nature of the process (addition followed by elimination) offers distinct points for optimization.

While the McMurry coupling and direct condensation are mechanistically plausible, the lack of specific literature precedents for this particular transformation suggests that they would require significant optimization and may be less reliable than the Wittig or Grignard approaches. Ultimately, the selection of the optimal synthetic route will be guided by a careful consideration of yield, scalability, purification challenges, and the available resources.

References

  • Bacher, M., et al. (2004). Novel Benzylidene-9(10 H )-anthracenones as Highly Active Antimicrotubule Agents. Synthesis, Antiproliferative Activity, and Inhibition of Tubulin Polymerization. Journal of Medicinal Chemistry, 47(13), 3467–3478. [Link]

  • Akhmetov, V., et al. (2019). Unusual Fusion of o-Fluorinated Benzophenones under McMurry Reaction Conditions. Chemistry – A European Journal, 25(8), 1910-1913. [Link]

  • Islam, M. R., & Hossain, M. A. (2014). Synthesis of anthraquinones using friedel-craft condensation. AGRIS, UPM. [Link]

  • University of Missouri-Kansas City. (n.d.). Preparation of the Grignard reagent, phenylmagnesium bromide. [Link]

  • Ashenhurst, J. (2018, February 6). The Wittig Reaction – Examples and Mechanism. Master Organic Chemistry. [Link]

  • Reddit. (2014, June 4). Help with Grignard reaction experimental observations. r/chemhelp. [Link]

  • Thieme. (n.d.). Synthesis of Anthraquinones via Pd-Catalyzed Acylation. Thieme Chemistry. [Link]

  • Royal Society of Chemistry. (n.d.). Using the Wittig reaction to produce alkenylcarbaboranes. [Link]

  • National Institutes of Health. (n.d.). Recent advances of carbonyl olefination via McMurry coupling reaction. PubMed Central. [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

  • Millersville University. (n.d.). The Wittig Reaction: Synthesis of Alkenes. [Link]

  • Tan, J., et al. (2020). An efficient synthesis of 9-anthrone lactone derivatives via the Knoevenagel condensation and intramolecular cyclization. ResearchGate. [Link]

  • University of Missouri-Kansas City. (n.d.). Experiment 1: Grignard Reaction. [Link]

  • National Institutes of Health. (n.d.). Recent advances of carbonyl olefination via McMurry coupling reaction. PubMed Central. [Link]

  • Pakistan Journal of Scientific and Industrial Research. (n.d.). Technology. [Link]

  • Chem-Station. (2024, April 6). Wittig Reaction. [Link]

  • University of Delaware. (n.d.). CHEM333 Lab Experiment 9 The WITTIG REACTION With CHEMILUMINESCENCE! [Link]

  • Winthrop University. (n.d.). The Grignard Reaction. [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Recent advances in the syntheses of anthracene derivatives. [Link]

  • Chemistry LibreTexts. (2023, January 22). Wittig Reaction. [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances of carbonyl olefination via McMurry coupling reaction. [Link]

  • Google Patents. (n.d.). CN107793302B - Method for preparing 10, 10-disubstituted-2-bromoanthrone.
  • Google Patents. (n.d.). US4113749A - Process for producing anthrone.
  • YouTube. (2020, October 30). Wittig Reaction Experiment Part 1, Prelab. [Link]

  • Google Patents. (n.d.).
  • Royal Society of Chemistry. (n.d.). Exploiting an intramolecular Diels–Alder cyclization/dehydro-aromatization sequence for the total syntheses of ellipticines and calothrixin B. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (2022, May 7). Recent advances of carbonyl olefination via McMurry coupling reaction. [Link]

  • National Institutes of Health. (2019, June 17). Mechanochemical Friedel–Crafts acylations. PubMed Central. [Link]

  • YouTube. (2020, November 3). Wittig Reaction Experiment Part 2: Reaction and Product Isolation. [Link]

  • The University of Dodoma. (n.d.). Estimation of carbohydrate by the Anthrone method. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). A Colorful Grignard Reaction: Preparation of the Triarylmethane Dyes from 4-Bromo-N,N-Dimethylaniline. [Link]

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A Comprehensive Guide to the Photophysical Performance of 9-Benzhydrylidene-10-anthrone in Diverse Solvent Environments

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to 9-Benzhydrylidene-10-anthrone: A Molecule of Interest

This compound, with the chemical formula C₂₇H₁₈O, is an aromatic ketone featuring a benzhydrylidene group attached to an anthrone core.[1][2][3] Its extended π-conjugated system is the primary determinant of its photophysical properties. The structural relatives of BA, particularly benzanthrone and anthracene derivatives, are known for their pronounced luminescent and photochromic behaviors.[4][5] These characteristics are highly sensitive to the surrounding solvent environment, making them valuable as fluorescent probes and components in molecular machinery.[6] The central hypothesis for BA is that the polarity of the solvent will significantly influence the energy levels of its ground and excited states, leading to observable shifts in its absorption and emission spectra.

The Influence of Solvent Polarity on Photophysical Properties

The interaction between a solute molecule like BA and the surrounding solvent molecules can significantly alter its electronic distribution. This is particularly true for molecules with a significant dipole moment that changes upon photoexcitation. The expected solvent-dependent phenomena for BA include solvatochromism and changes in fluorescence quantum yield.

Solvatochromism: A Shift in Color

Solvatochromism refers to the change in the absorption or emission spectrum of a chromophore as the polarity of the solvent is altered.[7] For many aromatic ketones and dyes, an increase in solvent polarity leads to a bathochromic (red) shift in the emission spectrum. This is due to the stabilization of the more polar excited state by the polar solvent molecules.[8]

Based on studies of related benzanthrone derivatives, it is anticipated that the fluorescence of BA will exhibit a positive solvatochromism.[6] In non-polar solvents like hexane, the emission is expected to be at shorter wavelengths (blue-shifted), while in highly polar solvents such as dimethyl sulfoxide (DMSO), a significant red-shift is predicted. This behavior is a direct consequence of the stabilization of the intramolecular charge transfer (ICT) excited state in polar environments.[6]

Fluorescence Quantum Yield: The Efficiency of Light Emission

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. Solvent polarity can have a profound effect on the quantum yield. For many fluorescent molecules, an increase in solvent polarity can lead to a decrease in the fluorescence quantum yield. This is often attributed to the promotion of non-radiative decay pathways, such as intersystem crossing or internal conversion, in polar solvents.[6]

For BA, it is plausible that the quantum yield will be highest in non-polar solvents and will decrease as the solvent polarity increases. This is a common observation for molecules that exhibit twisted intramolecular charge transfer (TICT) states in polar environments, which are often non-emissive or weakly emissive.[6]

Comparative Performance Analysis: A Predictive Approach

While specific experimental data for this compound is not available, we can construct a hypothetical comparison table based on the well-documented behavior of structurally similar benzanthrone and anthracene derivatives.[4][5][6] This table serves as a predictive model for the expected performance of BA in a range of common laboratory solvents.

Table 1: Predicted Photophysical Properties of this compound in Various Solvents

SolventPolarity Index (ET(30))Predicted λabs (nm)Predicted λem (nm)Predicted Stokes Shift (cm⁻¹)Predicted Fluorescence Quantum Yield (ΦF)
n-Hexane30.9~420~480HighHigh
Toluene33.9~425~500
Chloroform39.1~430~520
Ethyl Acetate38.1~435~530
Acetone42.2~440~550Moderate
Ethanol51.9~445~570
Acetonitrile45.6~440~560
DMSO45.1~450~580LowLow

Note: The values in this table are hypothetical and are intended to illustrate the expected trends based on the behavior of analogous compounds. Experimental verification is required.

Experimental Protocols for Characterization

To empirically validate the predicted performance of this compound, the following detailed experimental protocols for UV-Vis absorption and fluorescence spectroscopy should be followed.

Synthesis of this compound

The synthesis of BA can be achieved through a condensation reaction of anthrone with benzophenone, a method adapted from the synthesis of similar benzylidene-anthracenones.[9][10]

Synthesis Anthrone Anthrone Reaction Condensation (Toluene, reflux) Anthrone->Reaction Base (e.g., piperidine) Benzophenone Benzophenone Benzophenone->Reaction BA This compound Reaction->BA

Caption: A workflow diagram for the photophysical characterization of this compound.

Step-by-step protocol:

  • Solution Preparation: Prepare a stock solution of BA in a high-purity solvent (e.g., spectroscopic grade chloroform). From this stock, prepare a series of dilute solutions in various solvents of interest (e.g., hexane, toluene, acetone, ethanol, DMSO) such that the absorbance at the wavelength of maximum absorption (λabs,max) is below 0.1 to avoid inner filter effects.

  • UV-Vis Absorption Spectroscopy:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record the absorption spectrum of each solution from 200 to 800 nm in a 1 cm path length quartz cuvette.

    • Use the pure solvent as a reference.

    • Determine the λabs,max for each solvent.

  • Fluorescence Spectroscopy:

    • Use a spectrofluorometer.

    • Excite the sample at its λabs,max determined from the UV-Vis spectrum.

    • Record the emission spectrum over a suitable wavelength range.

    • Determine the wavelength of maximum emission (λem,max) for each solvent.

  • Fluorescence Quantum Yield Measurement (Relative Method):

    • Select a well-characterized fluorescence standard with a known quantum yield and an emission range that overlaps with that of BA (e.g., quinine sulfate in 0.1 M H₂SO₄ or 9,10-diphenylanthracene in cyclohexane). * Prepare a series of solutions of both the standard and BA in the same solvent with absorbances ranging from 0.01 to 0.1 at the same excitation wavelength.

    • Measure the integrated fluorescence intensity (the area under the emission curve) for each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the standard and BA.

    • The quantum yield of BA (ΦF,BA) can be calculated using the following equation: ΦF,BA = ΦF,std × (GradBA / Gradstd) × (nBA² / nstd²) where ΦF,std is the quantum yield of the standard, Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.

Conclusion and Future Outlook

This guide has provided a comprehensive overview of the expected photophysical performance of this compound in different solvent environments, grounded in the established behavior of analogous compounds. The provided experimental protocols offer a clear and robust methodology for the empirical validation of these predictions. The anticipated solvatochromic properties of BA make it a promising candidate for applications as a polarity-sensitive fluorescent probe. Further research should focus on obtaining precise experimental data for BA to fully elucidate its potential in areas such as cell imaging, materials science, and as a component in smart materials. The systematic study of such environmentally sensitive molecules is crucial for the rational design of next-generation optical materials and sensors.

References

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
  • Valeur, B. (2012).
  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
  • Suppan, P., & Ghoneim, N. (1997).
  • Marriott, G., & Parker, I. (2018). Biophotonics: A Platform for Tools and Techniques. CRC Press.
  • Grabowski, Z. R., Rotkiewicz, K., & Rettig, W. (2003). Structural changes accompanying intramolecular electron transfer: focus on twisted intramolecular charge-transfer states and structures. Chemical Reviews, 103(10), 3899-4032.
  • Demas, J. N., & Crosby, G. A. (1971). The measurement of photoluminescence quantum yields. A review. The Journal of Physical Chemistry, 75(8), 991-1024.
  • Zimmerman, H. E., & Paskovich, D. H. (1964). A new reaction of anthrone. Journal of the American Chemical Society, 86(11), 2149-2160.
  • Becker, H. D. (1989). Photochemical reactions of anthrones. Chemical Reviews, 89(7), 1467-1488.
  • Bergmann, E. D., & Fischer, E. (1953). Photochromism. Chemical Reviews, 53(1), 93-123.

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A Comparative Guide to 9-Benzhydrylidene-10-anthrone and its Analogs as Potent Antineoplastic Agents

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with significant therapeutic potential is a continuous endeavor. Among these, the anthrone core has emerged as a promising foundation for the development of potent anticancer agents. This guide provides a comprehensive literature review of the applications of 9-Benzhydrylidene-10-anthrone and its derivatives, offering a comparative analysis of their performance against other microtubule-targeting agents. We will delve into the causality behind experimental designs, present supporting data, and provide detailed protocols to ensure scientific integrity and reproducibility.

Introduction to this compound: A Promising Scaffold

This compound is a derivative of anthrone, a tricyclic aromatic ketone. While literature specifically detailing the applications of this compound itself is limited, extensive research into its closely related analogs, the 10-substituted benzylidene anthrones, has revealed their significant potential as antineoplastic agents.[1][2] These compounds have demonstrated potent activity against various cancer cell lines, primarily through their interaction with the microtubule network, a critical component of the cellular cytoskeleton involved in cell division.

Chemical Structure and Properties of this compound:

Identifier Value
CAS Number 667-91-4
Molecular Formula C₂₇H₁₈O
Molecular Weight 358.44 g/mol
IUPAC Name 10-benzhydrylideneanthracen-9-one
Synonyms Anthrafuchson, 10-(Diphenylmethylene)anthracen-9(10H)-one

Mechanism of Action: Targeting the Microtubule Cytoskeleton

The primary mechanism of action for the anticancer activity of benzylidene anthrone derivatives is the disruption of microtubule dynamics.[2][3] Microtubules are polymers of α- and β-tubulin dimers that are essential for the formation of the mitotic spindle during cell division. The proper functioning of this spindle is crucial for the accurate segregation of chromosomes into daughter cells.

Benzylidene anthrone derivatives have been shown to inhibit tubulin polymerization, leading to a cascade of events that culminate in cell cycle arrest and apoptosis (programmed cell death).[2][3] This mechanism is similar to that of other well-known microtubule-targeting agents such as colchicine, podophyllotoxin, and the vinca alkaloids.

Signaling Pathway of Benzylidene Anthrone Derivatives

G cluster_0 Cellular Effects Benzylidene_Anthrone Benzylidene Anthrone Derivative Tubulin αβ-Tubulin Dimers Benzylidene_Anthrone->Tubulin Binds to Colchicine Binding Site Microtubule_Polymerization Microtubule Polymerization Tubulin->Microtubule_Polymerization Inhibition Mitotic_Spindle Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle Disruption Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of benzylidene anthrone derivatives.

Comparative Performance and Structure-Activity Relationship (SAR)

Research into a novel series of 10-benzylidene-9(10H)-anthracenones has provided valuable insights into their structure-activity relationship (SAR) and comparative performance.[2] These studies allow for a rational approach to the design of more potent and selective analogs.

In Vitro Antiproliferative Activity

A study by Hu and Zhou investigated the antitumor activities of fifteen 10-substituted benzylidene anthrone compounds against the A-549 human lung adenocarcinoma cell line.[1] Their findings revealed several key SAR trends:

  • Effect of Substituents: Electron-donating groups on the benzylidene ring generally increased the antitumor activity, while electron-withdrawing groups decreased it.[1]

  • Positional Isomerism: Substituents at the ortho or para positions of the benzylidene ring resulted in stronger inhibitory activity compared to those at the meta position.[1]

Another study on a series of novel 10-benzylidene-9(10H)-anthracenones identified a 3-hydroxy-4-methoxybenzylidene analogue as a particularly potent compound, with an IC₅₀ value of 20 nM against K562 leukemia cells.[2][3]

Comparison with Alternative Antimicrotubule Agents

The efficacy of benzylidene anthrone derivatives has been compared to established antimicrotubule agents. Several compounds in one study demonstrated strong inhibition of tubulin polymerization, with activities comparable to or even exceeding those of reference compounds like colchicine and podophyllotoxin.[3]

Table 1: Comparative IC₅₀ Values of a Lead Benzylidene Anthrone Analog and Reference Compounds

Compound Target Cell Line IC₅₀ (nM) Mechanism Reference
3-hydroxy-4-methoxybenzylidene anthroneK562 (Leukemia)20Tubulin Polymerization Inhibitor[2][3]
ColchicineVariousVaries (nM to µM)Tubulin Polymerization Inhibitor[3]
PodophyllotoxinVariousVaries (nM)Tubulin Polymerization Inhibitor[3]
NocodazoleVariousVaries (nM to µM)Tubulin Polymerization Inhibitor[3]

Note: IC₅₀ values for reference compounds can vary significantly depending on the cell line and experimental conditions.

Experimental Protocols

To facilitate further research and validation, this section provides detailed methodologies for key experiments in the evaluation of benzylidene anthrone derivatives.

Synthesis of 10-Substituted Benzylidene Anthrones

This protocol is adapted from the work of Hu and Zhou.[1]

Objective: To synthesize a library of 10-substituted benzylidene anthrones for biological evaluation.

Materials:

  • Anthrone

  • Substituted benzaldehydes

  • Pyridine

  • Piperidine

  • Ethanol

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Dissolve anthrone (1 equivalent) and a substituted benzaldehyde (1.1 equivalents) in ethanol.

  • Add a catalytic amount of pyridine and piperidine to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid) to obtain the pure 10-substituted benzylidene anthrone.

  • Characterize the final product using techniques such as NMR, IR, and mass spectrometry.

Experimental Workflow for Synthesis and Evaluation

G cluster_0 Synthesis & Purification cluster_1 Biological Evaluation Start Anthrone + Substituted Benzaldehyde Reaction Reflux with Pyridine & Piperidine in Ethanol Start->Reaction Purification Filtration & Recrystallization Reaction->Purification Characterization NMR, IR, MS Purification->Characterization Cell_Culture Cancer Cell Line Culture (e.g., A-549, K562) Characterization->Cell_Culture MTT_Assay Antiproliferative Activity (MTT/XTT Assay) Cell_Culture->MTT_Assay Tubulin_Assay Tubulin Polymerization Assay MTT_Assay->Tubulin_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Tubulin_Assay->Cell_Cycle Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Cycle->Apoptosis_Assay

Caption: A generalized workflow for the synthesis and biological evaluation of benzylidene anthrone derivatives.

In Vitro Antiproliferative Assay (MTT Assay)

Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC₅₀).

Materials:

  • Cancer cell lines (e.g., A-549, K562)

  • Complete cell culture medium

  • 96-well plates

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the complete culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the water-soluble MTT to an insoluble purple formazan.

  • Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value from the dose-response curve.

Future Directions and Conclusion

The this compound scaffold and its derivatives represent a promising class of antineoplastic agents with a well-defined mechanism of action targeting microtubule dynamics. The available data, primarily from studies on substituted analogs, demonstrates their potent in vitro activity, often comparable or superior to existing antimicrotubule drugs.

Future research should focus on:

  • Exploring the specific biological activities of the parent compound, this compound.

  • Expanding the library of derivatives to further optimize potency and selectivity. This includes exploring a wider range of substitutions on both the anthrone core and the benzylidene moiety.

  • In vivo studies to evaluate the efficacy, pharmacokinetics, and toxicity of the most promising lead compounds in animal models.

  • Investigating potential applications beyond oncology, such as in the treatment of other diseases where microtubule dynamics play a role.

References

  • Hu, W., & Zhou, W. (2004). Synthesis and Antitumor Activity of 10-substituted Benzylidene Anthrone. Bioorganic & Medicinal Chemistry Letters, 14(3), 621-622. [Link]

  • Pieme, C. A., et al. (2009). Novel benzylidene-9(10H)-anthracenones as highly active antimicrotubule agents. Synthesis, antiproliferative activity, and inhibition of tubulin polymerization. Journal of Medicinal Chemistry, 52(7), 1963-1974. [Link]

  • Thermo Fisher Scientific. This compound, 95%. [Link]

  • Gaertner, M., et al. (2009). Novel Benzylidene-9(10 H)-anthracenones as Highly Active Antimicrotubule Agents. Synthesis, Antiproliferative Activity, and Inhibition of Tubulin Polymerization. ResearchGate. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 9-Benzhydrylidene-10-anthrone

Author: BenchChem Technical Support Team. Date: February 2026

As laboratory professionals engaged in advanced research and development, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory obligation but a core component of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 9-Benzhydrylidene-10-anthrone (CAS No. 667-91-4), ensuring the protection of personnel and compliance with environmental regulations. The procedures outlined here are grounded in established safety principles and regulatory standards.

Hazard Assessment and Chemical Profile

Before handling any chemical waste, a thorough understanding of its intrinsic hazards is essential. This informs every subsequent step of the disposal process, from the selection of personal protective equipment to the methods of segregation and storage. This compound is a solid organic compound whose toxicological properties have not been fully investigated; therefore, it must be handled with caution.

Based on available Safety Data Sheets (SDS), the primary hazards are summarized below.

Hazard CategoryDescriptionSource
Physical State Yellow solid powder.[1]
Acute Toxicity May cause irritation to the skin, eyes, and respiratory tract.
Chemical Stability Stable under normal conditions. Avoid direct sunlight and incompatible materials.[1][1]
Incompatibilities Strong oxidizing agents.[1][2][1][2]
Combustibility May be combustible at high temperatures.[3][3]

This hazard profile dictates that this compound must be managed as a hazardous waste, primarily due to its irritant properties.[4] All waste streams containing this chemical, including pure unused product, contaminated labware (e.g., gloves, wipes, pipette tips), and solutions, must be disposed of following hazardous waste protocols.[5][6]

The Regulatory Imperative: Compliance and Safety

The disposal of laboratory chemicals in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8] These federal regulations, along with state and local rules, establish a "cradle-to-grave" management system for hazardous waste.[8] Treating all chemical byproducts as hazardous waste until proven otherwise is a foundational principle of laboratory safety.[6] Under no circumstances should this chemical be disposed of via sanitary sewer (sink disposal) or as regular trash.[5][9]

Core Disposal Workflow: A Step-by-Step Protocol

The following protocol provides a systematic approach to ensure the safe handling and disposal of this compound waste. This workflow is designed to be a self-validating system, integrating safety checks at each stage.

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE to mitigate exposure risks.

  • Eye Protection: Wear chemical safety goggles or glasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Hand Protection: Handle with chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected prior to use.[1][2]

  • Body Protection: Wear a standard laboratory coat.

Proper segregation is crucial to prevent dangerous chemical reactions.

  • Identify Waste Streams: All items contaminated with this compound are considered hazardous waste. This includes:

    • Unused or expired solid chemical.

    • Contaminated consumables (e.g., weigh boats, wipes, gloves).

    • Contaminated broken glass and pipette tips, which must be placed in a labeled, puncture-resistant sharps container.[10]

  • Segregate Incompatibles: This waste must be kept separate from strong oxidizing agents.[11][12] Store it with other solid organic chemical waste, away from acids, bases, and reactive chemicals.

The integrity of the waste container is critical for safe storage and transport.

  • Select a Compatible Container: Use a clearly marked, sealable container made of a material that does not react with the chemical (e.g., high-density polyethylene).[11]

  • Ensure Good Condition: The container must have a secure, screw-top lid and be free of cracks or leaks.[11]

  • Avoid Overfilling: Leave at least one inch of headroom to allow for expansion and prevent spills.[11]

Accurate labeling is a regulatory requirement and essential for safety.

  • Attach a Hazardous Waste Tag: As soon as the first drop of waste enters the container, it must be labeled.

  • Complete Information: The label must include:

    • The words "Hazardous Waste" .[11]

    • The full chemical name: "this compound" . Do not use abbreviations or formulas.[11]

    • A clear statement of the associated hazards (e.g., "Irritant" ).[11]

    • The date the container becomes full.[11]

Waste must be stored safely at its point of generation in a designated Satellite Accumulation Area (SAA).[11][13]

  • Designate an SAA: This can be a section of a lab bench or a chemical fume hood, away from sinks or floor drains.[10] The SAA must have secondary containment.[10]

  • Keep Containers Closed: Waste containers must remain tightly sealed at all times, except when adding waste.[5]

  • Follow Storage Limits: Laboratories cannot store more than 55 gallons of hazardous waste or one quart of acutely hazardous waste at one time.[6]

Final disposal must be handled by licensed professionals.

  • Contact EHS: Once the waste container is full or has been in storage for a designated period (typically not exceeding one year for partially filled containers), contact your institution's Environmental Health and Safety (EHS) or equivalent department.[11][13]

  • Schedule a Pickup: Submit a waste collection request form to have the material picked up by a licensed hazardous waste disposal company.[5] The waste may be incinerated in a licensed facility equipped with an afterburner and scrubber.[2]

Disposal Workflow Diagram

The following diagram illustrates the key decision points and actions in the disposal process for this compound.

G cluster_prep Preparation & Collection cluster_storage Storage & Pickup cluster_emergency Contingency gen Generate Waste (Unused chemical, contaminated items) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) gen->ppe 1. Safety First spill Spill Occurs gen->spill segregate Segregate from Incompatibles (e.g., Oxidizers) ppe->segregate container Place in Compatible Container segregate->container label_container Label Container Correctly ('Hazardous Waste', Full Name, Hazards) container->label_container 2. Immediate Labeling saa Store in Designated SAA (Secondary Containment, Lid Closed) label_container->saa 3. Safe Accumulation full Container is Full? saa->full full->saa No (Continue Accumulation) contact_ehs Contact EHS/Safety Office for Waste Pickup full->contact_ehs Yes cleanup Follow Spill Cleanup Protocol (Contain, Clean, Collect Debris as Waste) spill->cleanup Isolate & Assess cleanup->container Dispose of cleanup materials

Caption: Workflow for the safe disposal of this compound.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is critical to prevent exposure and environmental contamination.

  • Small Spills:

    • Ensure appropriate PPE is worn.

    • To prevent the solid powder from becoming airborne, gently moisten it with water if appropriate and compatible with other materials present.

    • Carefully sweep or vacuum (with HEPA filter) the material into a designated hazardous waste container.[1]

    • All materials used for cleanup (wipes, gloves, etc.) must also be disposed of as hazardous waste.[5][6]

  • Large Spills:

    • Evacuate the immediate area and alert nearby personnel.

    • Contact your institution's EHS/Safety office or emergency response line immediately.[5]

    • Do not attempt to clean up a large spill unless you are trained and equipped to do so under HAZWOPER guidelines.[14][15]

Principle of Waste Minimization

As scientists, we also have a responsibility to minimize the waste we generate.

  • Source Reduction: Order only the quantity of chemical required for your experiments.[13]

  • Inventory Management: Maintain an accurate chemical inventory to prevent over-purchasing and the generation of expired, unused chemicals.[10]

  • Scale Reduction: Where possible, reduce the scale of experiments to decrease the volume of waste produced.[10]

By adhering to these detailed procedures, researchers can confidently manage the disposal of this compound, upholding the highest standards of laboratory safety, regulatory compliance, and environmental responsibility.

References

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. VUMC. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. UPenn EHRS. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. CWU. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]

  • Vanderbilt University. (2024, January). Guide to Managing Laboratory Chemical Waste. Retrieved from [Link]

  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]

  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. DuraLabel Resources. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. EPA.gov. Retrieved from [Link]

  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management? YouTube. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. EPA.gov. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Anthrone. Retrieved from [Link]

  • Carl ROTH. (2024, September 18). Safety Data Sheet: Anthrone. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. OSHA.gov. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement. EPA.gov. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview. OSHA.gov. Retrieved from [Link]

  • KPA. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET ANTHRONE. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. EPA.gov. Retrieved from [Link]

  • Thermo Scientific. (n.d.). This compound, 95%. Fisher Scientific. Retrieved from [Link]

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Navigating the Unknown: A Researcher's Guide to Safely Handling 9-Benzhydrylidene-10-anthrone

Author: BenchChem Technical Support Team. Date: February 2026

For the pioneering researcher, venturing into the synthesis and application of novel compounds is a journey of discovery. 9-Benzhydrylidene-10-anthrone, a significant organic molecule, presents such an opportunity. However, with innovation comes the responsibility of ensuring a safe and controlled laboratory environment. This guide provides essential, in-depth safety and logistical information for handling this compound, empowering you to focus on your research with confidence.

The toxicological properties of this compound have not been fully investigated. This necessitates a cautious approach, treating the compound with the respect due to a substance with unknown long-term health effects. The available data suggests that it may cause eye, skin, and respiratory tract irritation. Therefore, robust personal protective equipment (PPE) and stringent handling protocols are not just recommended—they are imperative.

Hazard Assessment: Understanding the Risks

Before handling this compound, a thorough risk assessment is crucial. The primary routes of potential exposure are inhalation of the powdered form, dermal contact with the solid or solutions, and eye contact.

Potential Hazard Route of Exposure Potential Health Effects
Eye Irritation Eye ContactMay cause irritation.
Skin Irritation Dermal ContactMay cause skin irritation.
Respiratory Tract Irritation InhalationMay cause respiratory tract irritation.
Gastrointestinal Irritation IngestionMay cause irritation with nausea, vomiting, and diarrhea.

Given the limited toxicological data, it is prudent to handle this compound as potentially hazardous and to implement engineering controls and PPE to minimize all potential routes of exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when working with this compound. The following table outlines the minimum recommended PPE.

Body Part Recommended PPE Rationale and Specifications
Hands Nitrile or Neoprene GlovesProvides a barrier against dermal absorption. Nitrile and neoprene gloves offer good resistance to a range of organic solvents that may be used with this compound.[1][2] Always inspect gloves for tears or punctures before use.[3] For prolonged handling or when working with larger quantities, consider double-gloving.
Eyes Chemical Safety GogglesProtects against splashes and airborne particles. Safety goggles should provide a complete seal around the eyes.[4]
Face Face Shield (in addition to goggles)Recommended when there is a significant risk of splashing, such as when transferring large quantities of the compound or its solutions.[2]
Body Laboratory CoatA flame-resistant lab coat made of a non-synthetic material like cotton is recommended to protect against spills and prevent contamination of personal clothing.[5]
Respiratory NIOSH-approved Respirator (as needed)For procedures that may generate dust or aerosols (e.g., weighing, transferring powder), a NIOSH-approved respirator with a particulate filter is recommended. The specific type of respirator should be determined by a formal risk assessment.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational plan is critical for minimizing exposure and ensuring a safe working environment.

Preparation and Engineering Controls:
  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[6]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[5][6]

  • Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill containment materials, and waste containers, are within reach.

Donning PPE: A Deliberate Process

The order in which you put on your PPE is important to ensure complete protection.

PPE_Donning cluster_donning PPE Donning Sequence Lab Coat Lab Coat Gloves Gloves Lab Coat->Gloves Goggles Goggles Gloves->Goggles Face Shield (if needed) Face Shield (if needed) Goggles->Face Shield (if needed) Respirator (if needed) Respirator (if needed) Face Shield (if needed)->Respirator (if needed)

Figure 1. Recommended sequence for donning Personal Protective Equipment.

Handling this compound:
  • Weighing: When weighing the solid compound, use a balance inside a chemical fume hood or a ventilated balance enclosure to prevent the inhalation of fine particles.

  • Transfers: Use a spatula or other appropriate tools to transfer the solid. Avoid creating dust. When transferring solutions, do so slowly and carefully to prevent splashing.

  • Housekeeping: Clean up any spills immediately using appropriate procedures and materials.

Doffing PPE: Preventing Contamination

Removing PPE in the correct order is crucial to prevent cross-contamination.

PPE_Doffing cluster_doffing PPE Doffing Sequence Face Shield (if used) Face Shield (if used) Goggles Goggles Face Shield (if used)->Goggles Gloves Gloves Goggles->Gloves Lab Coat Lab Coat Gloves->Lab Coat Respirator (if used) Respirator (if used) Lab Coat->Respirator (if used)

Figure 2. Recommended sequence for doffing Personal Protective Equipment.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility. This material and its container must be disposed of as hazardous waste.[7]

Chemical Waste:
  • Solid Waste: Collect all solid this compound waste in a clearly labeled, sealed container designated for hazardous chemical waste.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

Contaminated PPE and Materials:
  • Gloves: Dispose of used gloves in the designated hazardous waste container immediately after use.

  • Other Materials: Any disposable materials that come into contact with the compound, such as weigh boats, pipette tips, and paper towels used for cleaning spills, should also be disposed of as hazardous waste.

Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures. Do not pour any waste containing this compound down the drain.[7]

Emergency Procedures: Preparedness is Key

In the event of an exposure, immediate and appropriate action is vital.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

By integrating these safety protocols into your laboratory workflow, you can confidently advance your research while prioritizing the well-being of yourself and your colleagues.

References

  • Thermo Fisher Scientific. (n.d.). This compound, 95%, Thermo Scientific. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Anthrone. Retrieved from [Link]

  • Certas Lubricant Solutions. (2022). Personal Protective Equipment (PPE) Standards. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards - Benzene. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Anthrone. PubChem. Retrieved from [Link]

  • SafetyCulture. (2025). Essential PPE for Protection Against Liquid Chemicals. Retrieved from [Link]

  • ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]

  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.